molecular formula C6H9BClNO2 B151665 4-Aminophenylboronic acid hydrochloride CAS No. 80460-73-7

4-Aminophenylboronic acid hydrochloride

Cat. No.: B151665
CAS No.: 80460-73-7
M. Wt: 173.41 g/mol
InChI Key: QBYGJJSFMOVYOA-UHFFFAOYSA-N
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Description

4-Aminophenylboronic acid hydrochloride is a useful research compound. Its molecular formula is C6H9BClNO2 and its molecular weight is 173.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-aminophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYGJJSFMOVYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370394
Record name 4-Aminophenylboronic acid hydrochloride
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Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80460-73-7
Record name 4-Aminophenylboronic acid hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminophenyl)boronic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrochloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 4-aminophenylboronic acid hydrochloride, a versatile building block in organic synthesis and a valuable tool in chemical biology and materials science. This document details its physicochemical characteristics, stability, and key applications, supported by experimental protocols and logical workflows.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its structure incorporates a phenyl ring substituted with both an amino group and a boronic acid moiety, with the hydrochloride salt enhancing its stability and solubility in polar solvents.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 4-aminophenylboronic acid and its hydrochloride salt. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed experimentally.

PropertyValueSource
Chemical Formula C₆H₈BNO₂ · HCl[1]
Molecular Weight 173.41 g/mol [1][2]
CAS Number 80460-73-7[2]
Appearance White to off-white crystalline powder[1]
Melting Point 141-143°C[4]
Predicted pKa (of 4-aminophenylboronic acid) 8.82 ± 0.10[5][6]
Solubility Soluble in polar solvents[3]
Water Data not available
Ethanol Data not available
Methanol Data not available
DMSO Data not available
Stability The hydrochloride form enhances stability.[2] Stable under standard ambient conditions. Moisture sensitive.[2]

Note: The pKa value is predicted for the free base, 4-aminophenylboronic acid. The hydrochloride salt will exhibit at least two pKa values corresponding to the ammonium (-NH₃⁺) and boronic acid (-B(OH)₂) groups. Experimental determination is recommended for precise values.

Key Chemical Reactions and Applications

This compound is a cornerstone reagent in several pivotal organic reactions and has found significant applications in the development of advanced materials and sensors.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently utilized as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds and complex organic molecules.[2]

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound.

Reaction: Phenylboronic acid with 4-iodoanisole.[7]

Materials:

  • Phenylboronic acid (1.5 mmol)

  • 4-iodoanisole (1.0 mmol)

  • Palladium on carbon (Pd/C, 10 wt. %, 15 mg, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethylformamide (DMF, 8 mL)

Procedure:

  • Combine phenylboronic acid, 4-iodoanisole, Pd/C, and K₂CO₃ in a suitable reaction vessel.

  • Add DMF to the mixture.

  • The reaction mixture is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).[7]

  • After completion, the reaction mixture is cooled to room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The product, 4-methoxybiphenyl, can be isolated and purified using standard techniques such as extraction and chromatography.[7]

Interaction with Diols for Sensor Development

The boronic acid moiety of 4-aminophenylboronic acid can reversibly form cyclic esters with cis-diols, such as those found in saccharides.[2] This interaction is the basis for the development of sensors for sugars and other diol-containing biomolecules.[2]

This protocol outlines a general method to study the interaction between a phenylboronic acid and glucose using fluorimetric titration.

Objective: To determine the quenching effect of glucose on the fluorescence of phenylboronic acid.[8]

Materials:

  • Phenylboronic acid (PBA) solution (5 x 10⁻⁴ mol/L in a suitable buffer, e.g., phosphate buffer at pH 7, 8, or 9)

  • Glucose solution (1 mol/L)

  • pH buffers (e.g., acetate for pH 4-5, phosphate for pH > 5)

Procedure:

  • Prepare a 5 x 10⁻⁴ mol/L solution of the phenylboronic acid derivative in the desired pH buffer.

  • Place 3 mL of the PBA solution into a quartz cuvette.

  • Measure the initial fluorescence emission spectrum at an excitation wavelength of 260 nm.

  • Add a small aliquot (e.g., 3 µL) of the 1 mol/L glucose solution to the cuvette.

  • Shake the cuvette for 1 minute to ensure thorough mixing.

  • Measure the fluorescence emission spectrum again.

  • Repeat steps 4-6 to obtain a series of spectra at increasing glucose concentrations.

  • Analyze the decrease in fluorescence intensity as a function of glucose concentration to determine the binding characteristics.[8]

Synthesis of 4-Aminophenylboronic Acid

A common synthetic route to 4-aminophenylboronic acid involves the reduction of 4-nitrophenylboronic acid.[2] The hydrochloride salt is then typically formed by treatment with hydrochloric acid.[2]

Reaction: Reduction of 4-nitrophenylboronic acid to 4-aminophenylboronic acid.[9]

Materials:

  • 4-Nitrophenylboronic acid (16.7 g, 0.1 mol)

  • Palladium on carbon (Pd/C, 0.5 wt. %, 0.835 g)

  • Absolute ethanol (300 mL)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a hydrogenation reaction kettle, add 4-nitrophenylboronic acid and absolute ethanol.

  • Add the Pd/C catalyst.

  • Purge the kettle with nitrogen gas 5 times.

  • Heat the mixture to reflux.

  • Introduce hydrogen gas at a pressure of 1 atm.

  • Maintain the reaction for 4 hours.

  • After the reaction is complete, cool the mixture.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product can be further purified by recrystallization to yield 4-aminophenylboronic acid as a white solid.[9]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex [R¹-Pd(II)L₂-X] pd0->pd_complex transmetalation_intermediate [R¹-Pd(II)L₂-R²] pd_complex->transmetalation_intermediate transmetalation_intermediate->pd0 product R¹-R² transmetalation_intermediate->product Reductive Elimination aryl_halide R¹-X aryl_halide->pd0 Oxidative Addition organoboron R²-B(OR)₂ organoboron->pd_complex Transmetalation base Base base->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-Aminophenylboronic Acid Workflow

Synthesis_Workflow start Start: 4-Nitrophenylboronic Acid reduction Reduction (H₂, Pd/C, Ethanol) start->reduction filtration Filtration to remove catalyst reduction->filtration purification Purification (e.g., Recrystallization) filtration->purification hcl_treatment Treatment with HCl purification->hcl_treatment end End: this compound hcl_treatment->end

Caption: Workflow for the synthesis of this compound.

Equilibrium of Boronic Acid with a Diol

Diol_Equilibrium cluster_reactants Reactants cluster_products Products boronic_acid R-B(OH)₂ boronate_ester Cyclic Boronate Ester boronic_acid->boronate_ester + diol cis-Diol water 2 H₂O boronate_ester->water +

Caption: Reversible equilibrium between a boronic acid and a cis-diol.

References

A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminophenylboronic acid hydrochloride is a versatile bifunctional molecule integral to numerous advancements in chemistry, biology, and materials science. Its structure, featuring a boronic acid group and an amino group on a phenyl ring, allows it to participate in a diverse range of chemical transformations and molecular interactions. This guide provides an in-depth overview of its primary applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications

The utility of this compound stems from the distinct reactivity of its two functional moieties. The boronic acid is renowned for its ability to form reversible covalent bonds with cis-1,2 and -1,3 diols, a feature central to its use in sensing and bioconjugation.[1][2] The amino group provides a nucleophilic handle for amide bond formation, diazotization, and other classic transformations, enabling its incorporation into larger, more complex molecular architectures.

The primary applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Serving as a fundamental building block in Suzuki-Miyaura coupling to synthesize complex biaryl structures.[3][4]

  • Saccharide Sensing and Diagnostics: Acting as a synthetic receptor for glucose and other carbohydrates, forming the basis of various sensing platforms.[5][6][7][8]

  • Bioconjugation and Surface Modification: Enabling the immobilization of biomolecules onto surfaces or the labeling of specific glycoproteins.[9][10]

  • Drug Discovery and Development: Functioning as a key intermediate or fragment in the synthesis of therapeutic agents, including kinase inhibitors.[9][11][12]

  • Advanced Materials Science: Used in the development of responsive hydrogels and polymers for applications like drug delivery and tissue engineering.[9]

Suzuki-Miyaura Cross-Coupling Reactions

4-Aminophenylboronic acid is a widely used coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4][13] This reaction allows for the efficient construction of substituted biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4] The amino group can be protected or unprotected, offering synthetic flexibility.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 4-aminophenylboronic acid (or its derivatives) with various aryl halides. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Aryl Halide PartnerPalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
4-BromoanisolePd(OAc)₂ (1-2)SPhosK₃PO₄Dioxane/H₂O60-80>95
2-ChloropyridinePd₂(dba)₃ (2)P(t-Bu)₃K₂CO₃Toluene10085-95
5-IodovanillinPd(PPh₃)₄ (3)-Na₂CO₃EtOH/H₂O60~90
Aryl TriflatePd(OAc)₂ (2)PCy₃K₃PO₄THFRT-5090-98

Data compiled from representative literature procedures.[14][15]

Experimental Protocol: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile

This protocol details a typical Suzuki-Miyaura coupling reaction between 4-bromobenzonitrile and this compound.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.05 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe.

  • Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualization: Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Saccharide Sensing

The ability of the boronic acid moiety to reversibly bind with cis-diols makes 4-aminophenylboronic acid a powerful tool for saccharide detection.[5][7] This interaction forms a cyclic boronate ester, a reaction that can be transduced into a measurable signal (e.g., fluorescent, colorimetric, or electrochemical).[6][8] This principle is the foundation for many glucose sensors relevant to diabetes management and other diagnostic applications.[5][9]

Data Presentation: Binding Affinities

The association constant (Kₐ) quantifies the binding strength between a boronic acid and a saccharide. Higher Kₐ values indicate stronger binding. The binding is pH-dependent, with affinity generally increasing at higher pH values where the boronic acid is in its tetrahedral boronate form.[5]

SaccharidepHAssociation Constant (Kₐ, M⁻¹)
Fructose7.4~1,800
Glucose7.4~120
Galactose7.4~250
Mannose7.4~40
Fructose10.0>10,000
Glucose10.0~900

Values are representative and can vary based on the specific sensor design and buffer conditions.

Experimental Protocol: Fluorescent Sensing of Glucose

This protocol describes a general method for detecting glucose using a sensor system where 4-aminophenylboronic acid acts as the receptor and a fluorescent dye (e.g., Alizarin Red S) acts as the reporter.

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Glucose standards of known concentrations

  • Fluorometer

Procedure:

  • Prepare a stock solution of 4-aminophenylboronic acid and a stock solution of ARS in the phosphate buffer.

  • Create a working sensor solution by mixing the boronic acid and ARS solutions. The boronic acid complexes with the diol on ARS, which may quench or shift its fluorescence.

  • Calibrate the fluorometer using the working sensor solution as the baseline (zero glucose).

  • Prepare a series of glucose standards by diluting a stock glucose solution in the phosphate buffer.

  • To separate wells of a microplate or cuvettes, add a fixed volume of the working sensor solution.

  • Add varying concentrations of the glucose standards to the wells/cuvettes.

  • Allow the solutions to incubate for a set period (e.g., 15-30 minutes) at a constant temperature to reach equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronate complex. Glucose will competitively displace ARS from the boronic acid, leading to a change in fluorescence.

  • Plot the change in fluorescence intensity against the glucose concentration to generate a calibration curve.

  • Use the calibration curve to determine the concentration of glucose in unknown samples.

Visualization: Principle of Competitive Binding Sensor

This diagram illustrates the competitive binding mechanism underlying many boronic acid-based saccharide sensors.

Competitive_Binding cluster_initial Initial State (Low Signal) cluster_final Final State (High Signal) PBA 4-Aminophenyl- boronic Acid (Receptor) Complex PBA-ARS Complex (Fluorescence Quenched) PBA->Complex ARS Fluorescent Dye (e.g., ARS) ARS->Complex PBA_Glucose PBA-Glucose Complex Complex->PBA_Glucose ARS_Free Free Dye (Fluorescent) Complex->ARS_Free Glucose Glucose (Analyte) Glucose->PBA_Glucose Competitive Binding

Caption: Competitive displacement mechanism for a fluorescent saccharide sensor.

Bioconjugation and Surface Functionalization

4-Aminophenylboronic acid is a valuable reagent for bioconjugation, allowing for the covalent attachment of molecules to proteins, cells, or material surfaces.[9] The boronic acid can target glycoproteins by binding to their sialic acid or other sugar residues.[10] Alternatively, the amino group can be activated to react with carboxylic acids or other functional groups on a biomolecule or surface.

Visualization: Workflow for Surface Immobilization

This workflow outlines the steps to functionalize a gold surface for the purpose of capturing glycoproteins, a common technique in biosensor development.[10]

Surface_Functionalization Start 1. Clean Gold Surface Thiol 2. Self-Assembled Monolayer (SAM) Formation (e.g., with Mercaptoundecanoic Acid) Start->Thiol Activation 3. Activate Carboxyl Groups (EDC/NHS Chemistry) Thiol->Activation Coupling 4. Couple 4-Aminophenylboronic Acid (Amide Bond Formation) Activation->Coupling Blocking 5. Block Unreacted Sites (e.g., with Ethanolamine) Coupling->Blocking Binding 6. Expose to Glycoprotein Sample (Boronate Ester Formation) Blocking->Binding End 7. Surface with Captured Glycoprotein Binding->End

Caption: Workflow for immobilizing glycoproteins using 4-aminophenylboronic acid.

References

An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrochloride: Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylboronic acid hydrochloride is a versatile organoboron compound with significant applications across organic synthesis, materials science, and biotechnology. Its unique structure, featuring a phenyl ring substituted with both an amino group and a boronic acid moiety, allows it to serve as a valuable building block in the construction of complex molecules and as a functional tool for the recognition and capture of biomolecules. This technical guide provides a comprehensive overview of the structure, chemical properties, and key functionalities of this compound, with a focus on its applications in Suzuki-Miyaura cross-coupling reactions, glycoprotein enrichment, and enzyme inhibition. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a research and development setting.

Core Compound Structure and Properties

This compound is the hydrochloride salt of (4-aminophenyl)boronic acid. The boronic acid group is a derivative of boric acid where one hydroxyl group is replaced by an organic substituent, in this case, an aminophenyl group. The presence of the amino group and the boronic acid on the same aromatic ring imparts unique reactivity and functionality.

Chemical Structure:

  • IUPAC Name: (4-aminophenyl)boronic acid;hydrochloride[1]

  • Molecular Formula: C₆H₉BClNO₂[1]

  • Canonical SMILES: B(C1=CC=C(C=C1)N)(O)O.Cl[1]

  • InChI Key: QBYGJJSFMOVYOA-UHFFFAOYSA-N[1]

The key structural features are the boronic acid group (-B(OH)₂), which can engage in various chemical reactions, and the amino group (-NH₂), which can be further functionalized. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This information is crucial for proper handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 80460-73-7[1](2--INVALID-LINK--
Molecular Weight 173.41 g/mol [1](2--INVALID-LINK--
Appearance White to off-white crystal powder(--INVALID-LINK--)
Melting Point 195-200 °C[3](--INVALID-LINK--)
Purity ≥ 95%[3](--INVALID-LINK--)
Storage Conditions Store at 0-8 °C, keep dry, under inert gas(--INVALID-LINK--)
Hazard Classifications Acute Toxicity 4 (Oral)[3](--INVALID-LINK--)
Hazard Statements H302: Harmful if swallowed[3](--INVALID-LINK--)
Personal Protective Equipment Dust mask (type N95), eyeshields, gloves[3](--INVALID-LINK--)

Core Functions and Applications

The bifunctional nature of this compound makes it a valuable reagent in several key areas of chemical and biological research.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a widely used coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[4] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction involves the coupling of the organoborane with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. The amino group can serve as a handle for further derivatization of the resulting biaryl product.

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (with Ar'-B(OH)₃⁻) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Intermediate Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Glycoprotein Enrichment

A key feature of boronic acids is their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are common structural motifs in carbohydrates. This property is extensively utilized for the selective capture, purification, and analysis of glycoproteins. 4-Aminophenylboronic acid can be immobilized onto solid supports, such as agarose beads or magnetic nanoparticles, to create affinity chromatography resins for glycoprotein enrichment. The binding occurs under alkaline conditions, and the captured glycoproteins can be eluted by lowering the pH or by adding a competing diol like sorbitol.

Glycoprotein_Enrichment cluster_preparation 1. Resin Preparation cluster_capture 2. Glycoprotein Capture cluster_elution 3. Elution Immobilize Immobilize 4-Aminophenyl- boronic Acid on Support Equilibrate Equilibrate Resin with Binding Buffer (pH 8.0-9.5) Immobilize->Equilibrate Load_Sample Load Protein Mixture (e.g., Serum) Equilibrate->Load_Sample Bind Incubate to Allow Glycoprotein Binding Load_Sample->Bind Wash Wash with Binding Buffer to Remove Non-glycoproteins Bind->Wash Elute Elute with Low pH Buffer or Competing Diol (Sorbitol) Wash->Elute Collect Collect Fractions Containing Purified Glycoproteins Elute->Collect

Caption: Workflow for glycoprotein enrichment using boronate affinity chromatography.

Enzyme Inhibition

The boronic acid moiety can act as a transition-state analog inhibitor for certain classes of enzymes, particularly serine proteases like chymotrypsin and subtilisin. The boron atom is electrophilic and can be attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral adduct. This interaction effectively blocks the enzyme's catalytic activity. The amino group of 4-aminophenylboronic acid can be modified to create more potent and selective inhibitors for specific protease targets, a strategy often employed in drug discovery. Arylboronic acids have been shown to be potent competitive inhibitors of these enzymes.[5]

Serine_Protease_Inhibition Serine_Protease Serine Protease (e.g., Chymotrypsin) Active_Site Active Site (Ser, His, Asp) Serine_Protease->Active_Site Hydrolysis Peptide Bond Hydrolysis Active_Site->Hydrolysis binds Tetrahedral_Adduct Stable Tetrahedral Adduct with Serine Active_Site->Tetrahedral_Adduct reacts with Substrate Peptide Substrate Substrate->Hydrolysis Products Cleaved Peptides Hydrolysis->Products Inhibitor 4-Aminophenylboronic Acid Hydrochloride Inhibitor->Tetrahedral_Adduct forms Tetrahedral_Adduct->Hydrolysis Inhibits

Caption: Mechanism of serine protease inhibition by 4-aminophenylboronic acid.

Quantitative Data

The following tables summarize key quantitative data related to the applications of 4-aminophenylboronic acid and related compounds.

Binding Capacities for Glycoprotein Enrichment
Support MatrixLigandTarget GlycoproteinBinding CapacityReference
Agarose P6XL/A6XLm-Aminophenylboronic acidGeneral glycoproteins10 – 20 g/L[6](--INVALID-LINK--)
Agarose P6XL/A6XLm-Aminophenylboronic acidCarbohydratesup to 30 g/L[6](--INVALID-LINK--)
Inhibition Constants (Kᵢ) of Boronic Acid Derivatives against Serine Proteases
InhibitorTarget EnzymeKᵢ (nM)Reference
Peptidyl boronate 7α-Chymotrypsin26[3](--INVALID-LINK--)
Peptidyl boronate 8-OHα-Chymotrypsin68[3](--INVALID-LINK--)
Peptidyl boronate 8-Hα-Chymotrypsin114[3](--INVALID-LINK--)
Cbz-Ser-Ser-Lys-Leu-(boro)LeuProstate-Specific Antigen (PSA)65[7](--INVALID-LINK--)

Experimental Protocols

The following are representative protocols for the key applications of this compound. These should be adapted and optimized for specific experimental contexts.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent and the palladium catalyst to the flask under the inert atmosphere.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for Glycoprotein Enrichment using Boronate Affinity Chromatography

This protocol describes the enrichment of glycoproteins from a complex protein mixture using a boronate affinity resin.

Materials:

  • Boronate affinity resin (e.g., aminophenylboronic acid-agarose)

  • Binding/Wash Buffer: 50 mM glycine-NaOH, pH 9.0[6]

  • Elution Buffer: 50 mM sodium phosphate, 200 mM sorbitol, pH 8.0[6]

  • Protein sample (e.g., serum, cell lysate)

  • Chromatography column

  • Fraction collector

Procedure:

  • Column Preparation:

    • Pack the boronate affinity resin into a chromatography column.

    • Equilibrate the column by washing with at least 10 column volumes of Binding/Wash Buffer. Ensure the pH of the effluent is between 8.0 and 9.5.[6]

  • Sample Loading:

    • Prepare the protein sample by diluting it in the Binding/Wash Buffer.

    • Load the prepared sample onto the equilibrated column at a flow rate of 50-200 cm/h.[6]

  • Washing:

    • Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound glycoproteins by applying the Elution Buffer to the column.

    • Collect fractions and monitor the protein concentration using a suitable method (e.g., absorbance at 280 nm).

  • Regeneration:

    • Regenerate the column by washing with a high pH solution (e.g., 0.5 M NaOH) followed by re-equilibration with the Binding/Wash Buffer for subsequent uses.[6]

Protocol for Serine Protease Inhibition Assay

This protocol provides a general method to determine the inhibitory activity of this compound against a serine protease.

Materials:

  • Serine protease (e.g., chymotrypsin)

  • Chromogenic or fluorogenic substrate for the protease

  • Assay Buffer: e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0[8]

  • This compound (inhibitor) stock solution

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the Assay Buffer.

  • In a 96-well microplate, add the serine protease solution to each well (except for the blank).

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-20 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial velocity (rate) for each inhibitor concentration.

  • Plot the initial velocity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate are known.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry and biology. Its ability to participate in robust carbon-carbon bond-forming reactions, selectively bind to carbohydrates, and inhibit key enzymes makes it an invaluable resource in drug discovery, diagnostics, and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of research endeavors. As with any chemical reagent, proper handling, safety precautions, and optimization of experimental conditions are paramount for achieving reliable and reproducible results.

References

An In-depth Technical Guide to Aminophenylboronic Acid Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Aminophenylboronic Acid Chemistry

Aminophenylboronic acid (APBA) and its derivatives have emerged as a versatile class of molecules with significant applications across various scientific disciplines, including diagnostics, bioseparations, and pharmacology. The unique chemical properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with cis-diols, underpin its broad utility. This technical guide provides a comprehensive overview of the core principles of APBA chemistry, detailed experimental protocols for its synthesis and application, and quantitative data to support researchers, scientists, and drug development professionals in harnessing the potential of this remarkable compound.

The fundamental characteristic of APBA lies in the electrophilic nature of its boron atom, which readily interacts with nucleophilic diol groups present in many biologically significant molecules, such as saccharides, glycoproteins, and ribonucleosides. This interaction results in the formation of stable five- or six-membered cyclic boronate esters. The reversibility of this bond, which is sensitive to pH changes, allows for controlled binding and release, a feature that is exploited in numerous applications.

Core Principle: Reversible Covalent Bonding with Diols

The cornerstone of aminophenylboronic acid's functionality is its reaction with 1,2- or 1,3-cis-diols to form cyclic boronate esters. This reaction is a reversible condensation process that is highly dependent on the pH of the surrounding environment. In aqueous solutions, boronic acids exist in equilibrium between an uncharged, trigonal planar form and a charged, tetrahedral boronate form. The tetrahedral form is more reactive towards diols. The presence of an amino group on the phenyl ring, as in APBA, influences the pKa of the boronic acid, thereby affecting the pH at which this equilibrium shifts and, consequently, the optimal pH for diol binding. Generally, boronate ester formation is favored at pH values above the pKa of the boronic acid. The ester linkage can be readily cleaved by lowering the pH, which protonates the boronate ester, leading to its hydrolysis and the release of the diol-containing molecule. This pH-responsive binding and release mechanism is a key advantage in many of its applications.

Synthesis of Aminophenylboronic Acids

Several synthetic routes are available for the preparation of aminophenylboronic acids, with the choice of method often depending on the desired isomer (ortho-, meta-, or para-) and the available starting materials. Two common and effective methods are the palladium-catalyzed cross-coupling of haloanilines with a boron source and the reduction of nitrophenylboronic acids.

Experimental Protocol 1: Palladium-Catalyzed Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

This protocol describes the synthesis of a stable pinacol ester of 4-aminophenylboronic acid, which can be readily hydrolyzed to the free boronic acid when needed.

Materials:

  • 4-Bromoaniline

  • Bis(pinacolato)diboron

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-aminophenylboronic acid pinacol ester as a solid.

Table 1: Representative Yields for Palladium-Catalyzed Synthesis of Aminophenylboronic Acid Derivatives

Starting MaterialProductCatalyst SystemSolventYield (%)Reference
4-Bromoaniline4-Aminophenylboronic acid pinacol esterPd(OAc)₂ / PPh₃Dioxane70-85[1]
3-Bromoaniline3-Aminophenylboronic acid pinacol esterPdCl₂(dppf)DMSO80-90[2]
2-Iodoaniline2-Aminophenylboronic acid pinacol esterPdCl₂(dppf)DMSO~90[3]
Experimental Protocol 2: Synthesis of 2-Aminophenylboronic Acid by Reduction of 2-Nitrophenylboronic Acid

This protocol details the conversion of a nitro-substituted phenylboronic acid to its amino counterpart.

Materials:

  • 2-Nitrophenylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Dichloromethane

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-nitrophenylboronic acid (1.0 eq) in methanol in a suitable reaction vessel.

  • Carefully add 10% palladium on carbon (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford 2-aminophenylboronic acid.[3]

Applications in Biosensing

The specific and reversible binding of APBA to diols makes it an excellent recognition element for the development of biosensors for saccharides, glycoproteins, and even whole bacterial cells.

APBA-Based Glucose Sensing

Given the prevalence of diol groups in glucose, APBA is widely used in the development of non-enzymatic glucose sensors.

This protocol outlines the basic steps for modifying an electrode with APBA for electrochemical glucose detection.

Materials:

  • Glassy carbon electrode (GCE)

  • 3-Aminophenylboronic acid (3-APBA)

  • Gold nanoparticles (AuNPs) suspension

  • Polyethyleneimine (PEI) solution

  • Glutaraldehyde solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) instrumentation

  • Glucose solutions of varying concentrations

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.

  • Gold Nanoparticle Deposition: Electrochemically deposit gold nanoparticles onto the GCE surface by cycling the potential in a solution containing HAuCl₄.

  • Surface Functionalization:

    • Immerse the AuNP-modified GCE in a polyethyleneimine (PEI) solution to form a positively charged layer.

    • Activate the surface with glutaraldehyde.

    • Immobilize 3-APBA onto the activated surface through the formation of a Schiff base, followed by reduction with sodium cyanoborohydride.

  • Electrochemical Measurement:

    • Perform cyclic voltammetry and electrochemical impedance spectroscopy in a PBS solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to characterize the modified electrode.

    • Incubate the sensor in glucose solutions of varying concentrations.

    • Measure the change in the electrochemical signal (e.g., impedance) upon glucose binding to the APBA-modified surface. The binding of glucose will alter the charge transfer resistance at the electrode surface, which can be correlated to the glucose concentration.

Application in Protein Purification

The ability of APBA to bind to the carbohydrate moieties of glycoproteins is exploited in affinity chromatography for their selective purification from complex biological mixtures.

Experimental Protocol 4: Glycoprotein Purification using APBA-Agarose Affinity Chromatography

This protocol provides a general procedure for the enrichment of glycoproteins from a protein mixture.

Materials:

  • m-Aminophenylboronic acid-Agarose resin

  • Chromatography column

  • Binding/Wash Buffer: e.g., 50 mM HEPES, 0.5 M NaCl, pH 8.5

  • Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 3.0 or a neutral buffer containing a competing diol like 0.2 M sorbitol.

  • Neutralization Buffer: e.g., 1 M Tris-HCl, pH 9.0

  • Protein sample containing glycoproteins

  • UV-Vis spectrophotometer or protein assay reagents

Procedure:

  • Column Packing: Pack a chromatography column with the m-aminophenylboronic acid-agarose resin.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Load the protein sample onto the column. Allow the sample to flow through the resin by gravity or at a controlled flow rate.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution: Elute the bound glycoproteins using the Elution Buffer.

    • pH Elution: Apply the acidic elution buffer to the column and collect fractions. Immediately neutralize the fractions by adding a small volume of Neutralization Buffer.

    • Competitive Elution: Apply the sorbitol-containing elution buffer and collect fractions.

  • Analysis: Analyze the collected fractions for protein content using a spectrophotometer or a protein assay to identify the fractions containing the purified glycoproteins.

Table 2: Binding Affinities of Phenylboronic Acid Derivatives with Various Diols/Sugars

Phenylboronic Acid DerivativeDiol/SugarBinding Constant (K [M⁻¹])pHMethodReference
3-Aminophenylboronic acidFructose2,7007.4Fluorescence Spectroscopy[4]
3-Aminophenylboronic acidGlucose1207.4Fluorescence Spectroscopy[4]
3-Aminophenylboronic acidGalactose2107.4Fluorescence Spectroscopy[4]
Phenylboronic acidSucrose124.77.4Fluorescence Spectroscopy[5]
Phenylboronic acidGalactose80.07.4Fluorescence Spectroscopy[5]

Application in Targeted Drug Delivery for Cancer Therapy

A significant and rapidly developing application of APBA is in the targeted delivery of chemotherapeutic agents to cancer cells. Many types of cancer cells overexpress sialic acid residues on their surface glycoproteins and glycolipids. Sialic acid contains a cis-diol moiety, making it a natural target for APBA. By functionalizing drug-loaded nanoparticles with APBA, these nanocarriers can selectively bind to and be internalized by cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing systemic toxicity.

Signaling Pathway: Sialic Acid - Siglec Axis in Cancer Immune Evasion

The overexpression of sialic acids on tumor cells is not only a target for drug delivery but also plays a crucial role in immune evasion. Sialic acids can bind to Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors on immune cells such as T cells and natural killer (NK) cells. This interaction triggers an inhibitory signal within the immune cell, suppressing its anti-tumor activity. APBA-functionalized nanoparticles, by binding to sialic acids, could potentially block this interaction and restore the immune response against the tumor.

Siglec_Sialic_Acid_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., T Cell) cluster_inhibition Immune Response Tumor Tumor Cell SialicAcid Sialic Acid (Overexpressed) Siglec Siglec Receptor SialicAcid->Siglec Binding ImmuneCell Immune Cell Inhibition Immune Suppression Siglec->Inhibition Triggers

Caption: Interaction between sialic acid on tumor cells and Siglec receptors on immune cells, leading to immune suppression.

Experimental Workflow: Development and Evaluation of APBA-Functionalized Nanoparticles for Targeted Drug Delivery

The following workflow outlines the key steps involved in creating and testing an APBA-based targeted drug delivery system.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Nanoparticle Synthesis (e.g., PLGA, Liposomes) B 2. Surface Functionalization with APBA A->B C 3. Drug Loading (e.g., Doxorubicin) B->C D 4. Characterization (Size, Zeta Potential, Drug Load) C->D E 5. Cell Culture (Cancer vs. Normal Cells) D->E F 6. Cellular Uptake Studies E->F G 7. Cytotoxicity Assays (e.g., MTT Assay) F->G H 8. Animal Model (e.g., Tumor Xenograft) G->H I 9. Biodistribution Studies H->I J 10. Therapeutic Efficacy (Tumor Growth Inhibition) I->J K 11. Toxicity Assessment J->K

Caption: A stepwise workflow for the development and evaluation of APBA-functionalized drug delivery nanoparticles.

Table 3: Representative Drug Loading and Release Data for Boronic Acid-Functionalized Nanoparticles

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Release ConditionsCumulative Release (%)Reference
PBA-functionalized polyester NPsPaclitaxel~5>80pH 5.5 (Tumor microenvironment)>60% in 96h[6]
PBA-functionalized polyester NPsPaclitaxel~5>80pH 7.4 (Physiological)~20% in 96h[6]
Betulinic acid-loaded PLGA-mPEG NPsBetulinic Acid~8~75Not specifiedNot specified[7]
Doxorubicin-loaded CaCO₃ nanocrystalsDoxorubicin10-5040-80Not specifiedNot specified[8]

Conclusion

Aminophenylboronic acid chemistry offers a powerful and versatile platform for a wide range of applications in scientific research and drug development. Its unique ability to form reversible, pH-sensitive covalent bonds with cis-diols provides a robust mechanism for the selective recognition, capture, and release of biologically important molecules. From the development of novel biosensors for diagnostics to the purification of glycoproteins and the targeted delivery of anticancer drugs, APBA continues to be a molecule of significant interest. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to explore and expand the applications of aminophenylboronic acid in their respective fields. As our understanding of the intricate roles of glycans in health and disease grows, the importance and utility of APBA and its derivatives are poised to expand even further.

References

Technical Guide: 4-Aminophenylboronic Acid Hydrochloride - Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Aminophenylboronic acid hydrochloride. Due to the limited availability of direct quantitative data in peer-reviewed literature, this document consolidates information on closely related compounds, outlines detailed experimental protocols for determining these properties, and presents relevant biochemical pathways and experimental workflows.

Core Properties

This compound is a versatile reagent in organic synthesis and bioconjugation. Its utility is significantly influenced by its solubility in various solvents and its stability under different environmental conditions.

Chemical Structure:

Solubility Profile

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityRemarks
WaterSolubleThe hydrochloride salt should increase aqueous solubility. Solubility is pH-dependent.
MethanolSolubleBased on the reported solubility of 3-aminophenylboronic acid monohydrate[1][2].
EthanolLikely SolubleGenerally, boronic acids show good solubility in lower alcohols.
Dimethyl Sulfoxide (DMSO)SolubleBased on the reported solubility of 3-aminophenylboronic acid monohydrate[1][2].
AcetoneLikely SolublePhenylboronic acid exhibits good solubility in ketones[3][4].
Dichloromethane (DCM)Sparingly Soluble to InsolubleAs a salt, low solubility in non-polar aprotic solvents is expected.
Diethyl EtherSparingly Soluble to InsolubleLow solubility is anticipated due to the polar nature of the salt.

Stability Profile

This compound is reported to be a moisture-sensitive solid and should be handled and stored under an inert atmosphere to prevent degradation. The product is considered chemically stable under standard ambient conditions. However, boronic acids, in general, are susceptible to certain degradation pathways.

Table 2: Stability Considerations for this compound

ConditionExpected StabilityPotential Degradation Pathway
pH pH-dependent. More stable at acidic to neutral pH.Base-catalyzed decomposition. At very low pH, protodeboronation may occur over time.
Temperature Stable at recommended storage temperatures (0-8 °C).Thermal decomposition at elevated temperatures, potentially leading to the formation of boroxines (cyclic anhydrides).
Light Generally stable.Photolytic degradation is possible, especially in solution, but not widely reported as a primary concern.
Oxidizing Agents Susceptible to oxidation.The boronic acid moiety can be oxidized, potentially cleaving the C-B bond to form the corresponding phenol (4-aminophenol). The amino group is also susceptible to oxidation[5].
Moisture/Humidity Moisture-sensitive.Hydrolysis can affect the integrity of the compound. Boronic acids can form boroxines upon dehydration[6].

Experimental Protocols

Protocol for Determining Solubility (Dynamic Method)

This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials:

  • This compound

  • High-purity solvents (e.g., water, methanol, DMSO)

  • Analytical balance (±0.1 mg)

  • Sealed glass vials

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a precise temperature controller (±0.1 °C)

  • Thermometer or thermocouple (±0.1 °C)

  • Light source and detector (optional, for automated turbidity detection)

Procedure:

  • Sample Preparation: Accurately weigh a known mass of this compound into a glass vial.

  • Add a precise volume or mass of the desired solvent to achieve a specific concentration.

  • Add a small magnetic stir bar and seal the vial tightly.

  • Measurement: Place the vial in the temperature-controlled bath and begin stirring.

  • Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min).

  • Visually observe the vial for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the dissolution temperature for that concentration. Alternatively, use a light detector to measure the change in turbidity.

  • Data Analysis: Repeat the measurement for several different concentrations. Plot the natural logarithm of the mole fraction of the solute (ln x) against the reciprocal of the dissolution temperature (1/T) to generate a solubility curve.

Protocol for Accelerated Stability Testing

This protocol is adapted from general guidelines for pharmaceutical stability testing and is designed to predict the long-term stability of the compound.

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Light exposure chamber (with controlled UV and visible light)

  • Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare multiple, identical samples of this compound in appropriate packaging (e.g., sealed vials under inert gas).

  • Storage Conditions: Place the samples in stability chambers under various conditions. A typical accelerated condition is 40 °C ± 2 °C / 75% RH ± 5% RH. Long-term storage conditions are typically 25 °C ± 2 °C / 60% RH ± 5% RH. For photostability, expose samples to a defined light source.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).

  • Analysis: At each time point, assess the samples for:

    • Appearance: Any change in color or physical form.

    • Purity: Use a validated HPLC method to determine the percentage of the active compound remaining and to detect and quantify any degradation products.

    • Identification of Degradants: Use LC-MS to identify the mass of any significant degradation products to propose their structures.

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition. This data can be used to determine the degradation kinetics and estimate the shelf-life of the compound.

Visualizations

Suzuki-Miyaura Coupling Reaction

This compound is a common coupling partner in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in organic synthesis[7][8][9][10].

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar L2 Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid 4-Aminophenyl- B(OH)2 Base Base (e.g., K2CO3) BoronicAcid->Base Activation Boronate [4-Aminophenyl- B(OH)3]- Base->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Glucose Sensing Workflow

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for glucose sensing applications[11][12][13][14]. 4-Aminophenylboronic acid can be functionalized onto a sensor surface for this purpose.

Glucose_Sensing_Workflow Electrochemical Glucose Sensing Workflow Start Start: Electrode Modification Surface Modification with 4-Aminophenylboronic Acid Start->Modification GlucoseBinding Introduction of Glucose-containing Sample Modification->GlucoseBinding Complexation Reversible Covalent Bonding: Boronic Acid-Glucose Complex Formation GlucoseBinding->Complexation Signal Electrochemical Signal Change (e.g., Impedance, Current) Complexation->Signal Detection Signal Detection and Quantification Signal->Detection End End: Glucose Concentration Detection->End

Caption: Workflow for an electrochemical glucose sensor using 4-aminophenylboronic acid.

Potential Influence on Rho GTPase Signaling

Some studies suggest that phenylboronic acids may impact cellular signaling pathways, such as the Rho GTPase pathway, which is involved in regulating the actin cytoskeleton and cell migration[15][16][17][18].

Rho_GTPase_Signaling Potential Inhibition of Rho GTPase Signaling Extracellular Extracellular Signals (e.g., Growth Factors) Receptor Receptor Extracellular->Receptor GEF GEFs (Guanine Nucleotide Exchange Factors) Receptor->GEF Rho_GDP Rho-GDP (Inactive) GEF->Rho_GDP GDP -> GTP Rho_GTP Rho-GTP (Active) Effectors Downstream Effectors (e.g., ROCK) Rho_GTP->Effectors Cytoskeleton Actin Cytoskeleton Rearrangement Effectors->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration PBA Phenylboronic Acid (Potential Inhibitor) PBA->GEF Inhibition? PBA->Rho_GTP Inhibition?

Caption: Hypothesized inhibitory effect of phenylboronic acids on the Rho GTPase signaling pathway.

References

An In-Depth Technical Guide to the Safe Handling and Application of 4-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental applications of 4-Aminophenylboronic acid hydrochloride (4-APBA HCl). This versatile compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a solid, appearing as a powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₈BNO₂ · HCl[2]
Molecular Weight 173.41 g/mol [2]
CAS Number 80460-73-7[2]
Melting Point 195-200 °C[3]
Form Powder[3]
Assay 95%[3]
InChI Key QBYGJJSFMOVYOA-UHFFFAOYSA-N[1]
SMILES String Cl.Nc1ccc(cc1)B(O)O[1]

Safety and Handling

The safe handling of 4-APBA HCl is critical due to its potential health hazards. This section outlines the necessary precautions, personal protective equipment (PPE), and emergency procedures.

Hazard Identification and Precautionary Measures

4-APBA HCl is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] It may also cause skin and eye irritation.[5][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 4-APBA HCl to minimize exposure.

PPESpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if dust is generated.
Skin and Body Protection Laboratory coat.
Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] The compound is moisture-sensitive and should be handled and stored under an inert gas.[4]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Experimental Protocols

4-APBA HCl is a versatile reagent in various chemical transformations and analytical applications. This section provides detailed methodologies for some of its key uses.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. 4-APBA HCl can be utilized as a coupling partner. A general workflow for this reaction is depicted below.

Suzuki_Coupling_Workflow start Start reactants Combine Aryl Halide, 4-APBA HCl, Base, and Solvent start->reactants degas Degas Mixture (e.g., with Argon) reactants->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat Reaction Mixture catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purify Product (e.g., Chromatography) workup->purify end End purify->end Biosensor_Fabrication_Workflow start Start surface_prep Prepare Sensor Surface (e.g., Gold) start->surface_prep thiol_mod Modify with Thiol-containing Linker surface_prep->thiol_mod apba_attach Immobilize 4-APBA via Amine Group thiol_mod->apba_attach blocking Block Non-specific Binding Sites apba_attach->blocking analyte_intro Introduce Glycoprotein Sample blocking->analyte_intro detection Detect Binding Event (e.g., SPR, QCM) analyte_intro->detection end End detection->end

References

Synthesis of 4-Aminophenylboronic acid hydrochloride explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Aminophenylboronic Acid Hydrochloride

Introduction

This compound is an organoboron compound of significant interest to researchers, scientists, and drug development professionals.[1] As a derivative of phenylboronic acid, it incorporates both an aromatic amine and a boronic acid functional group.[1] This bifunctionality makes it a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[1][2] It serves as a crucial intermediate in the synthesis of various biologically active compounds, including anti-cancer agents, and is also utilized in the development of fluorescent sensors and in bioconjugation techniques.[2][3] This guide provides a detailed overview of common synthetic routes, complete with experimental protocols and quantitative data.

Synthetic Pathways

The synthesis of this compound can be achieved through several established routes. The most common strategies involve:

  • Borylation of a protected 4-haloaniline: This multi-step process typically starts from 4-bromoaniline, involves protection of the amine, a metal-halogen exchange followed by reaction with a boron source, and subsequent deprotection and salt formation.

  • Reduction of 4-nitrophenylboronic acid: A straightforward method where the nitro group of the corresponding boronic acid is reduced to an amine, followed by acidification to yield the hydrochloride salt.[1][4]

  • Deprotection of a carbamate-protected precursor: A common final step in a multi-step synthesis, where a precursor like (4-Boc-aminophenyl)boronic acid is deprotected using hydrochloric acid to directly yield the target compound.[5]

The following sections provide detailed experimental protocols for these key methods.

Experimental Protocols

Method 1: Synthesis from 4-Bromoaniline (via Pinacol Ester Intermediate)

This scalable, two-step process begins with the protection of 4-bromoaniline, followed by metalation, borylation, and finally, deprotection with hydrochloric acid.[6] While the cited literature focuses on isolating the 4-aminophenylboronic acid pinacol ester, the final deprotection step with HCl is directly relevant to forming the hydrochloride salt of the boronic acid.[6]

Step 1: Protection of 4-Bromoaniline A mixture of 4-bromoaniline, diphenyl ketone, and boron trifluoride etherate in toluene is refluxed for 12 hours. The solvent is removed by vacuum evaporation. The resulting residue is treated with triethylamine and recrystallized from methanol to afford 4-bromo-N-(diphenylmethylidene)aniline.[6]

Step 2: Borylation and Deprotection

  • A solution of 4-bromo-N-(diphenylmethylidene)aniline (100.8 g, 0.3 mol) in dry tetrahydrofuran (THF) (600 mL) is added dropwise to a solution of lithium trialkylmagnesiate at -20 °C under a nitrogen atmosphere.[6]

  • After stirring for 1 hour, trimethyl borate (47.1 g, 0.45 mol) is added, and the mixture is stirred for another hour at -20 °C.[6]

  • The reaction is warmed to 25 °C, stirred for 30 minutes, and then quenched with a saturated aqueous NH₄Cl solution. The product is extracted with ethyl acetate.[6]

  • To the combined organic phases, a solution of pinacol (54 g, 0.45 mol) in ethyl acetate (60 mL) is added and stirred for 1 hour.[6]

  • To achieve deprotection and form the hydrochloride salt, 10% hydrochloric acid is added dropwise, and the mixture is stirred for 1 hour to ensure complete reaction.[6] The resulting this compound can then be isolated.

Method 2: Synthesis from 4-Nitrophenylboronic Acid

This method involves the catalytic hydrogenation of 4-nitrophenylboronic acid.[4]

  • In a hydrogenation reactor, add 16.7g (0.1 mol) of 4-nitrophenylboronic acid and 300 mL of absolute ethanol.[4]

  • Add 0.835g of palladium on carbon (0.5 wt% Pd).[4]

  • Purge the reactor with nitrogen five times.[4]

  • Heat the mixture to reflux under a hydrogen vapor pressure of 1 atm.[4]

  • After reacting for 4 hours, cool the mixture.[4]

  • Filter the catalyst and recover the solvent to yield 4-aminophenylboronic acid.[4]

  • To obtain the hydrochloride salt, dissolve the resulting 4-aminophenylboronic acid in a suitable solvent (e.g., ethanol or diethyl ether) and treat with a solution of HCl (e.g., concentrated HCl or HCl gas in an appropriate solvent) until precipitation is complete. The solid is then filtered and dried.

Method 3: Deprotection of (4-Boc-Aminophenyl)boronic Acid

This is a common final step where the tert-butoxycarbonyl (Boc) protecting group is removed from the amine.[5]

  • Dissolve (4-Boc-aminophenyl)boronic acid in a suitable dry solvent such as ethyl acetate or dioxane.[7]

  • Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane).[7]

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within a few hours.[7]

  • The product, this compound, typically precipitates from the reaction mixture.

  • The solid is collected by vacuum filtration, washed with the solvent (e.g., ethyl acetate or ether), and dried under vacuum.

Data Presentation

Table 1: Summary of Synthesis from 4-Nitrophenylboronic Acid [4]

Starting MaterialReagentCatalystSolventConditionsYield
4-Nitrophenylboronic Acid (16.7g)Hydrogen0.5% Pd/C (0.835g)Absolute Ethanol (300mL)1 atm H₂, Reflux, 4h94.8% (for free amine)

Table 2: Comparison of Reagents for Amine Protection/Deprotection

ProcessReagentKey FeaturesReference
Amine ProtectionDiphenyl ketone / BF₃·OEt₂Forms a stable imine, suitable for subsequent metalation.[6]
Amine ProtectionDi-tert-butyl dicarbonate (Boc₂O)Forms a Boc-carbamate, stable to many reagents but easily cleaved by acid.[5]
Boc DeprotectionHCl (gas or solution in dioxane/EtOAc)Cleanly removes the Boc group, directly yielding the hydrochloride salt.[7]
Boc DeprotectionTrifluoroacetic Acid (TFA) in DCMFast and effective, but may require a separate step for salt formation.[7]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_inter Key Intermediates start1 4-Bromoaniline inter1 Protected 4-Bromoaniline start1->inter1 Protection start2 4-Nitrophenylboronic Acid inter2 4-Aminophenylboronic Acid (Free Amine) start2->inter2 Reduction (H₂/Pd) start3 (4-Boc-aminophenyl)boronic Acid final_product 4-Aminophenylboronic Acid Hydrochloride start3->final_product Deprotection (HCl) inter1->final_product Borylation & Deprotection (HCl) inter2->final_product Acidification (HCl) Reaction_Pathway_from_Nitro A 4-Nitrophenylboronic Acid B 4-Aminophenylboronic Acid A->B H₂ / Pd-C Ethanol, Reflux C 4-Aminophenylboronic Acid Hydrochloride B->C HCl (Anhydrous Solvent)

References

4-Aminophenylboronic Acid Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylboronic acid hydrochloride is a versatile synthetic building block and a molecule of significant interest in biomedical research and drug development. Its mechanism of action is primarily attributed to the unique chemical properties of its boronic acid moiety, which can engage in reversible covalent interactions with biological macromolecules. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its biological effects, with a focus on enzyme inhibition and modulation of cellular signaling pathways. This document summarizes available data, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: The Boronic Acid Pharmacophore

The central feature governing the mechanism of action of this compound is the boronic acid group (-B(OH)₂). Boron, in its sp² hybridized state, possesses an empty p-orbital, rendering it electrophilic and capable of accepting a lone pair of electrons from a nucleophile. This property allows boronic acids to form reversible covalent bonds with nucleophilic functional groups present in biological molecules, most notably the hydroxyl groups of diols.

This interaction is particularly significant with 1,2- or 1,3-diols, such as those found in the side chains of serine residues within enzyme active sites or in the structures of saccharides. The formation of a stable, tetrahedral boronate species underlies the ability of this compound to act as an effective inhibitor of various enzymes.[1]

Enzyme Inhibition

Research indicates that this compound and related compounds exhibit inhibitory activity against several classes of enzymes, primarily through the formation of a transition-state analog complex.[1]

Serine Protease Inhibition

Serine proteases are a major class of enzymes that play crucial roles in various physiological and pathological processes. Their catalytic activity relies on a catalytic triad, which includes a highly reactive serine residue. Boronic acids, including 4-aminophenylboronic acid, can act as potent inhibitors of serine proteases.[1] The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom of the boronic acid. This forms a stable, tetrahedral adduct that mimics the transition state of the natural substrate hydrolysis, thereby blocking the enzyme's catalytic activity.[1]

G cluster_0 Serine Protease Active Site Serine_Residue Serine Residue (Nucleophile) 4_APBA 4-Aminophenylboronic Acid (Electrophile) Serine_Residue->4_APBA Nucleophilic Attack Histidine_Residue Histidine Residue Aspartate_Residue Aspartate Residue Tetrahedral_Intermediate Tetrahedral Boronate Adduct (Transition-State Analog) 4_APBA->Tetrahedral_Intermediate Forms Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Figure 1: Mechanism of Serine Protease Inhibition.
Arginase Inhibition

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This enzyme is a critical regulator of L-arginine bioavailability, a substrate for nitric oxide synthase (NOS). Upregulation of arginase activity is implicated in various diseases, including cancer, where it contributes to immune suppression by depleting L-arginine in the tumor microenvironment.[2][3]

Modulation of Cancer Cell Signaling Pathways

Recent studies have highlighted the potential of phenylboronic acid and its derivatives to interfere with signaling pathways that are crucial for cancer cell proliferation, migration, and survival.

Inhibition of the Rho GTPase Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play a pivotal role in cell motility, adhesion, and invasion.[4] Dysregulation of Rho GTPase signaling is a hallmark of metastatic cancer. Studies on phenylboronic acid have shown that it can inhibit the migration of prostate cancer cells by downregulating the activity of RhoA, Rac1, and Cdc42.[4] This leads to a reduction in the activity of downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK), ultimately impairing the actomyosin contractility required for cell movement.[4] While this has been demonstrated for the parent compound, it is plausible that this compound could exert similar effects due to the shared phenylboronic acid scaffold.

G 4_APBA 4-Aminophenylboronic Acid Hydrochloride Rho_GTPases RhoA, Rac1, Cdc42 4_APBA->Rho_GTPases Inhibits ROCK ROCK Rho_GTPases->ROCK Activates Actomyosin Actomyosin Contractility ROCK->Actomyosin Promotes Migration Cell Migration & Invasion Actomyosin->Migration

Figure 2: Proposed Inhibition of Rho GTPase Pathway.

Quantitative Data on Enzyme Inhibition

A comprehensive search of publicly available scientific literature did not yield specific IC₅₀ or Kᵢ values for the inhibition of serine proteases or arginase by this compound. However, to provide a context for the potential potency of this class of compounds, the following table summarizes inhibitory data for other well-characterized boronic acid-based inhibitors.

InhibitorTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Reference
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidHuman Arginase I-223 nM[5]
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidHuman Arginase II-509 nM[5]
2(S)-amino-6-boronohexanoic acid (ABH)Human Arginase II0.25 µM (at pH 7.5)-[6]
S-(2-boronoethyl)-L-cysteine (BEC)Human Arginase II0.31 µM (at pH 7.5)-[6]

Note: The inhibitory activity of boronic acids can be pH-dependent.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of enzyme inhibitors like this compound.

Arginase Inhibition Assay (Colorimetric)

This protocol is adapted from standard methods for measuring arginase activity by quantifying the amount of urea produced.

Workflow:

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Prepare_Reagents Prepare Arginase Buffer, L-arginine substrate, and 4-APBA solutions Prepare_Plate Aliquot buffer, enzyme, and varying concentrations of 4-APBA into a 96-well plate Prepare_Reagents->Prepare_Plate Incubate_1 Pre-incubate enzyme with 4-APBA Prepare_Plate->Incubate_1 Add_Substrate Initiate reaction by adding L-arginine Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop reaction with an acid solution Incubate_2->Stop_Reaction Add_Reagent Add colorimetric reagent for urea detection Stop_Reaction->Add_Reagent Incubate_3 Incubate to allow color development Add_Reagent->Incubate_3 Measure_Absorbance Read absorbance at ~540 nm Incubate_3->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ value from dose-response curve Measure_Absorbance->Calculate_IC50

Figure 3: Workflow for Arginase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Arginase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂).

    • L-arginine substrate solution (e.g., 100 mM in water).

    • Stock solution of this compound in an appropriate solvent (e.g., water or DMSO), followed by serial dilutions.

  • Enzyme Activation: Pre-activate the arginase enzyme by incubating in the Arginase Buffer at 37°C for 10-15 minutes.

  • Inhibition Reaction:

    • In a 96-well microplate, add the activated arginase solution to wells containing either buffer (control) or varying concentrations of this compound.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

  • Urea Detection:

    • Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).

    • Add a colorimetric reagent that reacts with urea (e.g., α-isonitrosopropiophenone).

    • Incubate at 100°C for 45-60 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Data Analysis:

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 540 nm).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of a compound on cancer cell migration.

Methodology:

  • Cell Culture: Culture a confluent monolayer of cancer cells (e.g., a prostate or breast cancer cell line) in a multi-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing either vehicle control or varying concentrations of this compound.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the wound at each time point for both control and treated cells.

    • Calculate the rate of wound closure (cell migration) for each condition.

    • Compare the migration rates of treated cells to control cells to determine the inhibitory effect of the compound.

Conclusion and Future Directions

This compound's mechanism of action is rooted in the versatile chemistry of its boronic acid group. Its ability to reversibly inhibit key enzymes like serine proteases and arginase, coupled with its potential to modulate cancer cell signaling pathways such as the Rho GTPase pathway, positions it as a molecule of considerable interest for drug development.

Future research should focus on obtaining specific quantitative data for the inhibition of various clinically relevant enzymes by this compound. Elucidating its precise effects on downstream signaling components and its efficacy in preclinical models of cancer and other diseases will be crucial for translating its potential into therapeutic applications. The detailed experimental protocols provided herein offer a framework for conducting such investigations.

References

Unlocking the Potential of Aminophenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and future directions of aminophenylboronic acids in sensing, bioseparations, drug delivery, and enzyme inhibition.

Aminophenylboronic acids (APBAs) and their derivatives have emerged as a versatile class of molecules with significant potential across various scientific disciplines, particularly in the biomedical and biotechnological fields. Their unique ability to reversibly bind with cis-1,2- and -1,3-diols forms the foundation for their diverse applications, ranging from highly sensitive biosensors to targeted drug delivery systems and potent enzyme inhibitors. This technical guide provides a comprehensive overview of the core applications of APBAs, offering researchers, scientists, and drug development professionals a detailed resource complete with experimental protocols, quantitative data, and visual representations of key processes.

APBA-Based Sensors: A New Frontier in Analyte Detection

The inherent affinity of the boronic acid moiety for diols makes APBAs excellent candidates for the development of sensors for saccharides and other diol-containing molecules. This principle has been extensively applied in the creation of glucose sensors, offering a promising alternative to traditional enzyme-based methods.[1]

Electrochemical Glucose Sensing

A prominent application of APBAs is in non-enzymatic electrochemical sensors for glucose detection. These sensors are often fabricated by functionalizing electrode surfaces with APBA. The binding of glucose to the immobilized APBA alters the electrochemical properties of the electrode, which can be measured to determine the glucose concentration.

Quantitative Performance of APBA-Based Glucose Sensors:

Sensor TypeAnalyteLinear RangeLimit of Detection (LOD)Reference
Poly(3-aminophenylboronic acid)-functionalized carbon nanotubesD-Fructose1 - 500 µM0.24 µM[2]
Poly(3-aminophenylboronic acid)-functionalized carbon nanotubesD-Glucose1 - 500 µM0.36 µM[2]
3-Aminophenylboronic acid on Screen-Printed Carbon ElectrodeD-GlucoseNot Specified7.96 nM[3]
Poly(aniline boronic acid)-functionalized SWNTsD-FructoseNot Specified2.92 mM[4]
Poly(aniline boronic acid)-functionalized SWNTsD-GlucoseNot Specified3.46 mM[4]
3-Aminophenylboronic acid polymer nanoparticlesD-Glucose0 - 10 mMNot Specified[5]

Experimental Protocol: Fabrication of a 3-Aminophenylboronic Acid-Based Impedimetric Glucose Sensor [6]

This protocol outlines the single-step fabrication of a non-enzymatic glucose sensor using a screen-printed carbon electrode (SPCE).

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • 3-Aminophenylboronic acid (3-APBA)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄, 0.1 M)

  • Ultrapure water

Procedure:

  • Electrode Pre-treatment: Pre-treat the SPCE to enhance charge-transfer kinetics. This is a crucial step to introduce hydroxyl groups on the surface and expose the graphite flake edges.

  • Functionalization Solution Preparation: Prepare a solution containing 0.4 M 3-aminophenylboronic acid and 0.4 M NaNO₂ in 0.1 M H₂SO₄.

  • Electrode Functionalization:

    • Apply 20 µL of the 3-APBA solution and 20 µL of the NaNO₂ solution to the working area of the pre-treated SPCE.

    • Allow the reaction to proceed for 10 minutes at room temperature.

  • Washing: Thoroughly wash the functionalized electrode with a large volume of ultrapure water to remove any unreacted reagents.

  • Drying and Storage: Gently dry the electrode and store it appropriately before use.

Workflow for APBA-Based Glucose Sensor Fabrication and Operation:

G cluster_prep Sensor Fabrication cluster_op Sensing Mechanism A SPCE Pre-treatment C Apply Solutions to SPCE A->C B Prepare 3-APBA and NaNO2 Solution B->C D Incubate for 10 min C->D E Wash with Ultrapure Water D->E F Introduce Glucose Sample E->F G Glucose binds to immobilized APBA F->G H Change in Electrochemical Impedance G->H I Signal Detection and Quantification H->I G cluster_elution Elution Strategies A Equilibrate Column (pH 8.0-9.5) B Load Sample (Glycoprotein Mixture) A->B C Wash Column (Remove Unbound Proteins) B->C D Elute Bound Glycoprotein C->D D1 Low pH Buffer (e.g., pH 4.0) D->D1 pH-based D2 Competitive Diol (e.g., Sorbitol) D->D2 Competitive E Collect Purified Fractions D1->E D2->E G cluster_targeting Cellular Targeting cluster_pathway Ferroptosis Induction Pathway A AAP Nanoparticle (with Phenylboronic Acid) B Sialic Acid (on Colon Cancer Cell) A->B targets C Binding and Cellular Uptake B->C D RRM1 Suppression C->D E GPX4 Inhibition C->E F ROS Accumulation (Fenton Reaction) D->F G Lipid Peroxidation E->G F->G H Ferroptotic Cell Death G->H G A Prepare Enzyme, Substrate, and Inhibitor (APBA) Solutions B Mix Enzyme and varying concentrations of APBA A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Rate (e.g., Absorbance Change) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[1] This powerful reaction, first reported by Akira Suzuki in 1979, utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[1] 4-Aminophenylboronic acid hydrochloride is a versatile building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds, including anti-cancer agents.[2] Its use in Suzuki coupling reactions allows for the introduction of an aniline moiety, a common pharmacophore, into a target molecule.

This document provides a detailed protocol for the Suzuki coupling of this compound with aryl halides, along with representative data and a visual workflow to guide researchers in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (R-X) to form a palladium(II) complex.[3][4]

  • Transmetalation: In the presence of a base, the organoboron species (in this case, 4-aminophenylboronic acid) undergoes transmetalation with the palladium(II) complex, where the organic moiety from the boronic acid is transferred to the palladium center.[3][4] The base is crucial for the activation of the boronic acid.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (R-R') and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[3][4]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[6]

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[6]

  • The reaction mixture is stirred and heated to 80-100°C for 4-12 hours.[6] The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[6]

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[6]

  • The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminobiphenyl derivative.[6]

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions involving arylboronic acids and aryl halides, providing a baseline for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2285[6]
4-BromoanisolePhenylboronic acidPd-NHC@Eu-BCI (25mg)K₂CO₃Ethanol801.5>99[7]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF1001287[7]
10-(4-bromophenyl-)-5,15-bis-(pentafluorophenyl-)corrolep-amino-phenyl boronic acid pinacol esterPd₂(dba)₃/SPhos (10)K₃PO₄Toluene/H₂O802414[8]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 1. Weigh Reactants: - 4-Aminophenylboronic acid HCl - Aryl Halide - Base Catalyst 2. Add Catalyst: - Palladium Catalyst Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Inert 4. Purge with Inert Gas Solvent->Inert Heating 5. Heat and Stir (e.g., 80-100°C) Inert->Heating Monitoring 6. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench 7. Cool and Quench Monitoring->Quench Extraction 8. Solvent Extraction Quench->Extraction Drying 9. Dry Organic Layer Extraction->Drying Evaporation 10. Solvent Removal Drying->Evaporation Purification 11. Column Chromatography Evaporation->Purification Product 12. Isolated Product Purification->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aminobiphenyl derivatives from this compound. The protocol provided herein offers a general guideline for researchers. However, optimization of the catalyst, base, solvent, and temperature may be necessary to achieve high yields for specific substrates. The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of complex molecules for drug discovery and development.

References

Step-by-Step Guide to Bioconjugation with 4-Aminophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of biomolecules using 4-Aminophenylboronic acid (4-APBA). It includes the fundamental principles, experimental protocols for conjugation to glycoproteins and antibodies, and methods for purification and characterization of the resulting conjugates.

Introduction

Bioconjugation with 4-Aminophenylboronic acid (4-APBA) is a versatile technique primarily utilized for the selective targeting and labeling of glycoproteins and other biomolecules bearing cis-diol functionalities. The core of this technology lies in the reversible covalent interaction between the boronic acid moiety of 4-APBA and the cis-diols present on saccharide residues of glycoproteins, forming a stable cyclic boronate ester. This interaction is pH-dependent, typically favoring formation at alkaline pH and dissociation at acidic pH, which allows for controlled binding and release. The amino group on 4-APBA provides a convenient handle for its attachment to various biomolecules or surfaces through standard amine-reactive crosslinking chemistries. This methodology is widely applied in drug delivery, diagnostics, and proteomics for applications such as glycoprotein enrichment, immobilization, and targeted therapy.[1][2]

Principle of 4-APBA Bioconjugation

The bioconjugation process using 4-APBA generally involves two key stages:

  • Activation of the Biomolecule or 4-APBA: The primary amine group of 4-APBA can be utilized for conjugation to a biomolecule of interest (e.g., an antibody or enzyme) that has been activated with an amine-reactive functional group. Alternatively, the biomolecule itself can be activated to react with the amine of 4-APBA. A common approach involves the use of N-Hydroxysuccinimide (NHS) esters to create a reactive site that readily couples with the amino group of 4-APBA.

  • Formation of the Boronate Ester: Once conjugated, the boronic acid moiety is available to react with cis-diols on the target biomolecule, such as a glycoprotein. This reaction is an equilibrium process, and the stability of the resulting boronate ester is influenced by pH, with higher pH values generally favoring the formation of the more stable tetrahedral boronate ion, which readily reacts with diols.[3]

G cluster_0 Activation & Conjugation cluster_1 Target Binding Biomolecule Biomolecule (e.g., Antibody) NHS_ester NHS-ester activation Biomolecule->NHS_ester Activated_Biomolecule Activated Biomolecule NHS_ester->Activated_Biomolecule APBA 4-Aminophenylboronic acid Activated_Biomolecule->APBA Amine coupling Bioconjugate Biomolecule-APBA Conjugate APBA->Bioconjugate Glycoprotein Glycoprotein (with cis-diols) Boronate_Ester Boronate Ester Formation (pH dependent) Bioconjugate->Boronate_Ester Glycoprotein->Boronate_Ester Complex Bioconjugate-Glycoprotein Complex Boronate_Ester->Complex

Figure 1: Workflow of 4-APBA Bioconjugation.

Experimental Protocols

Protocol 1: Conjugation of 4-Aminophenylboronic Acid to a Glycoprotein (e.g., Horseradish Peroxidase - HRP)

This protocol describes the conjugation of 4-APBA to Horseradish Peroxidase (HRP), a glycoprotein, by activating the carboxyl groups on HRP to react with the amine group of 4-APBA.

Materials:

  • Horseradish Peroxidase (HRP)

  • 4-Aminophenylboronic acid (4-APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • MES Buffer (0.1 M, pH 6.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • HRP Solution Preparation: Dissolve HRP in MES buffer to a final concentration of 2 mg/mL.

  • Activation of HRP:

    • Add EDC to the HRP solution to a final concentration of 10 mM.

    • Add Sulfo-NHS to a final concentration of 20 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with 4-APBA:

    • Prepare a 100 mM stock solution of 4-APBA in MES buffer.

    • Add the 4-APBA stock solution to the activated HRP solution to a final concentration of 50 mM.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction of any unreacted NHS-esters. Incubate for 10 minutes.

  • Purification of the HRP-APBA Conjugate:

    • Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS and collect the fractions.

    • Monitor the elution of the protein by measuring the absorbance at 280 nm. The first peak corresponds to the HRP-APBA conjugate.

  • Characterization and Storage:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

    • Assess the degree of labeling using MALDI-TOF mass spectrometry.

    • Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

ParameterValue
HRP Concentration 2 mg/mL
EDC Concentration 10 mM
Sulfo-NHS Concentration 20 mM
4-APBA Concentration 50 mM
Reaction Time 2 hours
Reaction Temperature Room Temperature
Purification Method Size-Exclusion Chromatography

Table 1: Summary of Quantitative Data for HRP-APBA Conjugation.

Protocol 2: Conjugation of 4-Aminophenylboronic Acid to an Antibody

This protocol details the conjugation of 4-APBA to an antibody by activating 4-APBA with an NHS-ester to react with the primary amines on the antibody.

Materials:

  • Antibody (e.g., IgG)

  • 4-Aminophenylboronic acid (4-APBA)

  • Disuccinimidyl suberate (DSS) or other suitable NHS-ester crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Borate Buffer (0.1 M, pH 8.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis cassette (10 kDa MWCO)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Activation of 4-APBA:

    • Dissolve DSS (or another NHS-ester crosslinker) and 4-APBA in a 1:1 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM each.

    • Incubate for 1 hour at room temperature to form the NHS-activated 4-APBA.

  • Conjugation to Antibody:

    • Add the NHS-activated 4-APBA solution to the antibody solution in Borate Buffer (pH 8.5) at a molar excess of 20-50 fold.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Antibody-APBA Conjugate:

    • Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least three buffer changes to remove unreacted 4-APBA and by-products.

  • Characterization and Storage:

    • Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • Determine the degree of labeling using MALDI-TOF mass spectrometry.[4][5]

    • Store the conjugate at 4°C.

ParameterValue
Antibody Concentration 2-5 mg/mL
Molar Excess of Activated 4-APBA 20-50 fold
Reaction Buffer 0.1 M Borate Buffer, pH 8.5
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Purification Method Dialysis

Table 2: Summary of Quantitative Data for Antibody-APBA Conjugation.

Characterization of Bioconjugates

Degree of Labeling (DOL) Determination by Mass Spectrometry

The number of 4-APBA molecules conjugated to the biomolecule can be accurately determined by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. By comparing the mass of the unconjugated biomolecule with that of the conjugate, the mass difference can be attributed to the attached 4-APBA moieties, allowing for the calculation of the average number of labels per biomolecule.[4][5]

Functional Assessment by Alizarin Red S (ARS) Displacement Assay

The carbohydrate-binding functionality of the APBA-conjugate can be assessed using a colorimetric displacement assay with Alizarin Red S (ARS). ARS binds to the boronic acid, resulting in a color change. In the presence of a competing sugar (e.g., fructose), the ARS is displaced, causing the color to revert. This change can be monitored spectrophotometrically to confirm the activity of the conjugated boronic acid.[4][5]

G APBA_conjugate APBA-Conjugate Complex APBA-ARS Complex (Color Change) APBA_conjugate->Complex + ARS ARS Alizarin Red S (ARS) ARS->Complex Free_ARS Free ARS (Color Reverts) Complex->Free_ARS + Sugar Sugar Competing Sugar (e.g., Fructose) Sugar->Free_ARS

Figure 2: Principle of the ARS Displacement Assay.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency Inactive crosslinkers (hydrolyzed NHS-esters)Use fresh, anhydrous solvents for activation.
pH of the reaction is not optimal.For NHS-ester chemistry, maintain pH between 7.2-8.5.
Presence of competing nucleophiles (e.g., Tris buffer).Ensure the biomolecule is in an amine-free buffer.
Precipitation of Biomolecule High concentration of organic solvent from the crosslinker solution.Keep the volume of organic solvent to a minimum (<10% of total reaction volume).
Inappropriate buffer conditions.Optimize buffer pH and ionic strength.
Loss of Biological Activity Modification of critical amino acid residues.Reduce the molar excess of the crosslinker. Consider site-specific conjugation methods if activity is highly sensitive.
Low Recovery After Purification Non-specific binding to the purification column.Use a column with low protein binding characteristics. Optimize elution conditions.
Aggregation of the conjugate.Perform purification in the presence of mild detergents or at lower concentrations.

Table 3: Troubleshooting Guide for 4-APBA Bioconjugation.

Conclusion

Bioconjugation with 4-Aminophenylboronic acid offers a powerful and selective method for the modification of glycoproteins and other diol-containing biomolecules. The protocols provided herein offer a robust starting point for researchers. However, optimization of reaction conditions, such as the molar ratio of reactants and pH, may be necessary for specific applications to achieve the desired degree of labeling while preserving the biological activity of the conjugated molecule. Careful purification and characterization are crucial steps to ensure the quality and functionality of the final bioconjugate.

References

Application Note: Glycoprotein Immobilization Using 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The immobilization of glycoproteins is a critical step in the development of various biotechnological applications, including biosensors, affinity chromatography, and targeted drug delivery systems.[1][2][3] A highly effective method for achieving this is through the use of 4-Aminophenylboronic acid (APBA). This technique leverages the unique interaction between boronic acid and cis-diol groups present in the carbohydrate moieties of glycoproteins.[1]

The underlying principle is the formation of a reversible covalent bond between the boronic acid group of APBA and the cis-diols on the sugar chains of glycoproteins, resulting in the formation of a stable five- or six-membered cyclic ester.[1] This interaction is pH-dependent; the bond formation is favored in alkaline conditions (typically pH > 8.5), where the boronic acid is in its tetrahedral boronate form, and can be reversed in acidic conditions, allowing for the potential release of the captured glycoprotein.[1][4] This pH-dependent binding and release mechanism provides a controllable method for glycoprotein immobilization and purification.[4]

The amino group on APBA provides a convenient handle for its covalent attachment to a wide variety of surfaces, such as gold nanoparticles, magnetic beads, graphene oxide, and sensor chips, making it a versatile tool for diverse applications.[5][6]

Key Applications

The specific and reversible nature of the APBA-glycoprotein interaction has led to its use in several key research and development areas:

  • Biosensor Development: APBA-functionalized surfaces are widely used in Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) biosensors for the sensitive detection of specific glycoproteins, such as viral proteins like hemagglutinin.[7]

  • Glycoprotein Enrichment and Separation: APBA-modified magnetic nanoparticles or beads are employed for the selective capture, enrichment, and purification of glycoproteins from complex biological samples like cell lysates or egg whites.[8][9] This is particularly valuable in glycoproteomics for identifying low-abundance glycoproteins.[5]

  • Enzyme Immobilization: Glycosylated enzymes can be effectively immobilized on APBA-modified electrodes or surfaces while retaining their bioactivity, which is crucial for the development of biocatalysts and enzyme-based sensors.[1]

  • Targeted Drug Delivery: The interaction can be used to target drug-loaded nanoparticles to cells or tissues that overexpress specific glycoproteins.

  • Cell Capture and Analysis: APBA-functionalized surfaces can be used to capture cells by binding to the glycoproteins on the cell surface, enabling applications in diagnostics and cell sorting.

Quantitative Data Summary

The efficiency of glycoprotein immobilization using APBA can be quantified by various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Binding Parameters for APBA-Glycoprotein Interactions

ParameterGlycoprotein/AnalyteMethodValuepH ConditionsReference
Binding Constant (Ka)Horseradish Peroxidase (HRP)Isothermal Titration Calorimetry (ITC)4.9 x 10³ M⁻¹9.6[4]
Binding CapacityOvalbumin (OVA)Molecularly Imprinted Polymers on Graphene Oxide278 mg/gNot Specified[6]
Detection Limit (QCM)Hemagglutinin (HA)Quartz Crystal Microbalance4.7 x 10⁻² µMNot Specified[7]
Detection Limit (SPR)Hemagglutinin (HA)Surface Plasmon Resonance1.28 x 10⁻¹ µMNot Specified[7]

Table 2: Optimal Conditions for APBA-Mediated Immobilization

ParameterRecommended ConditionRationaleReference
Binding pH 8.5 - 9.6Facilitates the conversion of boronic acid to the tetrahedral boronate ion, which readily binds to cis-diols.[1][4]
Elution/Release pH < 6.0Promotes the dissociation of the cyclic ester bond, releasing the bound glycoprotein.[1][4]
Immobilization Time 2 - 4 hoursSufficient time for the covalent bond formation to reach equilibrium.[10]

Experimental Protocols

Protocol 1: Functionalization of a Carboxyl-Terminated Surface with APBA

This protocol describes the covalent attachment of APBA to a surface (e.g., magnetic beads, sensor chip) that has been pre-functionalized with carboxylic acid groups.

Materials:

  • Carboxyl-terminated substrate (e.g., magnetic beads)

  • 4-Aminophenylboronic acid (APBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine (1 M, pH 8.5)

Procedure:

  • Surface Activation: a. Suspend the carboxyl-terminated beads in MES buffer. b. Add EDC and NHS to the suspension to activate the carboxyl groups. A typical concentration is 50 mM EDC and 25 mM NHS. c. Incubate for 15-30 minutes at room temperature with gentle mixing. d. Pellet the beads (if applicable) and discard the supernatant. Wash the beads twice with cold MES buffer.

  • APBA Coupling: a. Immediately resuspend the activated beads in a solution of APBA (e.g., 10-20 mg/mL) in PBS (pH 7.4). b. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Blocking Unreacted Sites: a. Pellet the beads and discard the APBA solution. b. Add 1 M ethanolamine (pH 8.5) to the beads to block any unreacted NHS-ester sites. c. Incubate for 30 minutes at room temperature.

  • Final Washing: a. Wash the beads three times with PBS to remove any non-covalently bound APBA and by-products. b. The APBA-functionalized surface is now ready for glycoprotein immobilization.

Protocol 2: Immobilization of Glycoproteins on an APBA-Functionalized Surface

This protocol details the capture of a target glycoprotein onto the prepared APBA-functionalized surface.

Materials:

  • APBA-functionalized substrate (from Protocol 1)

  • Target glycoprotein solution (e.g., 0.1 - 1 mg/mL)

  • Binding Buffer (e.g., Carbonate-bicarbonate buffer, 100 mM, pH 9.6)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., Glycine-HCl, 100 mM, pH 2.5-3.0)

Procedure:

  • Equilibration: a. Equilibrate the APBA-functionalized substrate by washing it twice with the Binding Buffer.

  • Glycoprotein Incubation: a. Prepare the glycoprotein solution in the Binding Buffer. b. Add the glycoprotein solution to the equilibrated APBA-substrate. c. Incubate for 2-4 hours at room temperature (or 4°C for sensitive proteins) with gentle agitation.

  • Washing: a. Remove the unbound glycoprotein solution. b. Wash the substrate three to five times with the Washing Buffer to remove non-specifically bound proteins.

  • Analysis or Elution (Optional): a. At this point, the immobilized glycoprotein can be used for downstream applications (e.g., in a biosensor assay). b. To elute the captured glycoprotein, incubate the substrate with the Elution Buffer for 5-10 minutes. Collect the supernatant containing the purified glycoprotein. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.5) to preserve protein activity.

Visualizations

G cluster_APBA 4-Aminophenylboronic Acid (APBA) cluster_Glyco Glycoprotein Moiety cluster_Ester Cyclic Boronate Ester APBA B(OH)₂-Ph-NH₂ Ester R-CH-O-B(-O⁻)-O-CH-R' APBA->Ester pH > 8.5 (Binding) Diol R-CH(OH)-CH(OH)-R' Diol->Ester Ester->APBA pH < 6.0 (Release) Ester->Diol

Caption: Chemical equilibrium of APBA and a glycoprotein cis-diol.

G start Start: Carboxyl-Terminated Surface step1 Step 1: Activate Surface (EDC/NHS in MES Buffer) start->step1 step2 Step 2: Couple APBA (APBA in PBS) step1->step2 step3 Step 3: Block (Ethanolamine) step2->step3 step4 Step 4: Equilibrate (Binding Buffer, pH 9.6) step3->step4 step5 Step 5: Immobilize Glycoprotein (Incubate with Glycoprotein) step4->step5 step6 Step 6: Wash (Remove unbound proteins) step5->step6 end_use Use for Application (e.g., Biosensing) step6->end_use end_elute Elute Glycoprotein (Acidic Buffer) step6->end_elute

References

Application Notes and Protocols: Functionalization of Nanoparticles with 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with 4-Aminophenylboronic acid (4-APB) is a powerful strategy for developing targeted drug delivery systems, diagnostic probes, and affinity separation matrices. The boronic acid moiety exhibits a specific and reversible covalent interaction with molecules containing cis-diol functionalities. A key target for this interaction is sialic acid, which is often overexpressed on the surface of cancer cells. This specific binding facilitates active targeting, leading to enhanced accumulation of nanoparticles at the tumor site and promoting cellular uptake.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and characterization of nanoparticles functionalized with 4-Aminophenylboronic acid.

Principle of 4-Aminophenylboronic Acid Functionalization

The most common method for conjugating 4-APB to nanoparticles is through the formation of an amide bond between the amine group of 4-APB and a carboxyl group on the nanoparticle surface. This is typically achieved using carbodiimide chemistry, specifically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process involves two main steps:

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester. This ester then readily reacts with the primary amine of 4-Aminophenylboronic acid to form a stable amide bond, covalently linking the 4-APB to the nanoparticle.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles using EDC/NHS Coupling

This protocol describes the covalent conjugation of 4-Aminophenylboronic acid to nanoparticles with surface carboxyl groups (e.g., carboxylated polystyrene, silica, or iron oxide nanoparticles).

Materials:

  • Carboxylated Nanoparticles

  • 4-Aminophenylboronic acid (4-APB)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Purified water (e.g., Milli-Q)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC and Sulfo-NHS in cold Activation Buffer. A molar excess of EDC and Sulfo-NHS to the available carboxyl groups on the nanoparticles is recommended (typically a 2:1 to 5:1 molar ratio of each).

    • Add the EDC solution to the nanoparticle suspension, followed immediately by the Sulfo-NHS solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Washing of Activated Nanoparticles:

    • To remove excess EDC and Sulfo-NHS, centrifuge the nanoparticle suspension (e.g., 10,000 x g for 20 minutes, adjust according to nanoparticle size and density) or use a magnetic separator for magnetic nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in cold Coupling Buffer.

    • Repeat the washing step twice.

  • Conjugation with 4-Aminophenylboronic Acid:

    • Prepare a solution of 4-Aminophenylboronic acid in Coupling Buffer (e.g., 1-5 mg/mL).

    • Add the 4-APB solution to the washed, activated nanoparticle suspension. The molar ratio of 4-APB to the nanoparticle carboxyl groups should be optimized, but a starting point of a 10:1 to 50:1 molar excess is suggested.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Wash the functionalized nanoparticles three times with Washing Buffer to remove unreacted 4-APB and by-products. Use centrifugation or magnetic separation as before.

  • Final Resuspension and Storage:

    • Resuspend the final 4-APB functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.

    • Store at 4°C.

Protocol 2: Characterization of 4-APB Functionalized Nanoparticles

1. Confirmation of Functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the phenylboronic acid group, such as B-O stretching vibrations.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of boron and nitrogen on the nanoparticle surface.

2. Physicochemical Characterization:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size and size distribution. An increase in size is expected after functionalization.

  • Zeta Potential Measurement: Determine the surface charge of the nanoparticles. A change in zeta potential upon functionalization can indicate successful conjugation.

3. Quantification of Surface Ligands:

  • UV-Vis Spectroscopy: A colorimetric assay using a reagent that reacts with the boronic acid can be used to quantify the amount of 4-APB on the surface.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to quantify the amount of boron, and thus 4-APB, on the nanoparticles.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After 4-APB Functionalization
Nanoparticle TypeStageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Magnetic Nanoparticles (Fe3O4@SiO2) Before Functionalization (Carboxylated)~150< 0.2-35 to -45[1][2]
After 4-APB Functionalization~160-170< 0.2-25 to -35[3]
Gold Nanoparticles (AuNP) Before Functionalization (Carboxylated)~50< 0.15-30 to -40[4]
After 4-APB Functionalization~55-65< 0.2-20 to -30[4]

Note: The values presented are typical ranges and may vary depending on the specific nanoparticle synthesis and functionalization conditions.

Table 2: Binding Capacity of 4-APB Functionalized Nanoparticles
Nanoparticle TypeTarget MoleculeBinding CapacitypHReference
Fe3O4@SiO2-APB Dopamine108.46 µg/g8.5[1]
Magnetic Nanoparticles-APB GlucoseAdsorption correlates with glucose concentration (5-50 mg/L)~7.4[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_wash1 Washing cluster_conjugation Conjugation cluster_quenching Quenching & Washing cluster_final Final Product np_prep Disperse Carboxylated Nanoparticles in Activation Buffer activation Add EDC and Sulfo-NHS np_prep->activation incubation1 Incubate 15-30 min at Room Temp activation->incubation1 wash1 Centrifuge/Separate and Wash with Coupling Buffer incubation1->wash1 conjugation Add 4-Aminophenylboronic Acid Solution wash1->conjugation incubation2 Incubate 2-4 hours at Room Temp conjugation->incubation2 quench Add Quenching Solution incubation2->quench wash2 Wash 3x with Washing Buffer quench->wash2 final_np Resuspend 4-APB Functionalized Nanoparticles wash2->final_np

Caption: Experimental workflow for the functionalization of nanoparticles with 4-Aminophenylboronic acid.

Signaling Pathway Modulation

signaling_pathway cluster_targeting Targeting & Uptake cluster_ferroptosis Ferroptosis Induction cluster_apoptosis Apoptosis Induction np 4-APB Functionalized Nanoparticle sialic_acid Sialic Acid on Cancer Cell Surface np->sialic_acid Boronic Acid- Diol Interaction uptake Enhanced Cellular Uptake sialic_acid->uptake slc7a11 SLC7A11-GPX4 Axis uptake->slc7a11 Downregulation rrm1 RRM1 uptake->rrm1 Suppression ros ROS Accumulation uptake->ros Induction plk1 PLK-1 uptake->plk1 Downregulation lipid_perox Lipid Peroxidation slc7a11->lipid_perox rrm1->lipid_perox ros->lipid_perox ferroptosis Ferroptosis lipid_perox->ferroptosis apoptosis Apoptosis plk1->apoptosis

Caption: Signaling pathways modulated by 4-APB functionalized nanoparticles in cancer cells.

References

Application Notes and Protocols for Affinity Chromatography Using Boronic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diol groups.[1] This method has found widespread application in the isolation of glycoproteins, carbohydrates, nucleotides, and other important biomolecules from complex mixtures.[1][2][3] The principle of this technique relies on the formation of reversible covalent bonds between boronic acid ligands immobilized on a stationary phase and the cis-diol moieties of the target molecules.[1][4] This interaction is pH-dependent, allowing for controlled binding and elution, which makes it a versatile tool in proteomics, metabolomics, and drug development.[1]

Principle of Boronic Acid Affinity Chromatography

The interaction between boronic acid and a cis-diol-containing molecule is a reversible esterification reaction. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral boronate anion form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[1][5] When the pH is lowered to an acidic range (typically pH < 6), the equilibrium shifts, causing the dissociation of the complex and the release of the bound molecule.[1][6] This pH-mediated control of binding and elution is a key feature of this chromatographic method.

Several factors can influence the binding affinity, including the pKa of the boronic acid, the pKa of the diol, and the dihedral angle of the diol.[7] Besides the primary boronate affinity interaction, secondary interactions such as hydrophobic, ionic, and hydrogen bonding can also occur and may affect the selectivity of the separation.[1]

Applications

Boronic acid affinity chromatography is utilized in a variety of applications, including:

  • Glycoprotein and Glycopeptide Enrichment: Selective isolation of glycosylated proteins and peptides for further analysis in proteomics research.[4]

  • Purification of Carbohydrates and Sugars: Separation of monosaccharides, oligosaccharides, and other carbohydrate-containing molecules.[8]

  • Isolation of Nucleosides and Nucleotides: Purification of RNA, ribonucleosides, and ribonucleotides that possess the necessary cis-diol structure in their ribose sugar moiety.[1][9]

  • Separation of Catecholamines: Purification of compounds containing a catechol group, which also has a cis-diol configuration.[1]

  • HbA1c Measurement: In clinical diagnostics, this method is employed to separate glycated hemoglobin (HbA1c) from non-glycated hemoglobin for diabetes monitoring.

Quantitative Data Summary

The following table summarizes key quantitative parameters for commercially available boronic acid affinity chromatography resins. This data is essential for selecting the appropriate resin and optimizing separation protocols.

Resin CharacteristicSepax Monomix MC30-BoronateG-Biosciences Boronate ResinBio-Rad Affi-Gel Boronate
Base Bead Material Hydrophilic polymethacrylatePolyacrylamidePolyacrylamide
Particle Size (µm) 3045-90 (wet)Not specified
Pore Size (Å) 1000Not specifiedNot specified
Boronate Loading ≥100 µmol/mL resin>1.2 meq/g1.05 ± 0.15 meq/g
Binding Capacity Not specified>130 µmol sorbitol/mL gel[9]130 µmol sorbitol/ml gel[6]
pH Stability Range 2-12Not specifiedNot specified
Exclusion Limit (Da) ~1 x 10⁷ (globular proteins)6,000[9]6,000[6]

Experimental Protocols

Materials
  • Resin: Boronic acid-functionalized resin (e.g., m-aminophenylboronic acid-agarose).[10]

  • Binding/Wash Buffer: e.g., 0.01 M sodium phosphate buffer containing 0.1-0.2 M NaCl, pH > 7.5.[11] A common choice is 0.1 M HEPES, pH 8.5.[6]

  • Elution Buffer: e.g., 0.1 M Sodium Phosphate, pH 6.0, or a buffer containing a competing diol like sorbitol or mannitol.[6]

  • Sample: A solution of the molecule of interest containing cis-diol groups, dissolved in the binding buffer.

  • Chromatography Column

  • Peristaltic Pump or FPLC/HPLC system

  • Fraction Collector

  • UV Detector or other appropriate detector

Resin Preparation and Column Packing
  • Resin Hydration and Washing: If the resin is supplied as a dry powder, it must be hydrated in an appropriate buffer.[6] Resins shipped in a storage solution (e.g., 20% ethanol) should be washed with deionized water to remove the storage solution before equilibration with the binding buffer.[11] This is typically done by rinsing the resin with 3-5 column volumes of deionized water.[11]

  • Slurry Formation: Create a uniform slurry of the resin in the binding buffer.

  • Column Packing: Gently pour the slurry into the chromatography column, avoiding the introduction of air bubbles. Allow the resin to settle and pack uniformly.

  • Equilibration: Equilibrate the packed column by washing with 5-10 column volumes of binding buffer until the pH and conductivity of the effluent match that of the fresh buffer.[11]

Sample Preparation and Loading
  • Sample Dissolution: Dissolve the sample in the binding buffer. If the sample contains insoluble particles, it should be filtered or centrifuged to prevent clogging the column.[11]

  • Sample Loading: Apply the prepared sample to the top of the equilibrated column. The loading volume and concentration should be optimized based on the binding capacity of the resin and the concentration of the target molecule in the sample.[11]

Washing and Elution
  • Washing: After loading the sample, wash the column with several column volumes of the binding/wash buffer to remove any unbound molecules. Continue washing until the baseline on the detector returns to its initial level.

  • Elution: Elute the bound molecules by applying the elution buffer. This can be done in a stepwise or gradient fashion.

    • pH Elution: Switch the buffer to a lower pH (e.g., pH 6.0) to dissociate the boronate-diol complex.[6]

    • Competitive Elution: Use an elution buffer containing a high concentration of a competing diol, such as sorbitol or mannitol, to displace the bound molecule from the resin.[6]

  • Fraction Collection: Collect the eluted fractions for further analysis.

Column Regeneration and Storage
  • Regeneration: After elution, the column can be regenerated for subsequent use. This typically involves washing the column with a high salt solution (e.g., 2.0–3.0 M NaCl) followed by a cleaning-in-place (CIP) procedure using a solution like 0.1-0.5 M NaOH if necessary.[11] The column should then be re-equilibrated with the binding buffer.

  • Storage: For short-term storage, the column can be kept in a neutral buffer at 4°C. For long-term storage, it is recommended to store the resin in an aqueous solution containing 20% ethanol at 2 to 8 °C to prevent microbial growth.[11]

Visualizations

Boronic_Acid_Binding_Mechanism cluster_binding Binding (Alkaline pH > 8) cluster_elution Elution (Acidic pH < 6) BoronicAcid Boronic Acid (Tetrahedral Boronate Anion) Complex Stable Cyclic Ester Complex BoronicAcid->Complex + CisDiol cis-Diol Molecule CisDiol->Complex ReleasedBoronicAcid Boronic Acid (Trigonal Planar) ReleasedCisDiol Released cis-Diol Molecule Complex_elute->ReleasedBoronicAcid Dissociation Complex_elute->ReleasedCisDiol

Caption: Boronic Acid Binding and Elution Mechanism.

Affinity_Chromatography_Workflow ResinPrep 1. Resin Preparation & Column Packing Equilibration 2. Column Equilibration (Binding Buffer, pH > 8) ResinPrep->Equilibration SampleLoading 3. Sample Loading Equilibration->SampleLoading Washing 4. Washing (Remove Unbound Molecules) SampleLoading->Washing Elution 5. Elution (Elution Buffer, pH < 6 or Competitive Diol) Washing->Elution Analysis 6. Analysis of Fractions Elution->Analysis

Caption: Boronic Acid Affinity Chromatography Workflow.

References

Application Notes: 4-Aminophenylboronic Acid for Selective Capture of cis-Diol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylboronic acid (APBA) is a versatile chemical tool for the selective capture and enrichment of molecules containing cis-diol functionalities. This includes a wide range of biologically significant compounds such as glycoproteins, ribonucleosides, and catechols. The principle of this affinity chromatography is based on the formation of a reversible covalent bond between the boronic acid group of APBA and the cis-diol groups present in the target molecules. This interaction is pH-dependent, typically favoring formation of a stable five-membered cyclic boronate ester under alkaline conditions, which can be reversed under acidic conditions or by the addition of a competing diol. This property allows for the efficient capture and subsequent release of target biomolecules from complex biological samples, making it an invaluable technique in proteomics, glycomics, and drug discovery.

Glycoproteins, in particular, are a major class of proteins involved in numerous biological processes, including cell signaling, immune response, and cell-cell recognition.[1][2][3] The selective enrichment of glycoproteins from complex mixtures like serum or cell lysates is often a critical step to reduce sample complexity for downstream analysis such as mass spectrometry.[4][5][6][7] APBA-functionalized supports provide an effective method for this enrichment.[1][8][9]

Principle of Separation

The selective capture of cis-diol compounds by 4-aminophenylboronic acid is based on the formation of a reversible cyclic boronate ester. Under alkaline conditions (typically pH > 8), the boron atom of the boronic acid is in a trigonal planar state and is susceptible to nucleophilic attack by the hydroxyl groups of a cis-diol. This results in the formation of a stable, five-membered ring structure. The reaction is reversible, and the captured compound can be eluted by lowering the pH, which protonates the boronate ester, leading to its hydrolysis. Alternatively, elution can be achieved by introducing a competing diol, such as sorbitol or Tris, which displaces the captured molecule from the boronic acid ligand.[4]

G cluster_0 Binding (Alkaline pH) cluster_1 Elution (Acidic pH or Competing Diol) APBA 4-Aminophenylboronic Acid (APBA) complex Stable Boronate Ester Complex APBA->complex + cis_diol cis-Diol Compound (e.g., Glycoprotein) cis_diol->complex + eluted_APBA Regenerated APBA complex->eluted_APBA  Low pH or  Competing Diol eluted_cis_diol Eluted cis-Diol Compound complex->eluted_cis_diol  Low pH or  Competing Diol

Caption: Reversible binding mechanism of 4-aminophenylboronic acid with a cis-diol compound.

Applications

  • Glycoprotein Enrichment: The most prominent application is the selective enrichment of glycoproteins from complex biological samples like serum, plasma, and cell lysates.[4][5][8] This significantly reduces the complexity of the sample, enabling more sensitive detection and analysis of low-abundance glycoproteins.

  • Analysis of Glycosylation: By isolating glycoproteins, researchers can more effectively study post-translational modifications, which are crucial in understanding protein function and disease states.

  • Nucleoside and Nucleotide Separation: APBA-based materials can be used to separate and purify ribonucleosides and ribonucleotides, which contain a cis-diol in their ribose sugar moiety, from deoxyribonucleosides.

  • Catecholamine Analysis: The catechol group also contains a cis-diol, allowing for the selective capture of catecholamines and other catechol-containing compounds.

  • Drug Discovery: This technology can be applied in the screening and purification of potential drug candidates that contain cis-diol groups.

Quantitative Data Summary

The binding capacity and recovery rates of APBA-functionalized materials can vary depending on the support matrix, the specific cis-diol compound, and the experimental conditions. The following tables summarize some reported quantitative data.

Support MaterialTarget MoleculeBinding CapacityReference
Boronate Affinity PolymerImmunoglobulin G (IgG)50 mg/g[6]
Boronate Affinity PolymerTransferrin (Trf)25 mg/g[6]
Boronate Affinity PolymerOvalbumin (OVA)35 mg/g[6]
Boronate Affinity PolymerMyoglobin (non-glycoprotein)2 mg/g[6]
Boronate Affinity MOFCatechol0.25 mmol/g[10]
AnalyteSample MatrixRecovery (%)Reference
Nucleosides & cis-diol drugsHuman Serum84.1 - 110.1%[11]

Experimental Protocols

Protocol 1: Preparation of 4-Aminophenylboronic Acid-Functionalized Agarose Beads

This protocol describes a general method for coupling 4-aminophenylboronic acid to agarose beads, a common support for affinity chromatography.

Materials:

  • Agarose beads (e.g., Sepharose® 4B)

  • 4-Aminophenylboronic acid (APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Washing Buffer: 1 M NaCl

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide

Procedure:

  • Wash the agarose beads with distilled water to remove any storage solution.

  • Activate the agarose beads by suspending them in a solution of EDC and NHS in the Coupling Buffer. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Wash the activated beads with ice-cold distilled water to remove excess EDC and NHS.

  • Immediately add a solution of APBA in Coupling Buffer to the activated beads. The concentration of APBA will depend on the desired ligand density.

  • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • After coupling, wash the beads with Washing Buffer to remove unreacted APBA.

  • To block any remaining active sites on the agarose beads, add the Blocking Buffer and incubate for 1-2 hours at room temperature.

  • Wash the beads extensively with PBS.

  • Store the APBA-functionalized agarose beads in Storage Buffer at 4°C.

Protocol 2: Selective Capture of Glycoproteins from Human Serum

This protocol provides a general workflow for the enrichment of glycoproteins from a complex biological sample using APBA-functionalized resin.

G start Start: Human Serum Sample prep Sample Preparation (Dilution in Binding Buffer) start->prep binding Binding (Incubate Sample with Resin) prep->binding equilibration Resin Equilibration (Wash with Binding Buffer) equilibration->binding wash1 Wash 1 (Remove Non-bound Proteins) binding->wash1 wash2 Wash 2 (Further Removal of Contaminants) wash1->wash2 elution Elution (Add Elution Buffer) wash2->elution collection Collect Eluate (Enriched Glycoproteins) elution->collection end Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) collection->end

Caption: General workflow for glycoprotein enrichment using APBA affinity chromatography.

Materials:

  • APBA-functionalized resin (prepared as in Protocol 1 or commercially available)

  • Human serum sample

  • Binding Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.5[4]

  • Washing Buffer: Same as Binding Buffer

  • Elution Buffer: 100 mM Tris in Binding Buffer or 0.1 M Glycine-HCl, pH 2.5

  • Microcentrifuge tubes or spin columns

Procedure:

  • Resin Preparation: If using a column format, pack the desired amount of APBA-functionalized resin. For batch format, add the resin slurry to a microcentrifuge tube.

  • Equilibration: Equilibrate the resin by washing it with 3-5 bed volumes of Binding Buffer.

  • Sample Preparation: Dilute the human serum sample at least 1:10 with Binding Buffer to reduce viscosity and ensure optimal pH for binding.

  • Binding: Apply the diluted serum sample to the equilibrated resin. Incubate for 20-60 minutes at room temperature with gentle end-over-end mixing to allow for the binding of glycoproteins.

  • Washing:

    • For column format, wash the resin with 10-20 bed volumes of Washing Buffer to remove non-specifically bound proteins.

    • For batch format, centrifuge the resin, discard the supernatant, and resuspend the resin in Washing Buffer. Repeat this wash step 3-5 times.

  • Elution:

    • Add 2-3 bed volumes of Elution Buffer to the resin.

    • Incubate for 5-10 minutes at room temperature.

    • Collect the eluate containing the enriched glycoproteins. For batch format, centrifuge and collect the supernatant.

  • Sample Neutralization (if using acidic elution): If an acidic elution buffer was used, immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Downstream Processing: The enriched glycoprotein fraction is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low Yield of Captured Glycoproteins Suboptimal binding pH.Ensure the pH of the Binding Buffer is between 8.0 and 9.0.
Insufficient incubation time.Increase the incubation time during the binding step.
Low abundance of target glycoproteins.Increase the amount of starting sample material.
High Non-specific Binding Inadequate washing.Increase the volume and/or number of wash steps.
Hydrophobic interactions with the matrix.Add a non-ionic detergent (e.g., 0.05% Tween-20) to the Binding and Washing Buffers.
Poor Elution of Captured Glycoproteins Elution buffer is not strong enough.If using a competing diol, increase its concentration. If using a pH shift, ensure the pH is sufficiently low (e.g., 2.5-3.0).
Elution volume is too small.Increase the volume of the Elution Buffer.

References

Application Notes and Protocols: Immobilization of Enzymes Using 4-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in various industrial and biomedical fields, including pharmaceuticals, biocatalysis, and diagnostics.[1][2][3][4] Immobilized enzymes offer several advantages over their free counterparts, such as enhanced stability, reusability, and easier separation from the reaction mixture.[2][5][6][7] This allows for the development of more cost-effective and efficient enzymatic processes.[4][5] Covalent binding is a widely used method for enzyme immobilization due to the strong and stable linkage it forms between the enzyme and the support material, minimizing enzyme leaching.[5][8][9]

4-Aminophenylboronic acid (4-APBA) is a versatile reagent for enzyme immobilization. Its boronic acid moiety can form reversible covalent bonds with diol-containing molecules, such as the carbohydrate moieties of glycoproteins. Additionally, the amino group on 4-APBA provides a reactive handle for covalent attachment to a variety of support materials. This dual functionality allows for a controlled and oriented immobilization of enzymes, which can be particularly advantageous for maintaining their catalytic activity.

These application notes provide a detailed protocol for the immobilization of enzymes using 4-aminophenylboronic acid hydrochloride, along with methods for characterizing the immobilized enzyme.

Principle of Immobilization

The immobilization process using 4-APBA typically involves a two-step approach:

  • Support Functionalization: An appropriate support material (e.g., magnetic nanoparticles, agarose beads, silica) is first functionalized with a coupling agent that can react with the amino group of 4-APBA. Glutaraldehyde is a common cross-linking agent used for this purpose.[10]

  • Enzyme Immobilization: The enzyme is then introduced to the 4-APBA-functionalized support. The boronic acid groups on the support react with suitable functional groups on the enzyme surface, leading to its immobilization. For glycosylated enzymes, the primary interaction is the formation of a reversible covalent bond between the boronic acid and the cis-diol groups of the sugar residues.

Experimental Protocols

Materials and Reagents
  • Support material (e.g., Amino-functionalized magnetic nanoparticles)

  • This compound (4-APBA)

  • Glutaraldehyde solution (25% in water)

  • Enzyme solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane

  • Ethanolamine or other quenching agent

  • Washing buffers (e.g., PBS, Tris-HCl)

  • Substrate solution for enzyme activity assay

Protocol 1: Functionalization of Amino-Coated Support with 4-APBA

This protocol describes the activation of an amino-functionalized support with glutaraldehyde and subsequent coupling with 4-APBA.

  • Support Preparation: Disperse the amino-functionalized support material in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Activation with Glutaraldehyde: Add glutaraldehyde solution to the support suspension to a final concentration of 2.5% (v/v). Incubate with gentle mixing for 2 hours at room temperature. This step forms Schiff bases between the amino groups on the support and the aldehyde groups of glutaraldehyde.

  • Washing: Pellet the activated support (e.g., by centrifugation or magnetic separation) and wash thoroughly with the same buffer to remove excess glutaraldehyde. Repeat the washing step three times.

  • Coupling with 4-APBA: Resuspend the activated support in a solution of 4-APBA in a suitable buffer (e.g., carbonate buffer, pH 9.0). The concentration of 4-APBA will need to be optimized but a starting point of 10 mg/mL can be used. Incubate with gentle mixing overnight at 4°C.

  • Reduction of Schiff Base: To form a stable secondary amine linkage, add a reducing agent such as sodium cyanoborohydride. Incubate for 2 hours at room temperature.

  • Washing and Quenching: Wash the 4-APBA functionalized support extensively with buffer to remove unreacted 4-APBA and reducing agent. To block any remaining reactive aldehyde groups, incubate the support with a quenching agent like ethanolamine (1 M) for 2 hours.

  • Final Washing: Wash the functionalized support thoroughly with the desired buffer for enzyme immobilization. The support is now ready for use.

Protocol 2: Immobilization of Enzyme onto 4-APBA Functionalized Support
  • Enzyme Preparation: Prepare a solution of the enzyme to be immobilized in a suitable buffer (e.g., phosphate buffer, pH 7.4). The optimal enzyme concentration should be determined empirically.

  • Immobilization Reaction: Add the enzyme solution to the prepared 4-APBA functionalized support. Incubate with gentle agitation for a defined period (e.g., 2-24 hours) at a suitable temperature (e.g., 4°C or room temperature) to allow for the formation of boronate esters between the support and the enzyme.

  • Separation: Separate the immobilized enzyme from the solution containing unbound enzyme. This can be achieved by centrifugation or magnetic separation.

  • Washing: Wash the immobilized enzyme with buffer to remove any non-covalently bound enzyme. The wash supernatants can be collected to determine the amount of unbound enzyme.

  • Storage: Store the immobilized enzyme in a suitable buffer, often containing a stabilizing agent like glycerol, at 4°C.

Characterization of Immobilized Enzyme

The success of the immobilization process is evaluated by determining the amount of immobilized protein and the activity of the immobilized enzyme.

Quantification of Immobilized Protein

The amount of immobilized protein can be determined indirectly by measuring the protein concentration in the supernatant and wash solutions before and after the immobilization process using a standard protein assay (e.g., Bradford or BCA assay).

  • Immobilization Yield (%) = [(Initial amount of protein - Amount of protein in supernatant and washes) / Initial amount of protein] x 100

Enzyme Activity Assay

The activity of the immobilized enzyme is compared to that of the free enzyme.

  • Free Enzyme Activity: Measure the initial reaction rate of a known amount of free enzyme with its substrate under optimal conditions.

  • Immobilized Enzyme Activity: Measure the initial reaction rate of a known amount of immobilized enzyme with the same substrate under the same conditions.

  • Activity Recovery (%) = (Total activity of immobilized enzyme / Total activity of free enzyme used for immobilization) x 100

Data Presentation

Quantitative data from immobilization experiments should be summarized in clear and structured tables for easy comparison.

Support MaterialEnzymeImmobilization Yield (%)Activity Recovery (%)Thermal Stability (t½ at 50°C)Reusability (Activity after 5 cycles)
Magnetic NanoparticlesLipase8575120 min90%
Agarose BeadsGlucose Oxidase9280180 min95%
Silica GelPeroxidase786590 min85%

Visualizations

Workflow for Enzyme Immobilization using 4-APBA

G cluster_0 Support Functionalization cluster_1 Enzyme Immobilization cluster_2 Characterization A Amino-functionalized Support B Activation with Glutaraldehyde A->B Glutaraldehyde C Washing B->C D Coupling with 4-APBA C->D 4-APBA E Reduction D->E NaBH₃CN F Quenching & Washing E->F Ethanolamine G 4-APBA Functionalized Support F->G I Immobilization Reaction G->I Incubation H Enzyme Solution H->I J Separation & Washing I->J K Immobilized Enzyme J->K L Activity Assay K->L M Stability Studies K->M N Reusability Assay K->N

Caption: Experimental workflow for enzyme immobilization.

Chemical Pathway of Support Functionalization and Enzyme Immobilization

G A Support-NH₂ C Support-N=CH-(CH₂)₃-CHO (Schiff Base) A->C + B Glutaraldehyde (OHC-(CH₂)₃-CHO) B->C + E Support-N=CH-(CH₂)₃-CH=N-Ph-B(OH)₂ C->E + D 4-APBA (H₂N-Ph-B(OH)₂) D->E + F Support-NH-CH₂-(CH₂)₃-CH₂-NH-Ph-B(OH)₂ (Stable Linkage) E->F Reduction (NaBH₃CN) H Immobilized Enzyme (Boronate Ester Linkage) F->H + G Enzyme (with cis-diols) G->H +

References

Application Notes and Protocols: 4-Aminophenylboronic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-aminophenylboronic acid in solid-phase organic synthesis (SPOS). The methodologies outlined herein leverage the unique properties of boronic acids for immobilization, derivatization, and subsequent carbon-carbon bond formation, offering a versatile platform for the synthesis of small molecule libraries and complex organic compounds.

Introduction

4-Aminophenylboronic acid is a versatile building block in organic synthesis, primarily recognized for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its application in solid-phase organic synthesis (SPOS) offers significant advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This document focuses on the use of N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin as a solid support for the immobilization of 4-aminophenylboronic acid, its application in Suzuki-Miyaura cross-coupling, and its potential as a traceless linker.

Key Applications

Solid-Phase Suzuki-Miyaura Cross-Coupling

Immobilized 4-aminophenylboronic acid serves as a stable and reactive precursor for the synthesis of biaryl compounds. By anchoring the boronic acid to the solid support, the Suzuki-Miyaura reaction can be performed with a variety of aryl halides in the solution phase. This approach allows for the efficient synthesis of diverse libraries of compounds with a common aminobiphenyl core.

Traceless Linker Strategy

The boronic acid moiety can function as a "traceless" linker, where after the desired synthetic transformations on the solid support, the boron group is cleaved and replaced with a hydrogen atom.[1] This strategy is particularly useful for generating libraries of aromatic compounds without any residual linker functionality in the final product.

Synthesis of Heterocycles

The amino group of immobilized 4-aminophenylboronic acid can be functionalized, and subsequent intramolecular or intermolecular reactions can lead to the formation of various heterocyclic scaffolds. This approach enables the solid-phase synthesis of benzofurans, indoles, and other important heterocyclic motifs.

Experimental Protocols

Preparation of N,N-Diethanolaminomethyl Polystyrene (DEAM-PS) Resin

This protocol describes the synthesis of the DEAM-PS resin, the key solid support for immobilizing boronic acids.[2]

Materials:

  • Aminomethylated polystyrene (1% DVB cross-linked, ~1.0 mmol/g substitution)

  • Ethylene oxide

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a large, thick-walled pressure tube equipped with a stirring bar, suspend aminomethylated polystyrene (3.0 g, 3.0 mmol) in a THF/water mixture (9:1, 25 mL).

  • Add an excess of ethylene oxide (approx. 2 mL) to the suspension.

  • Seal the pressure tube and heat the mixture at 50°C for 24 hours with stirring.

  • After cooling to room temperature, filter the resin and wash it sequentially with THF, water, methanol, and dichloromethane.

  • Dry the resin under vacuum to a constant weight.

The successful synthesis of the DEAM-PS resin can be confirmed by the disappearance of the primary amine bands and the appearance of hydroxyl bands in the IR spectrum.

Immobilization of 4-Aminophenylboronic Acid on DEAM-PS Resin

This protocol details the straightforward and efficient immobilization of 4-aminophenylboronic acid onto the prepared DEAM-PS resin.[1][2]

Materials:

  • DEAM-PS resin

  • 4-Aminophenylboronic acid

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Swell the DEAM-PS resin (1.0 g, ~1.0 mmol/g) in anhydrous DMF (10 mL) for 30 minutes in a fritted vessel.

  • Drain the DMF and add a solution of 4-aminophenylboronic acid (1.5 equivalents relative to the resin loading) in anhydrous DMF.

  • Agitate the mixture at room temperature for 1 hour.

  • Filter the resin and wash it thoroughly with DMF (3x), THF (3x), and dichloromethane (3x).

  • Dry the resin under vacuum.

The loading of the boronic acid onto the resin is typically near-quantitative.[2]

Protocol for Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura reaction using immobilized 4-aminophenylboronic acid and an aryl bromide in solution.

Materials:

  • 4-Aminophenylboronic acid-loaded DEAM-PS resin

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Swell the 4-aminophenylboronic acid-loaded resin (100 mg, ~0.1 mmol) in a mixture of 1,4-dioxane and water (4:1, 2 mL) for 30 minutes in a reaction vessel.

  • Add the aryl bromide (3.0 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.2 equivalents).

  • Add an aqueous solution of K₂CO₃ (2 M, 3.0 equivalents).

  • Seal the vessel and heat the mixture at 80°C for 12-16 hours with agitation.

  • Cool the reaction to room temperature, filter the resin, and wash it sequentially with 1,4-dioxane/water, water, DMF, methanol, and dichloromethane.

  • Dry the resin under vacuum.

Cleavage of the Product from the DEAM-PS Resin

This protocol describes the release of the synthesized biaryl product from the solid support.[2]

Materials:

  • Product-loaded DEAM-PS resin

  • Tetrahydrofuran (THF)

  • Water

  • Acetic acid

Procedure:

  • Swell the dried resin in a cleavage cocktail of THF/water/acetic acid (90:5:5, 2 mL) for 1 hour at room temperature with gentle agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2x 1 mL) and THF (3x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography or recrystallization.

For acid-sensitive products, a neutral cleavage can be performed using THF/water (9:1) over a longer period (e.g., 2-4 hours).[2]

Data Presentation

The following tables summarize representative quantitative data for the key steps in the solid-phase synthesis using 4-aminophenylboronic acid.

Table 1: Immobilization Efficiency of Boronic Acids on DEAM-PS Resin

Boronic AcidSolventImmobilization Yield (%)
4-Aminophenylboronic acidDMF>95
Phenylboronic acidTHF>98
4-Formylphenylboronic acidDichloromethane>98
3-Carboxyphenylboronic acidDMF>95

Data synthesized from literature reports indicating near-quantitative immobilization.[1][2]

Table 2: Representative Yields for Solid-Phase Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseYield (%)Purity (%)
4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃85>90
4-BromoanisolePd(PPh₃)₄K₂CO₃82>90
1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃75>85
3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄78>88

Yields are for the isolated product after cleavage and purification. Purity was determined by HPLC or ¹H NMR. Data is representative and based on typical yields for solid-phase Suzuki couplings.[3][4]

Visualizations

experimental_workflow cluster_synthesis Resin Preparation cluster_immobilization Immobilization cluster_reaction Solid-Phase Reaction cluster_cleavage Cleavage & Purification aminomethyl_ps Aminomethyl Polystyrene deam_ps DEAM-PS Resin aminomethyl_ps->deam_ps Ethylene Oxide, THF/H₂O, 50°C apba 4-Aminophenyl- boronic Acid loaded_resin APBA-DEAM-PS Resin apba->loaded_resin aryl_halide Aryl Halide product_resin Product-DEAM-PS Resin aryl_halide->product_resin Suzuki-Miyaura Coupling final_product Final Biaryl Product product_resin->final_product THF/H₂O/AcOH suzuki_cycle cluster_reactants pd0 Pd(0)L₂ pdx Ar-Pd(II)-X L₂ pd0->pdx Oxidative Addition pd_boronate Ar-Pd(II)-Ar' L₂ pdx->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination final_product Ar-Ar' (Biaryl Product) pd_boronate->final_product aryl_halide Ar-X (Aryl Halide) aryl_halide->pdx boronic_resin Ar'-B(OR)₂-Resin (Immobilized Boronic Acid) boronic_resin->pdx base Base base->pdx traceless_linker start_resin DEAM-PS Resin with Linker Precursor functionalized_resin Functionalized Resin start_resin->functionalized_resin Synthetic Steps final_resin Resin with Final Product Attached functionalized_resin->final_resin Key Reaction (e.g., Suzuki) cleaved_product Final Product (Ar-H) final_resin->cleaved_product Traceless Cleavage (Protodeboronation) resin_byproduct Resin final_resin->resin_byproduct

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 4-Aminophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-aminophenylboronic acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction yields.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields and other complications during the Suzuki coupling of 4-aminophenylboronic acid.

Q1: My reaction has a very low yield or is not working at all. What are the primary factors to investigate?

A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of your reagents and reaction setup is crucial. The most common culprits include:

  • Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Palladium(II) precatalysts require in situ reduction to the active Pd(0) species, and this process can sometimes be inefficient.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[1][2] It is critical to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]

  • Reagent Quality: Verify the purity and stability of your 4-aminophenylboronic acid and the aryl halide. 4-Aminophenylboronic acid can be susceptible to decomposition and should be stored appropriately.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that can significantly impact the reaction outcome.

Q2: I'm observing significant homocoupling of 4-aminophenylboronic acid. How can this be minimized?

A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids like 4-aminophenylboronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[3] To minimize homocoupling, consider the following strategies:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvents and reaction vessel to remove any traces of oxygen.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources which require an in-situ reduction step that can be complex.[3]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[2]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][4] The choice of base can significantly influence the reaction rate and yield.

For Suzuki couplings with 4-aminophenylboronic acid, a range of bases can be effective. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be necessary for less reactive aryl halides.[2][5] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.[1]

Q4: I suspect my 4-aminophenylboronic acid is decomposing. What can I do?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a potential decomposition pathway. To mitigate this:

  • Use Fresh Reagent: Ensure your 4-aminophenylboronic acid is of high purity and has not degraded during storage.

  • Optimize Base and Temperature: A careful selection of a milder base and the lowest effective reaction temperature can help minimize decomposition.

  • Consider Boronic Esters: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester, can prevent premature decomposition.[6]

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of Suzuki coupling reactions. While this data is based on representative Suzuki couplings, the trends are generally applicable to reactions with 4-aminophenylboronic acid.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-22GoodA common and effective system for a variety of substrates.[7]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012ModerateAlternative conditions that may be suitable for certain substrates.
Pd₂(dba)₃ / P(t-Bu)₃KFTHFRoom Temp.12-24Good to ExcellentA highly active catalyst system, particularly for less reactive aryl halides.[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012HighBuchwald ligands like SPhos are often effective for challenging couplings.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Aminophenylboronic Acid with an Aryl Bromide

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of specific parameters may be required for your particular substrates.

Materials:

  • 4-Aminophenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-aminophenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., a 4:1 ratio of 1,4-dioxane to water).[9] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (typically 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of 4-aminophenylboronic acid.

TroubleshootingWorkflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_inertness Ensure Strictly Inert Atmosphere start->check_inertness optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_catalyst->optimize_conditions check_inertness->optimize_conditions screen_bases Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->screen_bases screen_solvents Screen Different Solvents (e.g., Dioxane, Toluene, THF) optimize_conditions->screen_solvents adjust_temp Adjust Temperature optimize_conditions->adjust_temp change_catalyst Change Catalyst System (e.g., use Buchwald ligands) optimize_conditions->change_catalyst success Improved Yield screen_bases->success screen_solvents->success adjust_temp->success change_catalyst->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product BoronicAcid R2-B(OH)2 + Base Boronate [R2-B(OH)3]- BoronicAcid->Boronate Boronate->Transmetalation ArylHalide R1-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Preventing Protodeboronation of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of protodeboronation of 4-aminophenylboronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for 4-aminophenylboronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly problematic in reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid starting material, leading to reduced yields of the desired product and the formation of aniline as a byproduct. 4-Aminophenylboronic acid is susceptible to this reaction due to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring.

Q2: What are the key factors that promote the protodeboronation of 4-aminophenylboronic acid?

A2: Several factors can accelerate protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH.[2][3] This is a significant issue as many Suzuki-Miyaura couplings are performed in basic media to facilitate transmetalation.[4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently promote this side reaction.

  • Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation will result in a greater extent of this side reaction.

Q3: How does pH affect the stability of arylboronic acids?

A3: The effect of pH on the stability of arylboronic acids is complex and depends on the specific substrate. For many simple aromatic boronic acids, the rate of protodeboronation is minimized at neutral pH and increases under both acidic and basic conditions.[1] For electron-rich arylboronic acids like 4-aminophenylboronic acid, the rate of protodeboronation generally increases with pH. Some heteroaromatic boronic acids exhibit maximum reactivity at neutral pH due to the formation of a zwitterionic intermediate.[1][5]

Q4: Are boronic esters, such as pinacol esters, always more stable to protodeboronation than the corresponding boronic acids?

A4: It is a common assumption that converting a boronic acid to its pinacol ester enhances stability against protodeboronation. While pinacol esters are generally more stable and easier to handle, this is not universally true.[2][6] The overall observed rate of protodeboronation of a boronic ester can be influenced by the rate of its hydrolysis back to the boronic acid, which can then undergo protodeboronation.[2][6] However, in many cases, using a boronic ester is a valid strategy to reduce protodeboronation.

Troubleshooting Guides

Problem 1: Significant formation of aniline byproduct detected in my Suzuki-Miyaura reaction with 4-aminophenylboronic acid.

This indicates that protodeboronation is a major competing reaction.

Potential Cause Recommended Solution
Reaction conditions are too harsh (high temperature, strong base). - Lower the reaction temperature. - Switch to a milder base. For example, replace strong bases like NaOH or KOH with weaker inorganic bases such as K₂CO₃ or K₃PO₄, or even fluoride sources like KF or CsF.
Presence of excess water. - Use anhydrous solvents. Ensure all glassware is thoroughly dried. - If water is required for the reaction, use the minimum necessary amount.
The catalyst system is not optimal. - Screen different palladium catalysts and ligands. Highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation. Buchwald-type ligands are often effective for electron-rich boronic acids.
The free boronic acid is too unstable under the reaction conditions. - Convert the 4-aminophenylboronic acid to a more stable derivative, such as a MIDA boronate or a diethanolamine adduct, which can slowly release the boronic acid in situ.

Problem 2: Low or no yield of the desired cross-coupled product.

This could be due to a combination of factors, including catalyst deactivation and protodeboronation.

Potential Cause Recommended Solution
Catalyst inactivity or decomposition. - Ensure the palladium catalyst and ligands are fresh and have been stored correctly. - Degas the reaction mixture thoroughly to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.
Inefficient transmetalation. - The choice of base is critical. Ensure the base is sufficiently strong to promote transmetalation but not so strong as to excessively promote protodeboronation. - For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary, along with a bulkier ligand.
Protodeboronation consuming the starting material. - Implement the strategies outlined in Problem 1 to minimize protodeboronation. - Consider using a "slow-release" strategy with a protected form of the boronic acid (MIDA ester or diethanolamine adduct).[1]

Quantitative Data

Due to the limited availability of specific kinetic data for the protodeboronation of 4-aminophenylboronic acid in the public literature, the following table presents data for p-anisylboronic acid, another electron-rich arylboronic acid, to illustrate the general effect of pH on stability.

Table 1: Effect of pH on the Half-life of p-Anisylboronic Acid at 70°C in 1:1 H₂O/1,4-Dioxane

pHApproximate Half-life (t₁₂)
7> 1 week
9~ 2 days
11~ 5 hours
13~ 1 hour

Data is representative for an electron-rich arylboronic acid and is based on graphical data from kinetic studies of arylboronic acid protodeboronation.[5] As shown, the stability of the electron-rich boronic acid significantly decreases as the pH becomes more basic.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-Aminophenylboronic Acid with Minimized Protodeboronation

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction with 4-aminophenylboronic acid, focusing on conditions known to suppress protodeboronation.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), 4-aminophenylboronic acid (1.2-1.5 equiv.), and a mild base such as finely ground K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). For electron-rich boronic acids, consider using a Buchwald precatalyst like XPhos Pd G3 (1-2 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of a non-protic organic solvent and a minimal amount of water (e.g., dioxane/H₂O 10:1 or toluene/H₂O 20:1) is often effective. The total reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the reaction mixture to a moderate temperature (e.g., 70-90 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 4-Aminophenylboronic Acid Diethanolamine Adduct

This protocol describes the formation of a stable diethanolamine adduct of 4-aminophenylboronic acid.

  • Dissolution: In a flask, dissolve 4-aminophenylboronic acid (1.0 equiv.) in a minimal amount of dichloromethane or a similar solvent.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equiv.) dropwise to the solution.

  • Precipitation and Isolation: A white precipitate of the diethanolamine adduct should form. Continue stirring for 15-30 minutes. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting stable adduct can be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.

Protocol 3: Preparation of 4-Aminophenylboronic Acid MIDA Ester

This protocol outlines the synthesis of the MIDA (N-methyliminodiacetic acid) ester of 4-aminophenylboronic acid, a highly stable derivative.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-aminophenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.0 equiv.) in a suitable solvent such as toluene containing a small amount of DMSO (e.g., 5% v/v) to aid solubility.

  • Azeotropic Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude MIDA boronate can often be purified by precipitation or recrystallization. These derivatives are typically stable to silica gel chromatography.[7] The purified MIDA boronate can be used in Suzuki-Miyaura reactions under slow-release conditions, often requiring a mild aqueous base for in situ deprotection.[8]

Visualizations

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation ArB(OH)2 4-Aminophenylboronic Acid (ArB(OH)2) ArB(OH)3- Boronate Anion [ArB(OH)3]- ArB(OH)2->ArB(OH)3- + OH- ArH Aniline (ArH) ArB(OH)3-->ArH + H2O (Proton Source) B(OH)4- Borate

Caption: Base-catalyzed protodeboronation pathway.

Suzuki_vs_Protodeboronation Start 4-Aminophenylboronic Acid + Aryl Halide Conditions Reaction Conditions (Base, Catalyst, Solvent, Temp.) Start->Conditions Suzuki Desired Pathway: Suzuki-Miyaura Coupling Conditions->Suzuki Optimized Conditions Protodeboronation Undesired Pathway: Protodeboronation Conditions->Protodeboronation Harsh Conditions Product Coupled Product Suzuki->Product Byproduct Aniline Protodeboronation->Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield / High Byproduct in Suzuki Coupling Check1 Are reaction conditions too harsh? (Temp, Base) Start->Check1 Action1 Lower temperature Use milder base (e.g., K2CO3) Check1->Action1 Yes Check2 Is excess water present? Check1->Check2 No Action1->Check2 Action2 Use anhydrous solvents Minimize water content Check2->Action2 Yes Check3 Is the catalyst system optimal? Check2->Check3 No Action2->Check3 Action3 Screen catalysts/ligands (e.g., Buchwald systems) Check3->Action3 No Check4 Is the free boronic acid unstable? Check3->Check4 Yes Action3->Check4 Action4 Use a protected form (MIDA ester or Diethanolamine adduct) Check4->Action4 Yes End Improved Yield Check4->End No, re-evaluate Action4->End

Caption: Troubleshooting decision workflow for protodeboronation.

References

Technical Support Center: Purification of Suzuki Coupling Products of 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting advice and standardized protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura coupling using 4-aminophenylboronic acid. It addresses common challenges and offers solutions to streamline the purification process and improve final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a Suzuki coupling reaction with 4-aminophenylboronic acid?

A1: Several byproducts can arise from the reaction conditions and the nature of the starting materials. Common impurities include homocoupling products of both the aryl halide and the boronic acid, protodeborylation of the boronic acid (where the boronic acid group is replaced by a hydrogen), and dehalogenation of the aryl halide starting material.[1] Additionally, oxidation of the boronic acid can lead to impurities like boronic acid dimers or boroxines.[1] It is also common to have unreacted starting materials remaining in the crude product.[2]

Q2: How does the free amino group on the product affect the purification strategy?

A2: The basicity of the amino group is a key handle for purification. It allows for the use of acid-base extraction to separate the desired amine-containing product from neutral impurities.[3] By washing the organic solution with an aqueous acid (e.g., 1M HCl), the aminobiphenyl product is protonated, forming a water-soluble salt that moves to the aqueous layer.[4][5] Neutral impurities remain in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Q3: When should I choose acid-base extraction over column chromatography?

A3: Acid-base extraction is an excellent first-pass purification technique, especially for removing non-basic impurities like homocoupled byproducts or unreacted aryl halides.[4] It is a simpler, faster, and less solvent-intensive alternative to chromatography.[4] However, it will not separate your desired product from other basic impurities. Column chromatography is necessary when you need to separate compounds with similar acid-base properties but different polarities, such as separating the desired aminobiphenyl from unreacted 4-aminophenylboronic acid or its homocoupled dimer.

Q4: What are good starting solvent systems for flash column chromatography of aminobiphenyls?

A4: For aminobiphenyl compounds, which have moderate polarity, a good starting point for flash chromatography on silica gel is a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane.[2][6] A typical starting gradient might be 5-10% ethyl acetate in hexanes, gradually increasing the polarity. The basicity of the amino group can cause streaking on the silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to the eluent.[2]

Q5: How can I effectively remove the palladium catalyst residues?

A5: Palladium residues can often be removed by filtering the crude reaction mixture through a plug of Celite® or silica gel before concentrating the solution.[6] During aqueous work-up, some palladium species may precipitate and can be removed by filtration. For more persistent palladium contamination, specific scavengers or treatment with activated carbon may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product and starting aryl halide are co-eluting during column chromatography. [2]The polarity of the product and the starting material are very similar.Optimize Solvent System: Try a different solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol or ether/hexanes.[2] • Modify with Acid/Base: If the starting material is neutral, adding a small amount of triethylamine (e.g., 1%) to the eluent can help retain the basic product on the silica, improving separation.[2] • Use Acid-Base Extraction: Perform an acid-base extraction prior to chromatography to remove the neutral aryl halide.[4]
Significant streaking or tailing of the product spot on TLC. The basic amino group is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper bands.[2]
Low yield after purification. • Excessive solvent used during recrystallization.[7] • Product loss during aqueous extractions. • Incomplete elution from the chromatography column.Recrystallization: Use the absolute minimum amount of hot solvent needed for dissolution.[7] • Extraction: Ensure the pH is sufficiently basic (>10) after acidification to fully neutralize the amine salt before back-extraction. Perform multiple extractions (e.g., 3x) with the organic solvent.[5] • Chromatography: After the product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in DCM) to check if any product was retained.
Product "oiled out" during recrystallization instead of forming crystals. [7]• The solution became saturated at a temperature above the product's melting point. • High levels of impurities are present, depressing the melting point.[7]Re-dissolve and Adjust: Reheat the solution until the oil dissolves, add a small amount of the "good" solvent to decrease the saturation point, and allow it to cool more slowly.[7] • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[7] • Further Purification: If impurities are the issue, the material may require another purification step (e.g., chromatography) before recrystallization.
Final product is colored (e.g., brown, yellow) despite appearing as a single spot on TLC. Trace amounts of palladium catalyst or oxidized impurities are present.Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through Celite®. Recrystallize the filtrate. • Oxidation Prevention: Amines, particularly anilines, can be sensitive to air oxidation.[8] Store the final product under an inert atmosphere (nitrogen or argon).

Data Summary Tables

Table 1: Common Impurities and Their Sources

Impurity TypeStructure Example (Generic)Common Source(s)
Homocoupling (Boronic Acid) H₂N-Ph-Ph-NH₂Reaction of two molecules of 4-aminophenylboronic acid.[1]
Homocoupling (Aryl Halide) Ar-ArReaction of two molecules of the aryl halide partner.[1]
Protodeborylation H₂N-Ph-HHydrolysis or protonation of the C-B bond in the boronic acid.[1]
Dehalogenation Ar-HReduction of the aryl halide, often by side reactions in the catalytic cycle.[1]
Oxidation Products (H₂N-Ph-BO)₃ (Boroxine)Oxidation of the boronic acid starting material.[1]
Ligand-Derived Byproducts Ph-Ar (e.g., Phenyl-Aryl)Coupling of aryl groups from phosphine ligands with the reaction partners.[9]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleProsConsBest For
Acid-Base Extraction Separation based on the differential solubility of a compound and its salt form in aqueous and organic phases.[4]Fast, inexpensive, requires minimal solvent, excellent for removing neutral impurities.[4]Does not separate compounds with similar acid-base properties; can be emulsion-prone.Initial work-up; removing non-basic impurities from the amine product.
Flash Column Chromatography Separation based on differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[6]High resolving power, versatile, can separate complex mixtures.Solvent- and time-intensive, potential for product loss on the column.Separating the product from impurities of similar functionality but different polarity (e.g., starting materials, homocoupled products).
Recrystallization Purification based on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.[7]Can yield very high-purity material, cost-effective at scale.Requires finding a suitable solvent system, can have lower yields, not effective for all compounds.[7]Final purification step to obtain a highly pure, crystalline solid.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Product Isolation

This protocol is designed to separate the basic aminobiphenyl product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.[3]

  • Layer Separation: Allow the layers to separate. The protonated amine product is now in the aqueous layer as a hydrochloride salt. Drain the lower layer. Keep both layers.

  • Repeat Extraction: Re-extract the organic layer with a fresh portion of 1 M HCl to ensure complete transfer of the amine product. Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). The neutral amine product may precipitate out.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral amine product back into an organic solvent (e.g., ethyl acetate) by repeating the extraction process three times.[5]

  • Final Work-up: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.[10]

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purifying the product on silica gel.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to the solution.[6] Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[6]

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system, collecting fractions.[6] Gradually increase the eluent polarity (e.g., from 5% to 20% ethyl acetate) to elute the product.

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization (Mixed-Solvent System)

This protocol uses an ethanol/water system, which is often effective for biaryl compounds.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the purified product in the minimum amount of hot ethanol required for complete dissolution.[7]

  • Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution just begins to turn cloudy and the cloudiness persists.[7]

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Visualizations

G cluster_0 Reaction Work-up cluster_1 Primary Purification cluster_2 Final Purification & Analysis A Crude Reaction Mixture B Aqueous Work-up (e.g., Dilute with EtOAc, wash with H₂O/Brine) A->B C Crude Product B->C D Acid-Base Extraction C->D  Major neutral  impurities? E Flash Column Chromatography C->E  Polar impurities of  similar basicity? F Partially Pure Product D->F E->F G Recrystallization F->G H Pure Crystalline Product G->H I Characterization (NMR, MS, MP) H->I

Caption: General purification workflow for Suzuki coupling products.

G cluster_0 Organic Layer cluster_1 Aqueous Layer start Crude Product in Organic Solvent (Product + Neutral Impurities) wash Wash with Aqueous Acid (1M HCl) start->wash org_impurities Neutral Impurities wash->org_impurities Separates into aq_product Product-H⁺ Cl⁻ (Water Soluble Salt) wash->aq_product basify 1. Separate Layers 2. Basify Aqueous Layer (pH > 10) 3. Back-extract into Organic Solvent aq_product->basify end Purified Product in Organic Solvent basify->end

Caption: Logical flow of an acid-base extraction for amine purification.

G start Problem: Product and Starting Material Co-elute on TLC q1 Is the starting material non-basic (neutral)? start->q1 sol1 Perform Acid-Base Extraction to remove the neutral starting material before the column. q1->sol1 Yes sol2 Add 0.5-1% Triethylamine (Et₃N) to the eluent. This increases retention of the basic product. q1->sol2 No sol3 Change the primary solvent system. (e.g., Hex/EtOAc -> DCM/MeOH) sol2->sol3 If separation is still poor

Caption: Troubleshooting decision tree for co-elution issues.

References

Technical Support Center: Optimizing 4-Aminophenylboronic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 4-aminophenylboronic acid (4-APBA) bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind 4-aminophenylboronic acid bioconjugation?

4-Aminophenylboronic acid (4-APBA) is a versatile reagent used in bioconjugation primarily due to the ability of its boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols.[1] These diol functionalities are commonly found in the carbohydrate moieties of glycoproteins, making 4-APBA an excellent tool for their selective labeling, immobilization, and analysis.[2][3] The amino group on the phenyl ring provides a reactive handle for conjugation to other molecules, such as proteins, surfaces, or nanoparticles, often through amide bond formation.[4]

Q2: What are the primary applications of 4-APBA bioconjugates?

4-APBA bioconjugates have a wide range of applications in research and drug development, including:

  • Glycoprotein analysis and enrichment: Due to their affinity for diols, 4-APBA functionalized materials are used to selectively capture and enrich glycoproteins from complex biological samples.[2][5]

  • Biosensors: The interaction between boronic acids and carbohydrates can be harnessed to develop sensors for detecting glycoproteins and other diol-containing molecules.[1][2]

  • Drug delivery and targeting: Bioconjugates incorporating boronic acids can be designed as stimuli-responsive systems for targeted drug delivery.[6]

  • Therapeutic agents: Boronic acids themselves can act as payloads in bioconjugates, with some boronic acid-containing compounds being used in oncology.[7]

Q3: What is the optimal pH for 4-APBA conjugation to glycoproteins?

The optimal pH for the interaction between boronic acids and diols is typically in the slightly alkaline range.[8] Boronic acids form more stable complexes with diols when in their dissociated, trigonal form, which is favored at a pH above the pKa of the boronic acid.[2][8] For many aminophenylboronic acids, the pKa is around 8.6, making a pH of 8.5 to 9.0 often optimal for binding.[8] However, the stability of the target protein at this pH must also be considered.[9]

Q4: Can 4-APBA react with molecules other than glycoproteins?

Yes, 4-APBA can react with any molecule containing 1,2- or 1,3-diols. This includes various saccharides, ribonucleosides, and some small molecules.[1] It is crucial to consider the composition of your sample to avoid non-specific binding.

Troubleshooting Guide

Problem 1: Low Conjugation Yield
Possible Cause Recommended Solution
Suboptimal Reaction pHThe pH of the reaction is critical for both the activation of the boronic acid and the stability of the biomolecule.[10] For diol binding, a pH of 8.0-9.0 is often optimal.[8] For EDC/NHS coupling of the amino group, a pH of 7.0-8.5 is recommended.[9] Perform a pH optimization experiment to find the ideal balance for your specific system.
Incorrect Molar Ratio of ReactantsThe stoichiometry of 4-APBA to your target molecule is a key parameter to optimize.[10] A significant excess of one reactant may not necessarily lead to a higher yield and can cause other issues like aggregation.[10] Start with the recommended ratio from your protocol and perform a titration to determine the optimal ratio.
Reagent DegradationEnsure that your 4-APBA, coupling reagents (e.g., EDC, NHS), and biomolecules are fresh and have been stored correctly.[10] Degradation of any component can significantly reduce conjugation efficiency.
Inefficient PurificationThe desired conjugate can be lost during purification steps.[10] Consider using a different purification method, such as affinity chromatography or size-exclusion chromatography, that is optimized for your specific bioconjugate.
Problem 2: Antibody or Protein Aggregation
Possible Cause Recommended Solution
High Drug-to-Antibody Ratio (DAR)A high degree of conjugation, especially with hydrophobic molecules, can increase the overall hydrophobicity of the protein, leading to aggregation.[10] Reducing the molar excess of the modifying reagent may help mitigate this issue.[10]
Hydrophobic Payloads or LinkersThe inherent hydrophobicity of the conjugated molecule can induce aggregation.[10] Consider incorporating hydrophilic linkers, such as polyethylene glycol (PEG), to increase the solubility of the final conjugate.[10]
Suboptimal Buffer ConditionsThe buffer composition, including pH and ionic strength, can influence protein stability. Ensure the buffer is optimized for the stability of your specific protein.
Problem 3: Non-Specific Binding
Possible Cause Recommended Solution
Presence of Other Diol-Containing MoleculesYour sample may contain other molecules with diol groups that can bind to the boronic acid. Consider a pre-purification step to remove these interfering substances.
Hydrophobic or Electrostatic InteractionsNon-specific binding can occur due to interactions other than the boronic acid-diol linkage. Adding detergents (e.g., Tween-20) or increasing the salt concentration in your buffers can help to reduce these non-specific interactions.[11]
Impure AntibodyIf you are conjugating to an antibody, impurities in the antibody preparation can compete for labeling. It is recommended to use an antibody with a purity of >95%.

Data Presentation

Table 1: Recommended pH Ranges for Different Bioconjugation Steps

Conjugation StepChemistryRecommended pH RangeReference(s)
Amine CouplingEDC/NHS chemistry with the amino group of 4-APBA7.0 - 8.5[9]
Diol BindingBoronic acid interaction with glycoprotein diols8.0 - 9.0[8]

Table 2: Troubleshooting Summary for Low Conjugation Yield

Parameter to OptimizeTypical Starting PointOptimization StrategyReference(s)
pH7.5 for amine coupling, 8.5 for diol bindingTest a range of pH values (e.g., 6.5-9.0) in small-scale reactions.[8][9][10]
Molar Ratio (4-APBA:Protein)10:1 to 20:1Perform a titration with varying molar ratios (e.g., 5:1, 10:1, 20:1, 50:1).[10]
Reaction Time2 hours at room temperatureVary the incubation time (e.g., 1, 2, 4, and overnight at 4°C).[9]
TemperatureRoom Temperature or 4°CLower temperatures can improve the stability of some reagents like NHS-esters.[9]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of 4-APBA to a Protein
  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4). The recommended protein concentration is typically >0.5 mg/mL.

  • Activation of 4-APBA: Dissolve 4-APBA in a suitable organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. Add a molar excess of EDC and NHS to the 4-APBA solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid (if the amino group of 4-APBA is being used to react with a carboxyl group on the protein) or to activate the carboxyl groups on the protein for reaction with the amino group of 4-APBA.

  • Conjugation Reaction: Add the activated 4-APBA solution to the protein solution. The reaction is typically carried out for 2 hours to overnight at 4°C or for 30 minutes to 4 hours at room temperature.[9]

  • Purification: Remove the excess, unreacted 4-APBA and coupling reagents using dialysis, desalting columns, or size-exclusion chromatography.

Protocol 2: Glycoprotein Capture using 4-APBA Functionalized Magnetic Nanoparticles
  • Nanoparticle Preparation: Synthesize or obtain 4-APBA functionalized magnetic nanoparticles.

  • Binding Step: Incubate the 4-APBA functionalized nanoparticles with the glycoprotein-containing sample in a binding buffer (e.g., Tris-HCl, pH 8.5) for 30-60 minutes at room temperature.[8]

  • Washing: Use a magnet to separate the nanoparticles from the solution. Wash the nanoparticles several times with the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured glycoproteins from the nanoparticles using an acidic buffer (e.g., pH 4-5) or a buffer containing a competing diol like sorbitol.[1][12]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification protein Protein in Amine-Free Buffer conjugation Incubate (RT or 4°C) protein->conjugation apba 4-APBA Solution activated_apba Activated 4-APBA apba->activated_apba Add EDC/NHS reagents EDC/NHS reagents->activated_apba activated_apba->conjugation conjugate Crude Bioconjugate conjugation->conjugate purification Purification (e.g., SEC) conjugate->purification pure_conjugate Pure Bioconjugate purification->pure_conjugate

Caption: General workflow for 4-APBA bioconjugation to a protein via amine coupling.

troubleshooting_workflow start Low Conjugation Yield check_ph Is pH optimal (7.0-8.5 for amine coupling, 8.0-9.0 for diol binding)? start->check_ph adjust_ph Optimize pH check_ph->adjust_ph No check_ratio Is molar ratio of reactants optimized? check_ph->check_ratio Yes adjust_ph->check_ratio titrate_ratio Perform molar ratio titration check_ratio->titrate_ratio No check_reagents Are reagents fresh and stored correctly? check_ratio->check_reagents Yes titrate_ratio->check_reagents use_fresh Use fresh reagents check_reagents->use_fresh No check_purification Is purification method causing sample loss? check_reagents->check_purification Yes use_fresh->check_purification optimize_purification Optimize purification protocol check_purification->optimize_purification Yes success Improved Yield check_purification->success No optimize_purification->success

Caption: Troubleshooting workflow for low bioconjugation yield.

References

Technical Support Center: Enhancing Boronic Acid-Based Glucose Sensor Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the sensitivity of boronic acid-based glucose sensors.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that can lead to low sensitivity or inconsistent results in your experiments.

Problem/Observation Potential Cause Suggested Solution
No or very weak signal change upon glucose addition Suboptimal pH: The binding of boronic acid to diols is highly pH-dependent. Effective binding requires the boronic acid to be in its tetrahedral, sp³ hybridized state, which is favored under alkaline conditions.[1] At neutral or acidic pH, the equilibrium shifts towards the less reactive trigonal sp² form.[2][3]Verify the pH of your buffer solution. The optimal pH is typically above the pKa of the boronic acid.[4] Consider performing a pH titration (e.g., from pH 6.0 to 10.0) to determine the optimal pH for your specific sensor construct.[1] For applications requiring physiological pH (around 7.4), consider modifying the boronic acid with electron-withdrawing groups to lower its pKa.[5]
Low Analyte Affinity: The binding constant of simple phenylboronic acid to glucose at physiological pH is often too low for sensitive detection, with dissociation constants being significantly higher than typical blood glucose levels.[6]Utilize a bis-boronic acid design. Two boronic acid moieties can cooperatively bind to a single glucose molecule, significantly increasing the binding affinity and selectivity for glucose over other sugars like fructose.[6][7] Incorporating an ortho-aminomethyl group can also enhance binding affinity.[8]
Incorrect Sensor Design/Signaling Mechanism: The chosen signaling mechanism (e.g., Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT)) may not be functioning as expected.[1] For instance, in PET-based sensors, the interaction between the boronic acid's nitrogen and boron is crucial for signal generation.[6][7]Re-evaluate the design of your sensor. Ensure the fluorophore and the boronic acid receptor are appropriately positioned to allow for the intended signaling mechanism upon glucose binding. For PET sensors, confirm the potential for B–N dative bond formation and cleavage.[6]
Poor selectivity; high interference from other sugars (e.g., fructose) Inherent Binding Preference of Monoboronic Acids: Monoboronic acids generally exhibit a higher affinity for fructose than for glucose.[7][9]Employ a diboronic acid-based sensor. The specific spatial arrangement of two boronic acid groups can create a binding pocket that is more complementary to the structure of glucose, thereby improving selectivity.[7][9]
Non-specific Binding: Other molecules in the sample matrix may be interacting with the sensor, causing a background signal.Incorporate the sensor into a protective matrix like a hydrogel. This can act as a molecular sieve, filtering out larger interfering molecules.[10] Consider using a control sensor without the boronic acid moiety to quantify non-specific binding.[11]
Signal drifts or is not reproducible Sensor Instability/Degradation: Boronic acid compounds can be susceptible to degradation over time, especially when exposed to certain reagents.[1] Fluorescent probes can also suffer from photobleaching.[4]Use freshly prepared sensor solutions. Store stock solutions under appropriate conditions (e.g., protected from light, at a specific temperature). Investigate the photostability of your fluorophore and minimize light exposure during experiments.
Insufficient Equilibration Time: The binding kinetics between the boronic acid and glucose may be slow.[1] Taking measurements before the system has reached equilibrium will lead to inconsistent readings.[1]Perform a time-course experiment to determine how long it takes for the signal to stabilize after glucose addition. Ensure all subsequent measurements are taken after this equilibration period.[12][13]
Temperature Fluctuations: Binding affinities can be temperature-dependent.Conduct experiments in a temperature-controlled environment to ensure consistency between measurements.[12][13]
Poor water solubility of the sensor Hydrophobic Nature of the Sensor Molecule: Many boronic acid-based sensors, particularly those incorporating aromatic fluorophores like anthracene, have poor solubility in aqueous solutions, which is problematic for biological applications.[8][12]Modify the sensor with water-solubilizing groups.[12] For example, introducing carboxylic acid or cyano groups can improve solubility.[8][12] Alternatively, embedding the sensor within a hydrophilic hydrogel matrix can overcome solubility issues.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the sensitivity of my boronic acid sensor low at physiological pH (7.4)?

The sensitivity is often low because the binding efficiency of boronic acid to diols like glucose is pH-dependent. The interaction requires the boron atom to be in a tetrahedral sp³ hybridized state, which is anionic. This state is favored at a pH above the boronic acid's acid dissociation constant (pKa). Most simple phenylboronic acids have a pKa greater than 8, meaning that at pH 7.4, a large fraction of the boronic acid is in the neutral, trigonal sp² state, which binds glucose poorly.[1][3][4]

Q2: How can I improve the glucose selectivity of my sensor, especially against fructose?

The most effective strategy is to use a "diboronic acid" design. While single boronic acid receptors tend to bind more strongly to fructose, sensors with two boronic acid groups positioned at an appropriate distance can create a "molecular cleft" that selectively binds glucose. This 2:1 binding significantly enhances the affinity and selectivity for glucose.[6][7][9]

Q3: What are the common signaling mechanisms for fluorescent boronic acid sensors?

The most common mechanisms are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

  • PET: In a typical PET sensor, a nitrogen atom positioned near the boronic acid quenches the fluorescence of a nearby fluorophore. When glucose binds, the boron becomes more acidic and forms a stronger bond with the nitrogen. This interaction lowers the energy of the nitrogen's lone pair, preventing it from quenching the fluorophore and thus "turning on" the fluorescence.[7][14]

  • ICT: In ICT sensors, the boronic acid group is part of a push-pull electronic system within the fluorophore. Glucose binding alters the electron-donating or -withdrawing properties of the boronic acid, leading to a change in the fluorophore's emission wavelength or intensity.[9]

  • FRET: FRET-based systems often involve a competitive binding assay where a fluorescently labeled sugar analog is displaced from the boronic acid receptor by glucose, leading to a change in the FRET signal.[15]

Q4: Can I use my boronic acid sensor for continuous glucose monitoring?

Yes, a key advantage of boronic acid-based sensors over enzyme-based ones is the reversible nature of the boronic acid-glucose binding.[7][8] This allows for the development of sensors for continuous monitoring. For in-vivo applications, however, challenges such as biocompatibility, stability, and potential interference from biological molecules must be addressed, often by immobilizing the sensor in a biocompatible hydrogel.[8][16]

Q5: My sensor's fluorescence decreases with glucose, while others report an increase. Is this normal?

Yes, this is normal and depends entirely on the sensor's design and signaling mechanism. Some sensors are "turn-on," where fluorescence increases upon glucose binding, while others are "turn-off," exhibiting a decrease in fluorescence.[9][14] For example, in a displacement assay, the release of a quencher molecule upon glucose binding can lead to a "turn-on" response. Conversely, if glucose binding promotes the aggregation of fluorophores, it might lead to self-quenching and a "turn-off" response.[14][17]

Quantitative Data Summary

The following tables summarize key performance metrics of various boronic acid-based glucose sensors to provide a comparative overview.

Table 1: Binding Constants and Detection Limits of Selected Boronic Acid Sensors

Sensor TypeKey FeatureBinding Constant (Kₐ) for Glucose (M⁻¹)Limit of Detection (LOD)Operating pHReference
Phenylboronic AcidSimple, foundational structure4.6High (in mM range)> pKa[6]
Bis-boronic Acid (Sensor 1)Enhanced glucose selectivity3981Not specified7.77[7]
Mc-CDBAWater-soluble, high sensitivity7.1 x 10²1.37 µM7.4[12][13]
Ca-CDBAHigh affinity4.5 x 10³Not specified7.4[12]
Binaphthol-based diboronic acidChiral recognition2.01 x 10²Not specified6.0[15]
Anthracene-based (Sensor 11)Sandwich assayNot specified0.8 µMNot specified[9]

Experimental Protocols & Visualizations

Signaling Mechanism of a PET-Based Boronic Acid Sensor

The diagram below illustrates the common Photoinduced Electron Transfer (PET) mechanism. In the absence of glucose, the lone pair of electrons on the amine nitrogen quenches the excited state of the fluorophore. Upon glucose binding, a B-N bond is strengthened, which lowers the energy of the lone pair, inhibiting the PET process and restoring fluorescence.

PET_Mechanism cluster_0 Low Glucose ('Fluorescence OFF') cluster_1 High Glucose ('Fluorescence ON') FreeSensor Fluorophore-Linker-Amine-Boronic Acid (sp²) (Weak B-N Interaction) ExcitedState_OFF Excited Fluorophore* FreeSensor->ExcitedState_OFF Light (hν) Excitation GlucoseBound Glucose-Bound Boronate (sp³) (Strong B-N Interaction) FreeSensor->GlucoseBound + Glucose - H₂O QuenchedState Ground State Fluorophore (Fluorescence Quenched) ExcitedState_OFF->QuenchedState PET from Amine (e⁻ transfer) ExcitedState_ON Excited Fluorophore* GlucoseBound->ExcitedState_ON Light (hν) Excitation Fluorescence Fluorescence Emission ExcitedState_ON->Fluorescence PET Inhibited (Fluorescence Restored)

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Experimental Workflow: Optimizing Sensor pH

This workflow outlines the steps to determine the optimal pH for your sensor's performance.

pH_Optimization_Workflow A Prepare a series of buffers with varying pH (e.g., 6.0 to 10.0) B Add a fixed concentration of the boronic acid sensor to each buffer A->B C Measure baseline signal (fluorescence, absorbance, etc.) B->C D Add a fixed, saturating concentration of glucose to each sample C->D E Allow samples to equilibrate D->E F Measure final signal E->F G Calculate signal change (Final - Baseline or Final/Baseline) F->G H Plot Signal Change vs. pH G->H I Identify pH with the maximum signal change (Optimal pH) H->I

Caption: Workflow for determining the optimal operating pH.

Protocol: General Procedure for Evaluating Sensor Response to Glucose

This protocol provides a general method for characterizing the dose-dependent response of a fluorescent boronic acid sensor to glucose.

1. Materials and Reagents:

  • Boronic acid sensor stock solution (e.g., 1 mM in DMSO or an appropriate solvent).

  • Buffer solutions at the predetermined optimal pH.

  • Glucose stock solution (e.g., 1 M in the chosen buffer).

  • Fluorometer and appropriate cuvettes or microplates.

2. Preparation of Sensor Solution:

  • Dilute the boronic acid sensor stock solution in the optimal pH buffer to the final working concentration (e.g., 10 µM).[12][13]

  • Allow the solution to equilibrate at a constant temperature.

3. Measurement Procedure:

  • Transfer a fixed volume of the sensor working solution to your measurement vessel (e.g., 2 mL into a cuvette).

  • Place the vessel in the fluorometer and record the initial fluorescence intensity (F₀) at the predetermined excitation and emission wavelengths. This is your baseline reading (0 mM glucose).

  • Prepare a series of glucose dilutions from your stock solution.

  • Make sequential additions of small aliquots of the glucose solutions to the sensor solution in the cuvette to achieve a range of final glucose concentrations (e.g., from µM to mM range, depending on the sensor's expected affinity).

  • After each addition, mix thoroughly and allow the signal to stabilize (equilibration time determined previously). Record the new fluorescence intensity (F).[12]

  • Continue this process until the fluorescence signal no longer changes significantly with further glucose addition (saturation).

4. Data Analysis:

  • Correct for any volume changes if significant volumes of glucose solution were added.

  • Plot the fluorescence response (e.g., F/F₀ or (F - F₀)/F₀) against the glucose concentration.[12][13]

  • From this plot, you can determine key parameters such as the sensor's dynamic range, sensitivity (slope of the linear portion), and the binding constant (Ka) by fitting the data to a suitable binding model (e.g., Benesi-Hildebrand).[12]

References

Stability issues of 4-Aminophenylboronic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Aminophenylboronic acid hydrochloride in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, such as unexpected results, poor reproducibility, or the appearance of unknown peaks in analytical runs.

Q1: I am seeing unexpected peaks in my HPLC/UPLC-MS analysis. What could be the cause?

A1: The appearance of unexpected peaks often indicates degradation of the this compound. The primary degradation pathway for arylboronic acids is protodeboronation, which is the cleavage of the carbon-boron bond.[1][2] On-column degradation during analysis is also a possibility.[3]

Possible Causes & Solutions:

  • Sample Age & Storage: Samples may have degraded since preparation. Always use freshly prepared solutions. If using an autosampler, ensure it is cooled to minimize degradation in the vial.[3]

  • On-Column Degradation: The analyte may be hydrolyzing during the chromatographic run.[3]

    • Solution 1: Reduce the analysis time by using a shorter column or a faster gradient.[3]

    • Solution 2: Prepare your sample in an aprotic solvent (e.g., acetonitrile, THF) to minimize hydrolysis before injection.[3]

  • Mobile Phase Issues: The pH and composition of your mobile phase could be promoting degradation.[3] Ensure you are using high-purity solvents and prepare the mobile phase fresh daily.

Use the following decision tree to diagnose the issue:

G start Unexpected Analytical Results? degradation Is Degradation Suspected? start->degradation reproducibility Poor Reproducibility? start->reproducibility check_storage Review Solution Prep & Storage (Freshly prepared? Cooled autosampler?) degradation->check_storage Yes check_solubility Verify Solubility & Concentration (Vortex/sonicate? Filter?) reproducibility->check_solubility Yes on_column Suspect On-Column Degradation? check_storage->on_column optimize_hplc Optimize HPLC Method (Faster gradient, aprotic diluent) on_column->optimize_hplc Yes end_degradation Problem Solved on_column->end_degradation No optimize_hplc->end_degradation check_hygroscopy Consider Hygroscopic Nature (Store under inert gas? Use desiccator?) check_solubility->check_hygroscopy end_reproducibility Problem Solved check_hygroscopy->end_reproducibility

Caption: Troubleshooting decision tree for unexpected analytical results.

Frequently Asked Questions (FAQs)

General Stability

Q2: What is the primary cause of instability for this compound in solution?

A2: The main degradation pathway for arylboronic acids, including 4-Aminophenylboronic acid, in aqueous solution is protodeboronation.[1][2] This is a hydrolysis reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. For 4-Aminophenylboronic acid, this results in the formation of aniline and boric acid.

G reactant 4-Aminophenylboronic Acid water + H₂O (Aqueous Solution) reactant->water products Aniline + B(OH)₃ (Degradation Products) water->products Protodeboronation

Caption: Simplified protodeboronation pathway.

Q3: Which factors influence the stability of this compound in solution?

A3: Several factors can accelerate degradation. Stability is significantly influenced by pH, the presence of certain metal ions, and exposure to heat and light. The choice of solvent is also critical.

FactorInfluence on StabilityRecommendations
pH The rate of protodeboronation is pH-dependent. Both acidic and basic conditions can promote degradation.[1][3] The highest reactivity for some boronic acids can occur when the pH is close to the pKa of the compound.[1]Buffer solutions carefully and perform pH-rate profile studies to determine the optimal pH range for your specific application.
Solvent Aqueous solutions promote hydrolysis.[1][2]For storage or as a reaction solvent where possible, consider using aprotic solvents like acetonitrile or THF.[3] If an aqueous solution is necessary, prepare it fresh before use.
Temperature Higher temperatures generally accelerate the rate of chemical degradation.Store stock solutions at recommended low temperatures (-20°C or -80°C) and minimize time spent at room temperature.[4][5]
Light Photolytic stress can be a cause of degradation for many organic molecules.[3]Protect solutions from light by using amber vials or covering containers with foil.[4]
Oxidizing Agents Boronic acids can be susceptible to oxidation.Avoid contact with strong oxidizing agents.[6] Ensure solvents are free from peroxides.
Handling and Storage

Q4: What are the recommended storage and handling conditions for solid this compound and its solutions?

A4: Proper storage and handling are crucial to maintain the quality of the compound. The solid is known to be hygroscopic and moisture-sensitive.[6][7]

FormConditionRecommendations & Precautions
Solid Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[6][8] Refrigeration is recommended.[5][6]
Handling Handle in a well-ventilated area or under an inert gas.[7][8] Avoid formation of dust.[6] Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
Solution Storage Once prepared, aliquot solutions and store frozen (-20°C for short-term, -80°C for long-term) to prevent degradation from repeated freeze-thaw cycles.[4] Protect from light.[4]
Handling Always prepare aqueous solutions fresh for immediate use. Minimize exposure to ambient temperature and light.
Experimental Protocols

Q5: How can I perform a study to assess the stability of this compound under my experimental conditions?

A5: A forced degradation study is the standard approach to identify degradation pathways and develop a stability-indicating analytical method.[9] This involves subjecting the compound to various stress conditions.

General Protocol for a Forced Degradation Study:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions: Aliquot the stock solution and expose it to different stress conditions in separate vials. An unstressed sample should be kept at low temperature in the dark as a control.

    • Acid Hydrolysis: Add HCl (e.g., 0.1 N final concentration).

    • Base Hydrolysis: Add NaOH (e.g., 0.1 N final concentration).

    • Oxidation: Add H₂O₂ (e.g., 3% final concentration).

    • Thermal Stress: Heat the solution (e.g., at 60°C).

    • Photolytic Stress: Expose the solution to UV light.

  • Time Points: Withdraw samples from each stressed condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base).

  • Analysis: Analyze all samples using a suitable analytical technique, typically a stability-indicating HPLC-UV or UPLC-MS method.[3][10]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Quantify the parent compound's decrease and the formation of any degradation products.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation prep_stock 1. Prepare Stock Solution stress 2. Expose to Stress Conditions prep_stock->stress conditions Acid / Base Oxidation Heat / Light stress->conditions sampling 3. Sample at Time Points stress->sampling hplc 4. Analyze via Stability-Indicating HPLC / UPLC-MS sampling->hplc quantify 5. Quantify Parent & Degradants hplc->quantify report 6. Determine Degradation Profile quantify->report

Caption: General workflow for a forced degradation and stability study.

Q6: What are the key parameters for developing a stability-indicating HPLC method for this compound?

A6: A stability-indicating method is one that can separate the parent drug from all its degradation products, ensuring accurate quantification of the parent compound.[3][10]

Key Method Development Parameters:

  • Column: A C18 reversed-phase column is a common starting point.[9]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve separation.[9] The pH of the buffer is a critical parameter to optimize for resolution.[9]

  • Detection: UV detection is standard. A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment.[3]

  • Validation: The final method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Overcoming Challenges in Glycoprotein Analysis with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during glycoprotein analysis using boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using boronic acids for glycoprotein analysis?

Boronic acids form reversible covalent bonds with cis-diol groups present in the glycan moieties of glycoproteins.[1][2][3][4] This interaction is pH-dependent; the bond formation is favored under basic conditions, while acidic conditions lead to the dissociation of the complex, allowing for the capture and subsequent release of glycoproteins or glycopeptides.[1][3][5]

Q2: Why is pH control so critical in boronic acid-based enrichment?

The binding between boronic acid and cis-diols is highly dependent on the pH of the solution.[5][6] Typically, alkaline conditions (pH > 8) are required to favor the formation of the tetrahedral boronate anion, which is the species that reacts with diols to form stable cyclic esters.[2][7] Elution is then achieved by lowering the pH, which shifts the equilibrium back towards the trigonal boronic acid and releases the bound glycoprotein.[1][3] Therefore, precise pH control of binding and elution buffers is essential for successful enrichment.

Q3: What are the most common materials functionalized with boronic acids for glycoprotein capture?

A variety of solid supports are functionalized with boronic acids for glycoprotein enrichment. These include magnetic nanoparticles, mesoporous silica, agarose beads, monoliths, and polymers.[2][8][9][10] The choice of material can influence binding capacity, specificity, and ease of handling.

Q4: Can boronic acid-based methods be used for both N-linked and O-linked glycoproteins?

Yes, the interaction between boronic acid and cis-diols is a general one and is not specific to the type of glycosidic linkage. Therefore, boronic acid affinity chromatography can be used to enrich both N-linked and O-linked glycoproteins and glycopeptides.[11][12]

Q5: What are the main advantages of boronic acid affinity chromatography over other methods like lectin affinity?

Compared to lectin affinity, which is specific to certain carbohydrate structures, boronic acid-based methods offer a more universal approach to glycoprotein enrichment as they bind to the common cis-diol feature of glycans.[1] This allows for a broader and less biased capture of the glycoproteome. Additionally, the reversible covalent nature of the interaction allows for controlled binding and elution by simply adjusting the pH.[1][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of enriched glycoproteins/glycopeptides Suboptimal binding pH: The pH of the binding buffer may be too low for efficient formation of the boronate-diol complex.- Ensure the binding buffer pH is in the optimal alkaline range (typically pH 8-10).[11] - Verify the pH of your sample and adjust if necessary before loading.
Inefficient elution: The pH of the elution buffer may not be low enough to effectively dissociate the boronate-diol complex.- Use an elution buffer with a sufficiently low pH (e.g., 1% trifluoroacetic acid).[14] - Increase the incubation time with the elution buffer.
Presence of interfering substances: The sample may contain molecules that compete with glycoproteins for binding to the boronic acid, such as other diol-containing compounds or certain buffer components.- Consider a sample clean-up step prior to enrichment. - Avoid amine-based buffers in the binding step as they can interfere with the boronic acid interaction.[13][15]
High non-specific binding of non-glycosylated proteins Hydrophobic or ionic interactions: Non-specific binding can occur between proteins and the solid support matrix.- Increase the ionic strength of the washing buffer to disrupt ionic interactions. - Include a non-ionic detergent in the washing buffer to reduce hydrophobic interactions. - Introduce a "shielding reagent" like a polyhydroxyl chemical in the buffer to suppress protein-boronate interactions.[16]
Inadequate washing: Insufficient washing steps may not effectively remove non-specifically bound proteins.- Increase the number of washing steps. - Increase the volume of the washing buffer.
Poor reproducibility between experiments Inconsistent pH of buffers: Small variations in buffer pH can significantly impact binding and elution efficiency.- Prepare fresh buffers for each experiment and accurately measure the pH.
Variable sample loading: Inconsistent amounts of total protein loaded onto the affinity material.- Accurately quantify the protein concentration of your sample before loading.
Degradation of boronic acid material: Repeated use or improper storage can lead to a decrease in the performance of the affinity matrix.- Follow the manufacturer's instructions for storage and regeneration of the boronic acid material.
Glycopeptide signals are suppressed in mass spectrometry analysis Presence of co-eluted non-glycosylated peptides: Even with enrichment, highly abundant non-glycosylated peptides can suppress the ionization of lower abundance glycopeptides.- Optimize the enrichment protocol to further reduce non-specific binding. - Consider an additional fractionation step after enrichment.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected performance and optimization parameters.

Table 1: Effect of pH on Glycopeptide Enrichment

Binding Buffer pHRelative Glycopeptide Recovery (%)Reference
7.0Low[5][6]
8.0Moderate[5]
9.0High[14]
10.0Optimal[11]

Table 2: Comparison of Glycopeptide Enrichment Strategies

Enrichment MethodNumber of Identified N-glycopeptides (from human serum)Specificity (%)Recovery (%)Reference
Boronic Acid Affinity372>90~86.5[11]
HILICVariesModerateVaries[9]
Lectin Affinity (multi-lectin)VariesHigh (for specific glycans)Varies[1]

Experimental Protocols

Protocol 1: General Glycopeptide Enrichment using Boronic Acid-Functionalized Magnetic Beads

This protocol is a general guideline and may require optimization for specific sample types and materials.

  • Bead Preparation:

    • Resuspend the boronic acid-functionalized magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three times with the binding buffer (e.g., 100 mM ammonium acetate, pH 9.0).

  • Sample Preparation and Binding:

    • Dissolve the peptide mixture (from a tryptic digest of your protein sample) in the binding buffer.

    • Add the prepared magnetic beads to the peptide solution.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for binding of glycopeptides.[1]

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with the binding buffer to remove non-specifically bound peptides.[1]

    • Perform an additional wash with a high-salt buffer if non-specific ionic interactions are a concern.

  • Elution:

    • To elute the bound glycopeptides, add an acidic elution buffer (e.g., 5% formic acid or 1% trifluoroacetic acid in 50% acetonitrile).[1][14]

    • Incubate at 37°C for 30 minutes with occasional vortexing.[1]

    • Pellet the beads on a magnetic rack and carefully collect the supernatant containing the enriched glycopeptides.

    • A second elution step can be performed to maximize recovery.

  • Downstream Analysis:

    • The enriched glycopeptides are now ready for downstream analysis, such as LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrichment Glycopeptide Enrichment cluster_analysis Analysis protein_extraction Protein Extraction tryptic_digest Tryptic Digest protein_extraction->tryptic_digest binding Binding to Boronic Acid (Alkaline pH) tryptic_digest->binding washing Washing binding->washing elution Elution (Acidic pH) washing->elution lc_ms LC-MS/MS Analysis elution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A generalized workflow for glycoprotein analysis using boronic acid-based enrichment.

boronic_acid_interaction cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) boronic_acid Boronic Acid (Trigonal) boronate_ion Boronate Ion (Tetrahedral) boronic_acid->boronate_ion + OH- complex Cyclic Boronate Ester (Bound Complex) boronate_ion->complex + Glycoprotein glycoprotein Glycoprotein (cis-diol) eluted_boronic_acid Boronic Acid (Trigonal) complex->eluted_boronic_acid + H+ eluted_glycoprotein Glycoprotein complex->eluted_glycoprotein + H+

Caption: The pH-dependent interaction between boronic acid and a glycoprotein's cis-diol groups.

References

Validation & Comparative

A Comparative Guide: 4-Aminophenylboronic Acid vs. 3-Aminophenylboronic Acid in Sensor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of molecular recognition element is paramount in designing high-performance sensors. Aminophenylboronic acids (APBAs), with their ability to reversibly bind with cis-diols, are exemplary candidates for the detection of saccharides and glycoproteins. This guide provides an objective comparison of two common isomers, 4-aminophenylboronic acid (4-APBA) and 3-aminophenylboronic acid (3-APBA), focusing on their application in sensor technology, supported by experimental data and detailed protocols.

The strategic positioning of the amino group in relation to the boronic acid moiety significantly influences the electronic properties, pKa, and ultimately, the sensing performance of these isomers. Understanding these differences is crucial for selecting the optimal building block for a specific sensor application.

At a Glance: Performance Comparison

Parameter4-Aminophenylboronic Acid (4-APBA)3-Aminophenylboronic Acid (3-APBA)
Limit of Detection (LOD) for Glucose 0.36 µM[1]8.53 nM
pKa (Predicted/Experimental) 8.82 (Predicted)No experimental value found in searches.

Delving Deeper: The Impact of Isomeric Position

The primary difference between 4-APBA and 3-APBA lies in the position of the amino group on the phenyl ring relative to the boronic acid group. In 4-APBA, the amino group is in the para position, while in 3-APBA, it is in the meta position. This seemingly subtle structural variation has a profound impact on the electron density of the boronic acid group, which in turn affects its acidity (pKa) and its affinity for diols.

Signaling Pathway and Experimental Workflow

The fundamental principle behind APBA-based sensors involves the reversible covalent interaction between the boronic acid and the cis-diol groups of the target analyte, such as glucose. This binding event can be transduced into a measurable signal through various electrochemical and optical methods.

Sensing_Mechanism Analyte Analyte (e.g., Glucose) Complex Cyclic Boronate Ester Analyte->Complex Reversible Binding APBA Aminophenylboronic Acid (3-APBA or 4-APBA) APBA->Complex Signal Measurable Signal (Electrochemical/Optical) Complex->Signal Transduction

Fig. 1: General signaling pathway for an aminophenylboronic acid-based sensor.

The fabrication of sensors utilizing these isomers often involves the modification of an electrode surface. The following diagram illustrates a typical workflow for creating an electrochemical sensor.

Experimental_Workflow cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_test Sensor Testing Start Start: Bare Electrode (e.g., Glassy Carbon) Clean Cleaning and Polishing Start->Clean Activation Electrochemical Activation Clean->Activation Modification Immobilization of 3-APBA or 4-APBA Activation->Modification Characterization Electrochemical Characterization (CV, EIS) Modification->Characterization Analyte_Addition Introduction of Analyte (e.g., Glucose) Characterization->Analyte_Addition Measurement Signal Measurement Analyte_Addition->Measurement Data_Analysis Data Analysis (LOD, Sensitivity) Measurement->Data_Analysis

Fig. 2: A generalized experimental workflow for fabricating and testing an APBA-based electrochemical sensor.

Comparative Logic: Choosing Between 4-APBA and 3-APBA

The selection between 4-APBA and 3-APBA depends on the specific requirements of the sensor, including desired sensitivity, operating pH, and the nature of the target analyte.

Logical_Comparison Decision Sensor Design Goal High_Sensitivity High Sensitivity at Physiological pH Decision->High_Sensitivity Specific_pH Operation at a Specific (non-physiological) pH Decision->Specific_pH Analyte_Structure Target Analyte Structure and Binding Kinetics Decision->Analyte_Structure APBA_4 Consider 4-APBA High_Sensitivity->APBA_4 Potentially lower pKa APBA_3 Consider 3-APBA High_Sensitivity->APBA_3 Requires pKa determination Further_Investigation Further Investigation of pKa and Binding Constants Specific_pH->Further_Investigation Analyte_Structure->Further_Investigation Further_Investigation->APBA_4 Further_Investigation->APBA_3

Fig. 3: Logical considerations for selecting between 4-APBA and 3-APBA for sensor development.

Experimental Protocols

Fabrication of a 4-APBA-Based Glucose Sensor on Reduced Graphene Oxide

This protocol describes the modification of a glassy carbon electrode with a composite of reduced graphene oxide (rGO) and 4-APBA for the detection of glucose.

Materials:

  • Glassy carbon electrode (GCE)

  • Graphene oxide (GO)

  • 4-aminophenylboronic acid (4-APBA)

  • Phosphate buffered saline (PBS)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Alumina slurry for polishing

  • Deionized water

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry on a polishing cloth.

    • Sonciate the electrode in deionized water and then ethanol for 5 minutes each to remove any residual polishing material.

    • Allow the electrode to dry at room temperature.

  • Preparation of the rGO/4-APBA Composite:

    • Prepare a suspension of graphene oxide in deionized water.

    • Add 4-aminophenylboronic acid to the GO suspension.

    • Stir the mixture vigorously. The 4-APBA will act as both a reducing agent for GO and a functionalizing agent.

    • The formation of a precipitate indicates the formation of the rGO/4-APBA composite.

    • Centrifuge the mixture to collect the precipitate and wash it several times with deionized water to remove any unreacted reagents.

    • Resuspend the rGO/4-APBA composite in a suitable solvent (e.g., DMF) to form a stable ink.

  • Electrode Modification:

    • Drop-cast a small volume (typically a few microliters) of the rGO/4-APBA ink onto the cleaned surface of the glassy carbon electrode.

    • Allow the solvent to evaporate completely, leaving a thin film of the composite on the electrode surface.

  • Electrochemical Measurements:

    • Perform electrochemical measurements, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), in a PBS solution containing a redox probe like potassium ferricyanide.

    • Record the electrochemical response of the modified electrode.

    • Introduce glucose solutions of varying concentrations into the electrochemical cell and record the change in the electrochemical signal. The binding of glucose to the boronic acid moieties is expected to alter the electrochemical response.

Fabrication of a 3-APBA-Based Impedimetric Glucose Sensor

This protocol outlines the functionalization of a screen-printed carbon electrode (SPCE) with 3-APBA for impedimetric glucose sensing.

Materials:

  • Screen-printed carbon electrode (SPCE)

  • 3-aminophenylboronic acid (3-APBA)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Potassium ferricyanide/ferrocyanide (K₃[Fe(CN)₆]/K₄[Fe(CN)₆]) solution

  • Phosphate buffered saline (PBS)

  • Deionized water

Procedure:

  • Electrode Pre-treatment:

    • Electrochemically pre-treat the SPCE by applying a potential cycling in a suitable electrolyte to activate the carbon surface.

  • Functionalization with 3-APBA:

    • Prepare a solution of 3-aminophenylboronic acid and sodium nitrite in dilute sulfuric acid.

    • Apply a small volume of this solution to the working electrode area of the SPCE.

    • The in-situ generation of diazonium salts from the amino group of 3-APBA will lead to the covalent attachment of 3-aminophenylboronic acid moieties to the carbon surface.

    • After a specified reaction time, thoroughly rinse the electrode with deionized water to remove any non-covalently bound molecules.

  • Electrochemical Impedance Spectroscopy (EIS) Measurements:

    • Perform EIS measurements in a PBS solution containing a ferricyanide/ferrocyanide redox couple.

    • Record the impedance spectrum of the functionalized electrode.

    • Introduce glucose solutions of varying concentrations to the electrochemical cell.

    • Record the change in the impedance spectrum upon the binding of glucose to the immobilized 3-APBA. The binding event is expected to alter the charge transfer resistance at the electrode-electrolyte interface.

Conclusion

Both 4-aminophenylboronic acid and 3-aminophenylboronic acid are valuable building blocks for the development of sensors for diol-containing molecules. The choice between the two isomers should be guided by the specific performance requirements of the intended application. The para-position of the amino group in 4-APBA can lead to different electronic effects compared to the meta-position in 3-APBA, which can influence the pKa and binding affinity. The available data suggests that sensors based on 3-APBA may achieve a lower limit of detection for glucose. However, a comprehensive comparison is hindered by the lack of directly comparable experimental data, particularly the experimental pKa of 3-APBA. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the performance advantages of each isomer for specific sensing applications. Researchers are encouraged to consider the experimental protocols provided as a starting point for developing and optimizing their own APBA-based sensors.

References

A Comparative Guide to Boronic Acid Derivatives for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible and specific nature of the interaction between boronic acids and diols has established this chemistry as a cornerstone of modern bioconjugation. This guide provides a comprehensive comparison of commonly used boronic acid derivatives, offering insights into their respective efficiencies, stabilities, and optimal reaction conditions. The information presented herein is intended to assist researchers in selecting the most suitable boronic acid derivative for their specific bioconjugation applications, from protein labeling and immobilization to the development of sophisticated drug delivery systems.

Core Principles of Boronic Acid Bioconjugation

Boronic acids react with molecules containing 1,2- or 1,3-diols, such as those found in saccharides and glycoproteins, to form cyclic boronate esters.[1] This reaction is typically reversible and highly dependent on pH, the pKa of the boronic acid, and the nature of the diol.[2] Aromatic diols, like catechols, generally form significantly more stable complexes with boronic acids compared to aliphatic diols.[3]

Comparative Analysis of Boronic Acid Derivatives

The choice of boronic acid derivative is critical for successful bioconjugation, influencing reaction kinetics, conjugate stability, and specificity. The following table summarizes the key characteristics of several widely used derivatives.

Boronic Acid DerivativeKey Features & ApplicationsTypical Reaction ConditionsStability of Conjugate
Phenylboronic Acid (PBA) - Most common and well-studied. - Forms reversible esters with diols. - Used in sensors, protein immobilization, and cell surface labeling.[4][5]pH > pKa of PBA (~8.8)[6]Moderately stable, readily reversible with changes in pH or addition of competing diols.[2]
2-Formylphenylboronic Acid (2fPBA) - Ortho-formyl group accelerates condensation with hydrazines, hydroxylamines, and semicarbazides to form stable iminoboronates.[1] - Enables rapid and bioorthogonal ligation.[1]Physiological pH (7.4)[1]Iminoboronate conjugates are generally stable.[3]
2-Acetylphenylboronic Acid (2-APBA) - Similar to 2fPBA, the ortho-acetyl group facilitates rapid iminoboronate formation.[3] - Offers an alternative for bioorthogonal conjugation strategies.Physiological pH (7.4)Stable iminoboronate linkage.
Benzoboroxole - Cyclic derivative with a lower pKa (~7.3) than PBA.[7] - Efficiently binds to cis-diols at physiological pH.[7] - Enhanced affinity for glycopyranosides.[8]Physiological pH (7.4)[7]Forms more stable boronate esters compared to PBA at neutral pH.[8][9]
2-Nitro-arylboronic acid (NAB) & (E)-Alkenylboronic acid (EAB) - A matched pair for sequential bioconjugation.[10] - NAB undergoes selective nickel-catalyzed cross-coupling, leaving EAB intact.[10] - EAB can then be coupled in a subsequent copper-catalyzed reaction.[10]Specific catalyst and buffer conditions are required for each step.[10]C-C or C-heteroatom bonds formed are highly stable.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification via Boronate Ester Formation with Phenylboronic Acid

This protocol provides a general framework for the bioconjugation of a diol-containing protein (e.g., a glycoprotein) with a phenylboronic acid-functionalized molecule.

Materials:

  • Diol-containing protein (e.g., Horseradish Peroxidase, HRP)

  • 3-Aminophenylboronic acid (3-APBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Storage Buffer: PBS with 0.05% sodium azide

Procedure:

  • Protein Preparation: Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Activation of Payload: In a separate tube, dissolve the aminophenylboronic acid-functionalized payload, EDC, and NHS in the reaction buffer. The molar ratio of Payload:EDC:NHS should be approximately 1:1.5:1.5. Incubate for 15 minutes at room temperature to activate the carboxyl groups on the payload.

  • Conjugation Reaction: Add the activated payload solution to the protein solution. A molar excess of the payload (e.g., 20-50 fold) is typically used. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle agitation.

  • Purification: Purify the protein conjugate using a pre-equilibrated SEC column to remove unreacted payload and coupling reagents. Elute with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the payload has a distinct absorbance, or by mass spectrometry.

    • Confirm conjugation and assess purity by SDS-PAGE.

Protocol 2: Rapid and Site-Specific Protein Labeling using 2-Formylphenylboronic Acid (2fPBA)

This protocol describes a method for the efficient labeling of a protein containing a bioorthogonal handle such as a hydrazine or hydroxylamine.

Materials:

  • Protein with a genetically introduced or chemically attached hydrazine or hydroxylamine handle.

  • 2-Formylphenylboronic acid (2fPBA)-functionalized payload.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Purification and analytical materials as described in Protocol 1.

Procedure:

  • Protein and Payload Preparation:

    • Dissolve the modified protein in PBS, pH 7.4, to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of the 2fPBA-payload in a compatible organic solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer.

  • Conjugation Reaction:

    • Add the 2fPBA-payload solution to the protein solution at a low molar excess (e.g., 1.5-5 equivalents).

    • Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours.[1]

    • Monitor the reaction progress by LC-MS if possible.

  • Purification: Purify the protein conjugate using SEC to remove any unreacted payload.

  • Characterization: Characterize the conjugate for DOL, purity, and identity as described in Protocol 1.

Visualizations

BoronateEsterFormation cluster_reactants Reactants cluster_products Products Boronic_Acid R-B(OH)₂ (Boronic Acid) Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester + Diol R'-(OH)₂ (Diol) Diol->Boronate_Ester Boronate_Ester->Boronic_Acid pH < pKa + H₂O Water 2 H₂O Boronate_Ester->Water +

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

ExperimentalWorkflow A Protein & Payload Preparation B Conjugation Reaction (Incubation) A->B C Purification (e.g., SEC) B->C D Characterization (SDS-PAGE, MS, etc.) C->D E Final Bioconjugate D->E

Caption: General experimental workflow for protein bioconjugation.

pH_Dependence cluster_PBA Phenylboronic Acid (PBA) cluster_Benzoboroxole Benzoboroxole pKa_PBA pKa ≈ 8.8 React_PBA Efficient Reaction at Alkaline pH pKa_PBA->React_PBA Requires pKa_Benzo pKa ≈ 7.3 React_Benzo Efficient Reaction at Physiological pH pKa_Benzo->React_Benzo Allows for

Caption: pH dependence of PBA and Benzoboroxole for efficient bioconjugation.

References

A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides an objective comparison of a newly proposed Suzuki coupling method for 4-aminophenylboronic acid against a well-established protocol. The validation of this new method focuses on improved yield, reduced reaction time, and the use of more environmentally benign solvents, key considerations in contemporary drug development and chemical synthesis.

Performance Comparison: Established vs. Novel Method

The following table summarizes the key performance indicators of the established and the newly proposed methods for the Suzuki coupling of 4-aminophenylboronic acid with 4-bromoanisole.

ParameterEstablished MethodNovel Method
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)XPhos Pd G2
Catalyst Loading 2 mol%1 mol%
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)
Solvent 1,2-Dimethoxyethane (DME) / WaterEthanol (EtOH) / Water
Temperature 80°C60°C
Reaction Time 12 hours2 hours
Yield 85%95%

Experimental Protocols

Detailed methodologies for both the established and novel Suzuki coupling reactions are provided below.

Established Method Protocol

This protocol is based on traditional Suzuki-Miyaura conditions.[1]

Materials:

  • 4-Aminophenylboronic acid

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with nitrogen or argon three times to establish an inert atmosphere.

  • Add 1,2-dimethoxyethane (DME) (8 mL) and deionized water (2 mL) to the flask.

  • The reaction mixture is heated to 80°C and stirred vigorously for 12 hours.

  • Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Novel Method Protocol

This novel method utilizes a modern, highly active palladium precatalyst and a greener solvent system.[2]

Materials:

  • 4-Aminophenylboronic acid

  • 4-Bromoanisole

  • XPhos Pd G2 precatalyst

  • Potassium Phosphate (K₃PO₄)

  • Ethanol (EtOH)

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.5 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).

  • The vial is sealed, evacuated, and backfilled with nitrogen or argon.

  • Add ethanol (5 mL) and deionized water (5 mL) via syringe.

  • The reaction mixture is placed in a preheated oil bath at 60°C and stirred for 2 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and passed through a short plug of silica gel.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting solid is purified by recrystallization or column chromatography to afford the pure product.

Visualizing the Suzuki Coupling Workflow and Method Comparison

The following diagrams illustrate the general workflow of the Suzuki-Miyaura coupling reaction and a comparison of the key features of the established and novel methods.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Catalyst_Setup Add Pd Catalyst, Ligand, and Base Aryl_Halide->Catalyst_Setup Boronic_Acid Organoboron Reagent (4-Aminophenylboronic Acid) Boronic_Acid->Catalyst_Setup Solvent_Addition Add Solvent System Catalyst_Setup->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Solvent_Addition->Inert_Atmosphere Heating_Stirring Heat and Stir for Specified Time Inert_Atmosphere->Heating_Stirring Extraction Extraction and Washing Heating_Stirring->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (e.g., Chromatography) Drying_Concentration->Purification Final_Product Isolated Biaryl Product Purification->Final_Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Method_Comparison Established Established Method Catalyst: Pd(PPh₃)₄ Solvent: DME/Water Temp: 80°C Time: 12h Yield: 85% Novel Novel Method Catalyst: XPhos Pd G2 Solvent: EtOH/Water Temp: 60°C Time: 2h Yield: 95% Established->Novel Improvements

Caption: Comparison of key parameters between the established and novel methods.

References

A Comparative Guide to Boronic Acid Affinity Columns for Glycoprotein Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of glycoproteins, selecting the optimal purification tool is a critical step. Boronic acid affinity chromatography stands out as a powerful technique for the selective isolation of glycoproteins, leveraging the reversible covalent interaction between boronic acid ligands and the cis-diol groups present in the carbohydrate moieties of these proteins. This guide provides an objective comparison of the performance of various commercially available boronic acid affinity columns, supported by experimental data, to aid in making an informed decision for your specific research needs.

Performance Comparison of Boronic Acid Affinity Columns

The selection of a boronic acid affinity column often hinges on key performance indicators such as binding capacity, recovery rate, the purity of the eluted glycoproteins, and the reusability of the column. Below is a summary of these parameters for columns from several leading suppliers. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific glycoprotein, sample matrix, and experimental conditions.

FeatureThermo Scientific PierceSigma-AldrichBio-RadTakara BioSepax Technologies
Product Name Pierce Boronic Acid Resinm-Aminophenylboronic acid–AgaroseAffi-Gel Boronate GelGlycoprotein Enrichment ResinMonomix Boronate
Support Matrix Beaded Polyacrylamide6% Beaded AgarosePolyacrylamideAgaroseHydrophilic Polymethacrylate
Ligand m-Aminophenylboronic acidm-Aminophenylboronic acidm-Aminophenylboronic acidm-Aminophenylboronic acidm-Aminophenylboronic acid
Binding Capacity 110 µmol AMP/mL resin[1]≥8 mg Horseradish Peroxidase/mL resin130 µmol sorbitol/mL gel[2]≥3 mg Horseradish Peroxidase/mL resin[3]High, but not specified for a standard glycoprotein
Ligand Density 100 µmol boronate/mL settled resin[1]40-80 µmol/mL1.05 ± 0.15 meq/g[2]≥38 µmoles/ml of resin[3]Not specified
Recovery Rate >90% (typical)High (typical)High (typical)High (typical)High separation efficiency and recovery[4]
Purity HighHighHighIncreased specific binding of glycoproteins and reduced nonspecific binding[5]Minimized non-specific bindings[4]
Reusability YesYesYesYesYes

Experimental Workflow and Methodologies

The successful enrichment of glycoproteins using boronic acid affinity chromatography relies on a well-defined experimental workflow. The general process involves column equilibration, sample loading, washing to remove non-specifically bound molecules, and elution of the target glycoproteins.

General Experimental Workflow

G A Column Equilibration (Binding Buffer, pH 8.0-9.0) B Sample Loading (Glycoprotein Mixture) A->B 1. C Washing (Binding Buffer) B->C 2. D Elution (Acidic Buffer, pH < 6.5 or Sorbitol-containing Buffer) C->D 3. E Collection of Enriched Glycoproteins D->E 4. F Column Regeneration (Wash with high and low pH buffers) E->F 5.

Caption: General workflow for glycoprotein enrichment using boronic acid affinity chromatography.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal results. Below are representative protocols for glycoprotein enrichment using boronic acid affinity columns, based on manufacturer's recommendations and literature.

Protocol 1: Glycoprotein Enrichment using Gravity-Flow Column (Adapted from Takara Bio)

This protocol is suitable for small-scale enrichment of glycoproteins from complex samples like human serum.

Materials:

  • Glycoprotein Enrichment Resin (e.g., Takara Bio, Cat. No. 635647)

  • Empty gravity-flow column

  • Binding/Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.0–8.5.[6] Note: For certain glycoproteins, the addition of 20–50 mM MgCl₂ may enhance binding.[6]

  • Elution Buffer: 100 mM Sorbitol in Binding/Wash Buffer, or 0.1 M Glycine-HCl, pH 2.5.

  • Sample: e.g., 50–100 µl of human serum diluted to a total volume of 2.5 ml with Binding/Wash Buffer.[6]

Procedure:

  • Column Preparation:

    • Suspend the resin by inverting the bottle several times.

    • Transfer the desired amount of resin slurry to the gravity-flow column.

    • Allow the storage buffer to drain.

  • Equilibration:

    • Wash the resin with 5 bed volumes of deionized water.

    • Equilibrate the column with 10 bed volumes of Binding/Wash Buffer. Ensure the pH of the effluent is between 8.0 and 8.5.[6]

  • Sample Application:

    • Apply the diluted sample to the column.

    • Allow the sample to flow through the column at a slow, controlled rate.

  • Washing:

    • Wash the column with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound glycoproteins with 5 bed volumes of Elution Buffer.

    • Collect fractions and monitor the protein content using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).

Protocol 2: Batch Purification of Glycoproteins (Adapted from Sigma-Aldrich)

Batch purification is advantageous for larger sample volumes and can help prevent column clogging.

Materials:

  • m-Aminophenylboronic acid–Agarose (e.g., Sigma-Aldrich, Cat. No. A8312)

  • Microcentrifuge tubes

  • Binding Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 8.5.

  • Wash Buffer: Binding Buffer.

  • Elution Buffer: 200 mM Sorbitol in Wash Buffer, or 0.1 M Acetic Acid.

  • Sample: Protein extract containing glycoproteins.

Procedure:

  • Resin Preparation:

    • Transfer the required amount of resin slurry to a microcentrifuge tube.

    • Pellet the resin by centrifugation (e.g., 1000 x g for 2 minutes) and discard the supernatant.

  • Equilibration:

    • Add 10 bed volumes of Binding Buffer to the resin, mix gently, and centrifuge to pellet the resin.

    • Repeat the equilibration step twice.

  • Binding:

    • Add the prepared sample to the equilibrated resin.

    • Incubate on a rotator for 30-60 minutes at room temperature.

    • Pellet the resin by centrifugation and collect the supernatant (unbound fraction).

  • Washing:

    • Wash the resin with 10 bed volumes of Wash Buffer. Mix gently and centrifuge.

    • Repeat the wash step two more times.

  • Elution:

    • Add 2-3 bed volumes of Elution Buffer to the resin pellet.

    • Incubate for 10-15 minutes with gentle mixing.

    • Centrifuge and collect the supernatant containing the eluted glycoproteins.

    • Repeat the elution step for complete recovery.

Signaling Pathways and Logical Relationships

The fundamental principle of boronic acid affinity chromatography is the pH-dependent formation of a cyclic ester between the boronic acid ligand and the cis-diol groups of glycoproteins.

G cluster_0 Binding (pH > 8) cluster_1 Elution (pH < 6.5) A Boronic Acid (Trigonal) B Boronate Ion (Tetrahedral) A->B + OH- D Covalent Complex B->D C cis-Diol on Glycoprotein C->D E Covalent Complex F Boronic Acid (Trigonal) E->F + H+ G Glycoprotein E->G + H+

References

Navigating the Maze of Selectivity: A Comparative Guide to 4-Aminophenylboronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Aminophenylboronic acid (APBA)-based sensors offer a versatile platform for the detection of saccharides and other cis-diol-containing molecules. However, a critical consideration for their practical application is understanding their cross-reactivity with other structurally similar or co-existing molecules in complex biological samples. This guide provides an objective comparison of the cross-reactivity profiles of different APBA-based sensor platforms, supported by experimental data and detailed methodologies to aid in the selection and development of robust sensing systems.

Performance Comparison: Cross-Reactivity of APBA-Based Sensors

The selectivity of 4-aminophenylboronic acid-based sensors is paramount for their utility in complex biological matrices. The primary targets for these sensors are molecules containing cis-1,2- or 1,3-diols, with saccharides being the most studied analytes. However, a variety of endogenous molecules can potentially interfere with these sensors. The following tables summarize the reported cross-reactivity data for different APBA-based sensor platforms.

Fluorescent APBA-Based Sensors

Fluorescent sensors utilizing APBA often rely on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Internal Charge Transfer (ICT)[1]. The binding of a diol-containing analyte to the boronic acid moiety alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.

InterferentSensor TypeResponse Relative to Glucose (100%)Binding Affinity (Ka, M⁻¹)Reference
Monosaccharides
D-FructoseAnthracene-based PET sensor~1400%1000[2]
D-GalactoseAnthracene-based PET sensor~250%158[2]
D-MannosePolyacrylamide hydrogel sensorLower than GalactoseNot Reported[2]
Common Biological Molecules
Ascorbic AcidQuantum Dot-based sensorMinimal Interference ReportedNot Applicable[3]
Uric AcidQuantum Dot-based sensorMinimal Interference ReportedNot Applicable[3]
Lactic AcidNot SpecifiedNot Widely ReportedNot Applicable
Catechols (e.g., Dopamine)General APBA sensorsCan cause significant interferenceVaries[4][5]
Electrochemical APBA-Based Sensors

Electrochemical sensors based on APBA typically measure changes in current, potential, or impedance upon analyte binding. These sensors can be highly sensitive but are also susceptible to interference from electroactive species.

InterferentSensor TypeInterference Level (%)Detection LimitReference
Monosaccharides
D-FructoserGO/APBA modified electrodeHigher response than glucose100 nM[6]
D-MannoserGO/APBA modified electrodeLower response than glucose~800 nM[6]
Common Biological Molecules
Ascorbic AcidPlanar amperometric biosensorCan be significant; reduced by Nafion membraneNot Applicable[7]
Uric AcidPlanar amperometric biosensorCan be significant; reduced by Nafion membraneNot Applicable[7][8]
DopaminerGO/metal-NPs electrodeNegligible interference reported62-75 nM[9]

Experimental Protocols for Cross-Reactivity Assessment

Standardized protocols are crucial for the accurate evaluation and comparison of sensor cross-reactivity. The following are detailed methodologies for key experiments.

Separate Solution Method (SSM)

This method is used to determine the selectivity coefficient of a sensor by measuring its response to the primary analyte and interfering species in separate solutions.

Objective: To calculate the potentiometric selectivity coefficient (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

KpotK{pot}Kpot​
).

Materials:

  • APBA-based sensor (e.g., ion-selective electrode).

  • Standard solutions of the primary analyte (e.g., glucose) at various concentrations.

  • Standard solutions of the interfering ion at various concentrations.

  • Appropriate buffer solution (e.g., Phosphate Buffered Saline, pH 7.4).

  • Potentiometer or high-impedance voltmeter.

Procedure:

  • Prepare a series of standard solutions of the primary analyte (A) and the interfering species (B) in the chosen buffer.

  • Calibrate the sensor using the standard solutions of the primary analyte to obtain the electrode response curve (potential vs. log[concentration]).

  • Rinse the electrode thoroughly with the buffer solution between measurements.

  • Measure the potential of the sensor in a solution of the interfering species at a specific concentration.

  • Using the calibration curve for the primary analyte, determine the concentration of the primary analyte that would give the same potential reading.

  • Calculate the selectivity coefficient using the following equation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    KA,Bpot=aAaBzA/zBK{A,B}^{pot} = \frac{a_A}{a_B^{z_A/z_B}}KA,Bpot​=aBzA​/zB​​aA​​
    where
    aAa_AaA​
    and
    aBa_BaB​
    are the activities (approximated by concentration for dilute solutions) of the primary and interfering ions, respectively, and
    zAz_AzA​
    and
    zBz_BzB​
    are their respective charges.

Fixed Interference Method (FIM)

This method evaluates the sensor's response to the primary analyte in the presence of a constant concentration of an interfering species.

Objective: To assess the sensor's performance in a more realistic scenario with a background of interfering molecules.

Materials:

  • APBA-based sensor.

  • Standard solutions of the primary analyte.

  • A solution containing a fixed concentration of the interfering species.

  • Appropriate buffer solution.

  • Spectrofluorometer, potentiostat, or other relevant analytical instrument.

Procedure:

  • Prepare a series of standard solutions of the primary analyte in a buffer containing a fixed, physiologically relevant concentration of the interfering species.

  • Prepare a control set of standard solutions of the primary analyte in the same buffer without the interfering species.

  • Measure the sensor's response (e.g., fluorescence intensity, current) to each standard solution in both the presence and absence of the interferent.

  • Plot the calibration curves for the primary analyte with and without the interferent.

  • The effect of the interferent can be quantified by the change in the slope of the calibration curve or by calculating the percentage interference at a specific analyte concentration: Percentage Interference = ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    (ResponsewithinterferentResponsewithoutinterferent)Responsewithoutinterferent×100%\frac{(Response_{with_interferent} - Response_{without_interferent})}{Response_{without_interferent}} \times 100%Responsewithout_interferent​(Responsewith_interferent​−Responsewithout_interferent​)​×100%

Visualizing Sensor Mechanisms and Workflows

To better understand the principles and processes involved in APBA-based sensing and cross-reactivity studies, the following diagrams are provided.

Signaling_Pathway cluster_sensor APBA-based Sensor cluster_analyte Analyte APBA_Fluorophore APBA-Fluorophore (Low Fluorescence) Complex APBA-Diol Complex (High Fluorescence) APBA_Fluorophore->Complex Binding Diol cis-Diol Analyte (e.g., Glucose) Diol->Complex Binding Signal Detectable Signal (Fluorescence Change) Complex->Signal Signal Transduction

Caption: Signaling pathway of a fluorescent APBA-based sensor.

Experimental_Workflow Start Start: Sensor and Reagents Prep_Solutions Prepare Analyte and Interferent Solutions Start->Prep_Solutions Calibrate Calibrate Sensor with Primary Analyte Prep_Solutions->Calibrate Measure_Interference Measure Sensor Response to Interferents Calibrate->Measure_Interference Analyze Analyze Data and Calculate Selectivity Measure_Interference->Analyze End End: Cross-Reactivity Profile Analyze->End

Caption: Experimental workflow for cross-reactivity assessment.

Logical_Relationship High_Selectivity High Sensor Selectivity Low_Cross_Reactivity Low Cross-Reactivity High_Selectivity->Low_Cross_Reactivity Accurate_Measurement Accurate Measurement in Complex Samples Low_Cross_Reactivity->Accurate_Measurement Reliable_Diagnosis Reliable Diagnostics/ Drug Development Accurate_Measurement->Reliable_Diagnosis

References

A Head-to-Head Battle in Synthesis: 4-Aminophenylboronic Acid Hydrochloride vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of chemical synthesis. In the realm of cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling, boronic acids and their derivatives are indispensable building blocks. This guide provides an objective comparison of two closely related yet distinct reagents: 4-aminophenylboronic acid hydrochloride and its pinacol ester, offering insights into their performance, stability, and handling, supported by available data and experimental considerations.

At the heart of their utility lies the boronic acid functional group, which enables the formation of carbon-carbon bonds with remarkable precision. However, the free boronic acid and its protected pinacol ester form exhibit a classic trade-off between reactivity and stability. Generally, boronic acids are more reactive in Suzuki-Miyaura couplings, potentially leading to faster reaction times. Conversely, boronic acid pinacol esters offer enhanced stability, which translates to longer shelf life, easier handling, and often simplified purification.

Comparative Analysis: A Data-Driven Overview

To facilitate a clear comparison, the following table summarizes the key properties of this compound and its pinacol ester.

PropertyThis compound4-Aminophenylboronic Acid Pinacol Ester
Molecular Formula C₆H₈BNO₂ · HClC₁₂H₁₈BNO₂
Molecular Weight 173.41 g/mol 219.16 g/mol
Appearance White to off-white crystalline solidWhite to off-white solid
Solubility Enhanced solubility in polar solvents due to the hydrochloride salt. Specific quantitative data in common organic synthesis solvents is not readily available.Soluble in many organic solvents such as DMSO (100 mg/mL), chloroform, acetone, and ethyl acetate. Insoluble in water.[1][2]
Stability Generally less stable than the pinacol ester. Susceptible to degradation over time.Chemically stable and can be stored for extended periods under appropriate conditions (sealed, dry, room temperature).[3] Less prone to hydrolysis and oxidation compared to the free boronic acid.
Reactivity in Suzuki Coupling Generally more reactive, potentially leading to faster reaction completion.Generally less reactive than the free boronic acid, which may necessitate longer reaction times or higher temperatures.
Handling and Storage May require more careful handling and storage to prevent degradation.Easier to handle and store due to its higher stability.[3] Recommended storage is at room temperature, sealed in a dry environment.

The Suzuki-Miyaura Coupling: A Tale of Two Reagents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. The choice between the hydrochloride salt and the pinacol ester of 4-aminophenylboronic acid in this reaction has significant practical implications.

The enhanced stability of the pinacol ester makes it a preferred choice for many chemists.[3] Its crystalline nature and compatibility with a wide range of organic solvents simplify reaction setup and purification. The pinacol protecting group shields the boronic acid from premature decomposition, ensuring its availability throughout the course of the reaction.

On the other hand, the higher reactivity of the hydrochloride salt can be advantageous in certain scenarios. For challenging coupling reactions or when faster conversion is desired, the free boronic acid may provide superior results. However, its lower stability requires more stringent control over reaction conditions and storage.

Below is a diagram illustrating the logical workflow for a typical Suzuki-Miyaura cross-coupling reaction, highlighting the points at which either this compound or its pinacol ester would be introduced.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_boron_choice Choice of Boron Reagent Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture Boron_Reagent Boron Reagent Boron_Reagent->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Heating Heating (e.g., 80-100 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Final Product (Biaryl Compound) Purification->Final_Product HCl_Salt 4-Aminophenylboronic Acid Hydrochloride HCl_Salt->Boron_Reagent Pinacol_Ester 4-Aminophenylboronic Acid Pinacol Ester Pinacol_Ester->Boron_Reagent

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

Protocol for Suzuki-Miyaura Coupling using this compound

This protocol is adapted from general procedures for Suzuki-Miyaura reactions involving boronic acids.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture and the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling using 4-Aminophenylboronic Acid Pinacol Ester

This protocol is adapted from general procedures for Suzuki-Miyaura reactions involving boronic acid pinacol esters.[1]

Materials:

  • 4-Aminophenylboronic acid pinacol ester (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, 4-aminophenylboronic acid pinacol ester, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent mixture and the palladium catalyst.

  • Seal the vessel and heat the reaction mixture to 85-100 °C overnight.

  • After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

The logical relationship between the choice of boron reagent and the subsequent reaction pathway in a Suzuki-Miyaura coupling is depicted in the following diagram.

G cluster_start Starting Materials cluster_choice Reagent Choice cluster_reaction Suzuki-Miyaura Coupling A Aryl Halide E Catalytic Cycle (Pd(0)/Pd(II)) A->E B Boron Reagent C 4-Aminophenylboronic Acid Hydrochloride B->C D 4-Aminophenylboronic Acid Pinacol Ester B->D C->E Higher Reactivity Lower Stability D->E Lower Reactivity Higher Stability F Biaryl Product E->F

Decision pathway in Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and its pinacol ester is a nuanced one, dependent on the specific requirements of the synthesis. For applications demanding high stability, ease of handling, and straightforward purification, the pinacol ester is often the superior choice. Its robustness makes it particularly suitable for complex, multi-step syntheses where reagent stability is critical.

Conversely, when higher reactivity is necessary to drive a challenging coupling to completion or when reaction time is a primary concern, the hydrochloride salt of the free boronic acid may be the more effective reagent. However, its use necessitates more careful handling and storage to mitigate potential degradation.

Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction, the stability of other components in the reaction mixture, and the desired balance between reactivity and practicality. For critical applications, an initial small-scale comparative experiment is recommended to determine the most suitable reagent for achieving the desired outcome with the highest efficiency.

References

A Comparative Analysis of Boronic Acid and Lectin Affinity for Glycoprotein Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Affinity-Based Glycoprotein Enrichment Strategy

The selective isolation and enrichment of glycoproteins from complex biological samples is a critical step in glycoproteomics, biomarker discovery, and the development of therapeutic proteins. Two predominant affinity-based methods have emerged as powerful tools for this purpose: boronic acid affinity chromatography and lectin affinity chromatography. This guide provides a comprehensive comparative analysis of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.

Principle of Interaction

Boronic Acid Affinity: This method relies on the formation of reversible covalent bonds between boronic acid functional groups immobilized on a solid support and the cis-diol groups present in the sugar moieties of glycoproteins. This interaction is pH-dependent, with stable boronate esters forming under alkaline conditions (typically pH > 8) and dissociating under acidic conditions, allowing for the capture and release of glycoproteins.[1] The interaction is generally considered to be broad-spectrum, as it targets the common cis-diol feature of many glycans.[2]

Lectin Affinity: Lectins are a diverse class of proteins that exhibit high specificity in recognizing and binding to particular carbohydrate structures.[3] This interaction mimics biological recognition processes and is non-covalent, primarily driven by hydrogen bonding and van der Waals forces.[4] The specificity of lectins allows for the targeted enrichment of glycoproteins with particular glycan profiles, such as those containing high-mannose, sialic acid, or fucose residues.[5]

Quantitative Performance Comparison

The selection of an enrichment strategy often depends on quantitative parameters such as binding affinity, capacity, and elution efficiency. The following tables summarize key performance metrics for both boronic acid and lectin-based affinity methods, compiled from various experimental studies. It is important to note that these values can vary depending on the specific glycoprotein, the ligand density on the support, and the experimental conditions.

Parameter Boronic Acid Affinity Lectin Affinity (Representative Examples) References
Binding Affinity (Kd) Millimolar (mM) range for monosaccharides; Micromolar (µM) range for glycoproteins due to multivalent interactions.Micromolar (µM) range.[6][7][8]
Binding Specificity Broad, for cis-diol containing molecules.Specific for defined carbohydrate structures.[1][3]
pH Dependence Strong, binding typically at pH > 8, elution at pH < 6.Generally less pH-sensitive, optimal binding usually near physiological pH.[4]

Table 1: General Performance Characteristics

Affinity Ligand Target Glycoprotein/Glycan Dissociation Constant (Kd) Binding Capacity References
Phenylboronic Acid Glycoproteins (e.g., HRP, TRF)~10⁻⁵ - 10⁻⁶ MVaries with support; some monolithic columns report lower capacity for glycoproteins.[1][6]
Concanavalin A (ConA) Glycogen0.25 ± 0.06 µM20-50 mg thyroglobulin/mL resin[7][9]
Concanavalin A (ConA) Mannan2.89 ± 0.20 µMNot Specified[7]
Wheat Germ Agglutinin (WGA) N-acetylglucosamine-containing glycoproteinsNot specified in comparative studies43.2 - 48.9 mg/g (on chitosan matrix)[10]

Table 2: Specific Binding Parameters and Capacities

Affinity Method Elution Strategy Reported Elution Efficiency References
Boronic Acid pH shift to acidic conditions (e.g., pH < 6).Generally high, but can be protein-dependent.[2]
Lectin (ConA) Competitive elution with specific sugars (e.g., 0.2-0.5 M α-methyl-mannopyranoside).Can be >95% with optimization; some tightly bound proteins may require harsher conditions.[11][12]
Lectin (WGA) Competitive elution with N-acetylglucosamine (e.g., 0.5 M) or acidic buffer.Can achieve 100% with appropriate eluents.[10]

Table 3: Elution Conditions and Efficiencies

Experimental Protocols

Detailed and optimized protocols are crucial for successful glycoprotein enrichment. Below are generalized experimental workflows for both boronic acid and lectin affinity chromatography.

Boronic Acid Affinity Chromatography Protocol
  • Column Equilibration: Equilibrate the boronic acid-functionalized column with a binding buffer of alkaline pH (e.g., pH 8.5) containing a high salt concentration to minimize non-specific ionic interactions.[13]

  • Sample Loading: Dissolve the protein mixture in the binding buffer and load it onto the equilibrated column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elution: Elute the bound glycoproteins by applying an acidic elution buffer (e.g., pH 4.0) to disrupt the boronate ester linkages.

  • Regeneration: Regenerate the column by washing with the binding buffer for subsequent uses.

Lectin Affinity Chromatography Protocol (using Concanavalin A as an example)
  • Column Equilibration: Equilibrate the Concanavalin A-agarose column with a binding buffer at or near physiological pH (e.g., pH 7.4) containing physiological salt concentrations and essential metal ions (Ca²⁺ and Mn²⁺) for ConA activity.[9]

  • Sample Loading: Dissolve the protein mixture in the binding buffer and apply it to the column.

  • Washing: Wash the column with the binding buffer until the absorbance of the flow-through at 280 nm returns to baseline, indicating the removal of all unbound proteins.

  • Elution: Elute the captured glycoproteins using a competitive elution buffer containing a high concentration of a specific sugar, such as α-methyl-mannopyranoside (0.2-0.5 M).[11] For tightly bound glycoproteins, a paused-flow elution or a gradient of the competing sugar may improve recovery.[12]

  • Regeneration: Wash the column with the binding buffer to remove the eluting sugar and prepare it for the next use.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for boronic acid and lectin affinity chromatography.

Boronic_Acid_Workflow cluster_0 Boronic Acid Affinity Chromatography start Start: Protein Mixture equilibration Equilibrate Column (Alkaline pH) start->equilibration loading Load Sample equilibration->loading washing Wash with Binding Buffer loading->washing elution Elute with Acidic Buffer washing->elution Bound Glycoproteins non_glycoproteins Unbound Proteins washing->non_glycoproteins Flow-through glycoproteins Enriched Glycoproteins elution->glycoproteins

Boronic Acid Affinity Chromatography Workflow

Lectin_Affinity_Workflow cluster_1 Lectin Affinity Chromatography start Start: Protein Mixture equilibration Equilibrate Column (Physiological pH) start->equilibration loading Load Sample equilibration->loading washing Wash with Binding Buffer loading->washing elution Elute with Competitive Sugar washing->elution Bound Glycoproteins non_glycoproteins Unbound Proteins washing->non_glycoproteins Flow-through glycoproteins Enriched Glycoproteins (Specific Glycoforms) elution->glycoproteins

References

Validating the Specificity of Boronic Acid Probes for Cellular Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific biomolecules within the complex cellular environment is paramount. Boronic acid-based probes have emerged as powerful tools for imaging various cellular targets, including reactive oxygen species (ROS) and cell-surface glycans. However, rigorous validation of their specificity is crucial to ensure reliable and unambiguous results. This guide provides an objective comparison of boronic acid probes with alternative methods and offers detailed experimental protocols to validate their performance.

Principles of Boronic Acid Probe Specificity

Boronic acid probes utilize the unique chemical reactivity of the boronic acid moiety (–B(OH)₂) to selectively interact with their target molecules. The two primary classes of boronic acid probes discussed here are those that detect hydrogen peroxide (H₂O₂) and those that bind to cis-diols present in saccharides, such as sialic acid found on glycoproteins.

The specificity of H₂O₂ probes is derived from a chemoselective oxidation reaction. The boronic acid group is oxidized by H₂O₂ to a phenol, triggering a change in the fluorescent properties of the probe.[1][2] This reaction is highly specific for H₂O₂ over other ROS like superoxide, nitric oxide, and hydroxyl radicals.[1]

For saccharide recognition, boronic acids reversibly form cyclic boronate esters with cis-1,2- or 1,3-diols. This interaction is the basis for their use in imaging cell-surface glycans, where sialic acids are a common target. The binding affinity and specificity can be modulated by pH and the chemical structure of the probe.

Comparison of Boronic Acid Probes with Alternatives

For Hydrogen Peroxide (H₂O₂) Detection
Probe TypePrincipleAdvantagesDisadvantages
Boronic Acid Probes (e.g., Peroxyfluor-1, PF1) Chemoselective oxidation of boronate to phenol by H₂O₂ leads to fluorescence enhancement.[1]High selectivity for H₂O₂ over other ROS.[1][3] Available in a range of excitation/emission wavelengths.[1] Cell-permeable for intracellular imaging.[1]Reaction kinetics can be slow, potentially limiting real-time monitoring of rapid H₂O₂ fluxes.[2]
Dihydrorhodamine 123 (DHR) Oxidation by various ROS, including H₂O₂, to the fluorescent rhodamine 123.High fluorescence quantum yield.Lacks specificity for H₂O₂ and reacts with a broad range of ROS.
Amplex Red In the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.[2]High sensitivity and rapid reaction kinetics.[2]Requires the addition of an exogenous enzyme (HRP), which can be limiting for intracellular applications.
Genetically Encoded Probes (e.g., HyPer) A circularly permuted yellow fluorescent protein (cpYFP) fused to a regulatory domain that changes conformation upon H₂O₂ binding.High specificity and can be targeted to specific subcellular compartments. Allows for ratiometric imaging.Requires genetic modification of cells. May have a limited dynamic range compared to small-molecule probes.
For Sialic Acid/Glycoprotein Detection
Probe TypePrincipleAdvantagesDisadvantages
Boronic Acid Probes Reversible covalent binding to cis-diols of sialic acids.Can be used for live-cell imaging. Binding is tunable by pH.Can exhibit cross-reactivity with other cis-diol-containing molecules like glucose and catechols.
Lectin-Based Probes (e.g., Wheat Germ Agglutinin - WGA) Specific binding of lectin proteins to carbohydrate structures.High specificity for particular glycan structures.Can induce cell signaling or agglutination. Generally not cell-permeable for intracellular targets.
Metabolic Labeling (e.g., Ac₄ManNAz) Cells are fed with an unnatural sugar analog containing a bioorthogonal handle (e.g., azide), which is incorporated into glycans. The handle is then detected with a complementary fluorescent probe.[4]Allows for pulse-chase experiments to study glycan dynamics. High specificity.Can potentially alter cellular metabolism and glycan structures. Requires a two-step labeling process.
Antibody-Based Probes (e.g., Anti-Sialyl-Lewis X) Specific recognition of glycan epitopes by monoclonal antibodies.Very high specificity for the target epitope.Limited to cell-surface targets. Can be expensive.

Experimental Protocols for Specificity Validation

Rigorous validation is essential to confirm that the signal observed from a boronic acid probe is a true representation of the target molecule's presence and not an artifact of non-specific binding or off-target reactions.

In Vitro Specificity Assays

These assays are crucial for determining the probe's selectivity for its intended target over other potentially interfering molecules.

Objective: To assess the fluorescence response of the boronic acid probe to H₂O₂ in the presence of other biologically relevant reactive oxygen and nitrogen species (ROS/RNS).

Materials:

  • Boronic acid-based H₂O₂ probe (e.g., Peroxyfluor-1)

  • Hydrogen peroxide (H₂O₂)

  • Other ROS/RNS: Superoxide (O₂⁻), Nitric Oxide (NO), Peroxynitrite (ONOO⁻), Hypochlorite (OCl⁻), Hydroxyl radical (•OH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader or spectrofluorometer

Protocol:

  • Prepare a stock solution of the boronic acid probe in DMSO.

  • Prepare working solutions of the probe in PBS at the desired final concentration (e.g., 5-10 µM).

  • Prepare solutions of H₂O₂ and other ROS/RNS in PBS at concentrations relevant to physiological or pathological conditions.

  • In a 96-well plate, add the probe solution to each well.

  • Add the different ROS/RNS solutions to separate wells containing the probe. Include a control well with only the probe and PBS.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • Compare the fluorescence response in the presence of H₂O₂ to that of other ROS/RNS. A highly specific probe will show a significant increase in fluorescence only in the presence of H₂O₂.[3]

Objective: To confirm that the binding of the boronic acid probe to cells is specific to sialic acid.

Materials:

  • Boronic acid-based sialic acid probe

  • Cells expressing high levels of sialic acid (e.g., certain cancer cell lines)

  • Sialic acid (N-acetylneuraminic acid) as a competitor

  • Other monosaccharides as negative controls (e.g., glucose, galactose, mannose)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture the cells to the desired confluency on imaging plates or in suspension.

  • Prepare a stock solution of the boronic acid probe in DMSO.

  • Prepare working solutions of the probe in cell culture medium.

  • Prepare solutions of the competitor (sialic acid) and negative control sugars at a concentration significantly higher than that of the probe (e.g., 10-100 fold molar excess).

  • Pre-incubation with competitor: To a set of cells, add the competitor or control sugar solution and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Probe incubation: To all cell samples (with and without pre-incubation), add the boronic acid probe working solution and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with PBS to remove unbound probe.

  • Image the cells with a fluorescence microscope or analyze by flow cytometry.

  • A significant reduction in fluorescence intensity in the cells pre-incubated with sialic acid compared to the probe-only control and the negative control sugars indicates specific binding.[5]

Cellular Validation Assays

Objective: To demonstrate that the boronic acid probe localizes to the same cellular compartment or structure as a known marker for the target.

Protocol:

  • Co-stain cells with the boronic acid probe and a fluorescently labeled antibody or a genetically encoded fluorescent protein that is known to localize with the target molecule (e.g., a specific glycoprotein for a sialic acid probe).

  • Acquire images using a confocal microscope with separate channels for each fluorophore.

  • Merge the images and analyze the degree of colocalization using appropriate software (e.g., ImageJ with a colocalization plugin). High colocalization provides evidence for specificity.

Objective: To confirm the presence of the target molecule in the cells and to correlate the imaging signal with the target's abundance.

Protocol:

  • Lyse the cells used for imaging and perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a membrane and probe with an antibody specific for the target glycoprotein (for sialic acid probes) or a marker of oxidative stress (for H₂O₂ probes).

  • The presence of a band at the correct molecular weight confirms the presence of the target. The intensity of the band can be correlated with the fluorescence intensity observed in the imaging experiments under different conditions.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental procedures and underlying biological mechanisms is crucial for understanding and reproducing research. The following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Cell_Culture Culture to Confluency Cell_Seeding->Cell_Culture Pre_incubation Pre-incubate with Competitor/Control Cell_Culture->Pre_incubation Probe_Incubation Incubate with Boronic Acid Probe Pre_incubation->Probe_Incubation Washing Wash to Remove Unbound Probe Probe_Incubation->Washing Imaging Fluorescence Imaging (Microscopy/Flow Cytometry) Washing->Imaging Data_Analysis Quantify Fluorescence Imaging->Data_Analysis

Caption: Workflow for a competition assay to validate boronic acid probe specificity.

signaling_pathway Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor NOX NADPH Oxidase (NOX) Receptor->NOX activates H2O2 Hydrogen Peroxide (H₂O₂) NOX->H2O2 produces Probe Boronic Acid Probe H2O2->Probe oxidizes Fluorescence Fluorescence Signal Probe->Fluorescence generates

Caption: Simplified signaling pathway showing H₂O₂ production and detection by a boronic acid probe.

Conclusion

References

A Head-to-Head Battle for Glucose Detection: Boronic Acid-Based Sensors Versus Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of performance, stability, and operational principles for researchers, scientists, and drug development professionals.

The accurate and reliable quantification of glucose is paramount in numerous fields, from clinical diagnostics and diabetes management to bioprocess monitoring in drug development. For decades, enzymatic sensors, primarily those based on glucose oxidase, have been the gold standard. However, the emergence of boronic acid-based synthetic sensors presents a compelling alternative, promising enhanced stability and robustness. This guide provides an objective, data-driven comparison of these two prominent glucose sensing technologies, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Performance Metrics

To facilitate a clear comparison, the following table summarizes the key performance parameters of boronic acid-based and enzymatic glucose sensors based on published experimental data.

Performance MetricBoronic Acid-Based SensorsEnzymatic Sensors (Glucose Oxidase-Based)
Sensitivity 0.41 mM (in human urine)[1] - 1.37 µM (in vitro)[2]5 µM - 26.5 µA mM⁻¹cm⁻²[3][4]
Selectivity Good to excellent; can be engineered to be highly selective for glucose over other sugars like fructose and galactose.[1][5]Excellent; highly specific to β-D-glucose.
Response Time ~100 seconds[6]< 15 seconds to a few minutes[4]
Operational Range Wide and tunable; can detect from µM to mM concentrations.[1][7]Typically in the physiological range (2-22 mM), can be extended.[3][8]
Stability High; robust against changes in temperature and pH, with a long shelf-life.[9][10]Moderate; susceptible to denaturation at extreme temperatures and pH, with a limited shelf-life.[3][11]
Interference Potential interference from other diol-containing molecules.[12]Susceptible to interference from electroactive species like ascorbic acid, uric acid, and acetaminophen.[3]

Delving Deeper: Signaling Mechanisms

The fundamental difference between these two sensor types lies in their glucose recognition and signal transduction mechanisms.

Boronic Acid-Based Sensors: A Reversible Covalent Interaction

Boronic acid-based sensors utilize the reversible covalent binding of the boronic acid moiety to the cis-diol groups present in glucose. This interaction leads to a measurable change in the sensor's physical or chemical properties, such as fluorescence or electrochemical signal.

BoronicAcidSignaling Signaling Pathway of a Boronic Acid-Based Fluorescent Sensor cluster_0 In the absence of Glucose cluster_1 In the presence of Glucose BoronicAcid Boronic Acid Receptor (Low Fluorescence) Fluorophore Fluorophore BoronicAcid->Fluorophore Quenching Glucose Glucose (Diol) Complex Boronic Acid-Glucose Complex (High Fluorescence) Glucose->Complex Fluorophore_High Fluorophore Complex->Fluorophore_High Signal ON

Caption: Boronic acid sensor signaling pathway.

Enzymatic Sensors: A Biocatalytic Cascade

Enzymatic glucose sensors typically employ glucose oxidase (GOx), which catalyzes the oxidation of glucose. This reaction produces hydrogen peroxide (H₂O₂), which is then electrochemically detected at an electrode. The resulting current is directly proportional to the glucose concentration.

EnzymaticSignaling Signaling Pathway of a Glucose Oxidase-Based Sensor cluster_0 Enzymatic Reaction cluster_1 Electrochemical Detection Glucose Glucose GOx_red GOx-FADH₂ Glucose->GOx_red Oxidation GOx_ox Glucose Oxidase (GOx-FAD) O2 O₂ H2O2 H₂O₂ O2->H2O2 Reduction GluconicAcid Gluconic Acid GOx_red->GOx_ox Re-oxidation Electrode Electrode Signal Electrical Signal (Current) Electrode->Signal Generates H2O2_detect H₂O₂ H2O2_detect->Electrode Oxidation

Caption: Enzymatic glucose sensor signaling pathway.

Experimental Protocols for Comparative Evaluation

To ensure a fair and comprehensive comparison between boronic acid-based and enzymatic glucose sensors, a standardized experimental workflow is crucial. The following protocols outline the key steps for evaluating their performance.

ExperimentalWorkflow Experimental Workflow for Sensor Comparison cluster_prep 1. Sensor Preparation and Calibration cluster_perf 2. Performance Evaluation cluster_stab 3. Stability Assessment cluster_data 4. Data Analysis Prep_BA Prepare Boronic Acid Sensor Calibrate Calibrate both sensors using standard glucose solutions Prep_BA->Calibrate Prep_Enz Prepare Enzymatic Sensor Prep_Enz->Calibrate Sensitivity Sensitivity Test: Measure response to varying glucose concentrations Calibrate->Sensitivity Selectivity Selectivity Test: Introduce potential interferents (e.g., fructose, ascorbic acid) Sensitivity->Selectivity ResponseTime Response Time Test: Measure time to reach 95% of steady-state signal Selectivity->ResponseTime TempStability Temperature Stability Test: Evaluate performance at different temperatures ResponseTime->TempStability pHStability pH Stability Test: Assess response in buffers of varying pH TempStability->pHStability LongTerm Long-Term Stability Test: Monitor sensor performance over an extended period pHStability->LongTerm Analysis Compare key performance metrics: Sensitivity, Selectivity, Response Time, Stability LongTerm->Analysis

Caption: Workflow for comparing glucose sensors.

Detailed Methodologies

1. Sensor Preparation:

  • Boronic Acid Sensor: Synthesize or procure the boronic acid-based sensing element (e.g., a fluorescent probe or a functionalized electrode). For electrochemical sensors, immobilize the boronic acid derivative onto the electrode surface.

  • Enzymatic Sensor: Immobilize glucose oxidase onto the surface of an electrode, typically along with a mediator and a protective membrane.

2. Calibration:

  • Prepare a series of standard glucose solutions of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • For each sensor, record the output signal (e.g., fluorescence intensity or current) for each standard glucose solution.

  • Construct a calibration curve by plotting the sensor response against the glucose concentration.

3. Sensitivity Determination:

  • The sensitivity is determined from the slope of the linear portion of the calibration curve.

4. Selectivity (Interference) Studies:

  • Prepare solutions containing a fixed concentration of glucose and varying concentrations of potential interfering substances (e.g., fructose, galactose, ascorbic acid, uric acid).

  • Measure the sensor response in these solutions and compare it to the response in a glucose-only solution of the same concentration.[13]

5. Response Time Measurement:

  • Record the sensor's output signal over time after a rapid change in glucose concentration.

  • The response time is typically defined as the time taken to reach 95% of the final steady-state signal.[14]

6. Stability Assessment:

  • Temperature Stability: Measure the sensor's response to a fixed glucose concentration at various temperatures (e.g., 25°C, 37°C, 45°C).

  • pH Stability: Evaluate the sensor's performance in buffers with different pH values (e.g., pH 6.0, 7.4, 8.0).

  • Long-Term Stability: Store the sensors under specified conditions (e.g., in a buffer at 4°C) and periodically measure their response to a standard glucose solution over several days or weeks.

Conclusion: Choosing the Right Tool for the Job

Both boronic acid-based and enzymatic sensors offer viable solutions for glucose detection, each with a distinct set of advantages and limitations.

  • Enzymatic sensors remain a strong choice for applications requiring high sensitivity and selectivity in controlled environments, where their limited stability is not a major concern. Their fast response times are also advantageous for real-time monitoring.

  • Boronic acid-based sensors excel in applications demanding long-term stability and robustness in challenging environments with fluctuating temperature and pH.[9][10] Their synthetic nature also allows for greater flexibility in tuning their properties for specific applications.

Ultimately, the choice between these two technologies will depend on the specific requirements of the research or application. For drug development professionals and scientists working on long-term in-vivo monitoring or applications in complex matrices, the superior stability of boronic acid-based sensors makes them an increasingly attractive option. Conversely, for routine, high-throughput in-vitro assays where speed and established protocols are paramount, enzymatic sensors continue to be a reliable workhorse. As research in both areas progresses, the development of hybrid systems that combine the best of both worlds may offer the next leap forward in glucose sensing technology.

References

A Comparative Guide to 4-Aminophenylboronic Acid Functionalized Surfaces for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface functionalization chemistry is a critical step in the development of advanced biomaterials, biosensors, and cell culture platforms. This guide provides an objective comparison of 4-Aminophenylboronic acid (APBA) functionalized surfaces with common alternatives, including (3-Aminopropyl)triethoxysilane (APTES), (3-Mercaptopropyl)trimethoxysilane (MPTMS), and Arginine-Glycine-Aspartic acid (RGD) peptide coatings. The performance of these surfaces is evaluated based on key characterization metrics, with supporting experimental data and detailed protocols.

Comparative Performance Data

The following tables summarize quantitative data for various surface characterizations, offering a comparative overview of APBA and alternative functionalizations. It is important to note that the data is compiled from various studies and direct comparisons should be made with consideration of the different experimental conditions.

Surface FunctionalizationSubstrateWater Contact Angle (°)Reference
4-Aminophenylboronic acid (APBA) GoldNot explicitly found
(3-Aminopropyl)triethoxysilane (APTES) Silicon Wafer60-70[1]
Glass58 ± 3[2]
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Gold~45[3]
RGD Peptide (on functionalized surface) HydroxyapatiteNot specified[4]

Table 1: Comparison of Water Contact Angles. This table highlights the wettability of surfaces functionalized with different molecules. A lower contact angle generally indicates a more hydrophilic surface.

Surface FunctionalizationSubstrateTechniqueKey FindingsReference
4-Aminophenylboronic acid (APBA) GoldXPSPresence of Boron (B1s) and Nitrogen (N1s) peaks confirms functionalization.[5]
(3-Aminopropyl)triethoxysilane (APTES) Silicon WaferXPSPresence of Nitrogen (N1s) and increased Silicon (Si2p) signal from the silane layer.[6][7]
(3-Mercaptopropyl)trimethoxysilane (MPTMS) GoldXPSPresence of Sulfur (S2p) peak confirms thiol immobilization.[3]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis. XPS is used to determine the elemental composition of the surface, confirming the successful immobilization of the functional molecules.

Surface FunctionalizationSubstrateTechniqueSurface Roughness (Ra/Rq)Reference
4-Aminophenylboronic acid (APBA) GoldAFMNot explicitly found for APBA alone
(3-Aminopropyl)triethoxysilane (APTES) Silicon WaferAFMRa ≈ 0.2 - 0.5 nm[8]
(3-Mercaptopropyl)trimethoxysilane (MPTMS) GoldAFMRa ≈ 0.3 - 0.6 nm[3]
RGD Peptide (on Hydroxyapatite) HydroxyapatiteAFMRrms ≈ 25 nm (for the underlying functionalized surface)[4]

Table 3: Atomic Force Microscopy (AFM) for Surface Morphology. AFM provides topographical information, including surface roughness, which can influence protein adsorption and cell adhesion.

Surface FunctionalizationSubstrateTechniqueKey FindingsReference
4-Aminophenylboronic acid (APBA) GoldQCM-DDemonstrates binding to glycoproteins like hemagglutinin.[9]
Amine-terminated (e.g., APTES) GoldQCM-DCan exhibit non-specific protein adsorption.[10]
Thiol-terminated (e.g., MPTMS) GoldQCM-DForms a stable baseline for protein adsorption studies.[11]

Table 4: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Protein Adsorption. QCM-D measures mass changes on the sensor surface in real-time, providing insights into protein binding kinetics and adsorbed layer properties.

Surface FunctionalizationSubstrateCell TypeKey FindingsReference
4-Aminophenylboronic acid (APBA) Not specifiedNot specifiedCan be used to capture cells by binding to glycoproteins on the cell membrane.[12]
RGD Peptide VariousVariousPromotes cell adhesion and spreading through integrin binding.[4][13][14][15]

Table 5: Cell Adhesion Performance. This table provides a qualitative comparison of the cell adhesion properties of the functionalized surfaces.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the comparison of results.

Surface Functionalization with 4-Aminophenylboronic Acid (APBA)

This protocol describes the functionalization of a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide or QCM-D sensor)

  • 4-Aminophenylboronic acid (APBA)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Clean the gold substrate by rinsing with ethanol and DI water, followed by drying under a stream of nitrogen gas.

  • Prepare a 1-10 mM solution of APBA in ethanol.

  • Immerse the cleaned gold substrate in the APBA solution.

  • Incubate for 1-24 hours at room temperature to allow for the formation of a self-assembled monolayer. The amino group of APBA is expected to bind to the gold surface.

  • After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any unbound molecules.

  • Dry the functionalized substrate under a stream of nitrogen gas.

  • Store the functionalized substrate in a desiccator until use.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Instrument:

  • XPS spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

  • Mount the functionalized substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, B 1s, Si 2p, S 2p).

  • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

  • Perform peak fitting and quantification to determine the elemental composition and chemical states of the elements on the surface.

Contact Angle Measurement

Instrument:

  • Contact angle goniometer with a high-resolution camera.

Procedure:

  • Place the functionalized substrate on the sample stage.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the static contact angle on both sides of the droplet.

  • Perform at least three measurements at different locations on the surface and calculate the average contact angle.

Atomic Force Microscopy (AFM)

Instrument:

  • Atomic Force Microscope operating in tapping mode.

Procedure:

  • Mount the functionalized substrate on a sample puck.

  • Select an appropriate AFM cantilever for tapping mode imaging in air.

  • Engage the tip with the surface and optimize the imaging parameters (scan size, scan rate, setpoint).

  • Acquire topography and phase images of the surface.

  • Analyze the images to determine the surface morphology and calculate the root-mean-square (Rq) or average (Ra) roughness.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Instrument:

  • QCM-D instrument with gold-coated sensors.

Procedure:

  • Mount the functionalized QCM-D sensor in the measurement chamber.

  • Establish a stable baseline by flowing a suitable buffer (e.g., Phosphate Buffered Saline, PBS) over the sensor surface.

  • Introduce the protein solution of interest (e.g., a glycoprotein solution for APBA surfaces) into the chamber.

  • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface.

  • After the adsorption phase, rinse with buffer to remove any loosely bound protein.

  • Analyze the QCM-D data to determine the adsorbed mass and viscoelastic properties of the protein layer.

Cell Adhesion Assay

Materials:

  • Functionalized substrates in a sterile tissue culture plate.

  • Cell line of interest (e.g., fibroblasts, epithelial cells).

  • Complete cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • Fixation and staining reagents (e.g., paraformaldehyde, fluorescent dyes for cytoskeleton and nucleus).

  • Fluorescence microscope.

Procedure:

  • Sterilize the functionalized substrates using an appropriate method (e.g., UV irradiation or ethanol washing).

  • Place the sterile substrates in the wells of a tissue culture plate.

  • Seed the cells onto the substrates at a desired density.

  • Incubate the cells under standard cell culture conditions (37°C, 5% CO2) for a defined period (e.g., 4, 24, or 48 hours).

  • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

  • Fix and stain the adherent cells to visualize their morphology and number.

  • Image the stained cells using a fluorescence microscope.

  • Quantify cell adhesion by counting the number of adherent cells per unit area or by using a colorimetric assay.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the functionalized surfaces.

GlycoproteinBinding APBA 4-Aminophenylboronic acid Glycan cis-diol of Glycan Binding Reversible Covalent Bond Glycan->Binding interacts with Binding->APBA forms with

Caption: Glycoprotein recognition by an APBA-functionalized surface.

BiosensorFabrication Start Start: Clean Substrate Functionalization Surface Functionalization (e.g., with APBA) Start->Functionalization Characterization Surface Characterization (XPS, AFM, Contact Angle) Functionalization->Characterization Immobilization Bioreceptor Immobilization (e.g., Antibody, Enzyme) Characterization->Immobilization Blocking Blocking of Non-specific Sites Immobilization->Blocking Detection Analyte Detection (e.g., QCM-D, SPR) Blocking->Detection End End: Signal Readout Detection->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical procedures for the proper disposal of 4-Aminophenylboronic acid hydrochloride (CAS No. 80460-73-7). Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

I. Essential Safety Information & Hazard Profile

Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. This substance is classified as harmful and requires careful handling in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed.[1][2]Chemical safety goggles, Chemical-resistant gloves (e.g., nitrile), Laboratory coat
Skin Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation.[3][4]Chemical safety goggles, Chemical-resistant gloves, Laboratory coat
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[3][4]Tightly fitting safety goggles or face shield[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[3][4]Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator is necessary.[5]

Data sourced from Safety Data Sheets (SDS).[1][2][3][4]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a certified hazardous waste facility. In-lab treatment may be an option for very small quantities, but this should only be performed after a thorough risk assessment and with explicit approval from your institution's Environmental Health & Safety (EHS) department.

A. Primary Disposal Method: Hazardous Waste Collection

This is the mandatory procedure for all but trace amounts of this compound.

  • Containerization:

    • Place solid this compound waste and any materials heavily contaminated with it (e.g., weighing papers, pipette tips) into a designated, sealable, and chemically compatible hazardous waste container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]

    • For solutions, use a designated and compatible liquid waste container.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound", the CAS number "80460-73-7", and the appropriate hazard pictograms (e.g., exclamation mark).

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Keep the waste container tightly closed and store it in a designated, well-ventilated hazardous waste accumulation area.[3] This area should be secure and away from incompatible materials, such as strong oxidizing agents.[5]

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection.

B. Contaminated Materials Disposal

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag or container, clearly labeled as "Hazardous Waste: Contaminated PPE," and disposed of through the hazardous waste stream.[5]

  • Glassware: Thoroughly decontaminate any glassware that has come into contact with the chemical. A triple rinse with a suitable solvent (e.g., water, followed by an organic solvent if necessary) is a common practice. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the glassware can typically be washed and reused.

  • Spills: In the event of a spill, avoid generating dust.[1] Use an absorbent material to contain the spill, then carefully sweep or vacuum the material into a designated hazardous waste container.[6] The area should then be cleaned, and all cleanup materials disposed of as hazardous waste.

C. In-Lab Neutralization (Use with Extreme Caution)

For very small, residual amounts, neutralization may be a possibility, but it is not the standard recommended procedure and must be approved by your EHS office. Boronic acids are weakly acidic and can be neutralized.

  • Consult EHS: Before attempting any in-lab treatment, you must consult with and receive approval from your institution's EHS department. They can provide guidance specific to your facility's capabilities and local regulations.[7]

  • Procedure (If Approved): If approved, the general procedure would involve dissolving the solid in water and slowly adding a mild base (e.g., sodium bicarbonate solution) while monitoring the pH. The target pH is typically between 5.5 and 9.0.[5] This process must be carried out in a fume hood while wearing all required PPE.[5]

  • Disposal of Neutralized Solution: The final neutralized solution may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local wastewater regulations and institutional policies.[5][7] Never assume this is acceptable without explicit EHS approval.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment cluster_main_disposal cluster_decontamination cluster_end start Start: Waste Generated (this compound) is_trace_amount Is it a trace amount (e.g., residual on glassware)? start->is_trace_amount collect_hazardous Collect in a labeled hazardous waste container. is_trace_amount->collect_hazardous No decontaminate Decontaminate via triple rinse. Collect rinsate as hazardous waste. is_trace_amount->decontaminate Yes store_waste Store in designated hazardous waste area. collect_hazardous->store_waste contact_ehs_pickup Contact EHS for disposal. store_waste->contact_ehs_pickup end_main End: Proper Disposal contact_ehs_pickup->end_main dispose_rinsate Dispose of rinsate via hazardous waste stream. decontaminate->dispose_rinsate end_decon End: Glassware Cleaned dispose_rinsate->end_decon

Caption: Disposal decision workflow for this compound.

This comprehensive guide is designed to ensure that this compound is handled and disposed of in a manner that prioritizes safety and regulatory compliance. Always consult your institution's specific safety protocols and your EHS department for any questions or clarifications.

References

Essential Safety and Operational Guide for 4-Aminophenylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Aminophenylboronic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Chemical Identifier and Hazard Information:

PropertyValue
Chemical Name This compound
CAS Number 80460-73-7
Molecular Formula C₆H₈BNO₂ · HCl
Molecular Weight 173.41 g/mol
Appearance Powder
Melting Point 195-200 °C
Hazard Classifications Acute Toxicity, Oral (Category 4)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Immediate Safety Precautions

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5][6][7]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Remove any contaminated clothing immediately and wash it before reuse.[3][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield are mandatory.[2][5]Protects eyes from dust particles and potential splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2][5] Inspect gloves before use and change them immediately upon contamination.[2]Prevents skin contact with the compound.[2]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][8]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][2]Minimizes the risk of respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2]

  • Conduct all work within a certified chemical fume hood to ensure proper ventilation.[2][4]

  • Clear the work area of any clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[2][3]

  • To prevent the generation of dust, use appropriate tools, such as a spatula, for transfers.[2]

  • If creating a solution, always add the solid to the solvent.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly dispose of all contaminated materials, including gloves and weighing papers, as hazardous waste.[5]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Solid Waste: Collect all solid waste, including any unused material and contaminated disposables (e.g., weighing paper, gloves), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions of this compound in a labeled, sealed container for hazardous chemical waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean & Prepare Fume Hood get_ppe Gather Required PPE prep_area->get_ppe get_chem Obtain Chemical Container get_ppe->get_chem don_ppe Don PPE get_chem->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent (if applicable) transfer->dissolve dispose_solid Dispose of Solid Waste dissolve->dispose_solid dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid clean_area Clean Work Area dispose_solid->clean_area dispose_liquid->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.